molecular formula C3Br3NS B1600981 2,4,5-Tribromothiazole CAS No. 57314-13-3

2,4,5-Tribromothiazole

Cat. No.: B1600981
CAS No.: 57314-13-3
M. Wt: 321.82 g/mol
InChI Key: HIHZUHHBVUBFIS-UHFFFAOYSA-N
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Description

2,4,5-Tribromothiazole is a high-purity, multifunctional brominated heterocyclic compound offered as a key synthetic intermediate for advanced chemical research and development. The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, notable for its presence in biomolecules like Vitamin B1 (Thiamine) . The presence of three bromine atoms on the thiazole core makes this compound an exceptionally versatile building block for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the rapid exploration of chemical space around the thiazole structure. In research settings, this compound serves as a critical precursor for synthesizing novel compounds for various applications. These include the development of new pharmacologically active molecules, given the established role of thiazole derivatives in therapeutics , as well as the creation of specialized ligands for catalysis and functional materials. Researchers can leverage the different reactivity of the bromine atoms for selective, sequential functionalization. This product is intended for use by qualified researchers in laboratory settings only. Please Note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-tribromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHZUHHBVUBFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490879
Record name 2,4,5-Tribromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57314-13-3
Record name 2,4,5-Tribromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,5-Tribromothiazole from Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2,4,5-tribromothiazole, a key building block in the development of pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental procedure, and offer expert insights into process optimization and characterization.

Introduction: The Significance of Brominated Thiazoles

Thiazole, a sulfur- and nitrogen-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are core components of numerous FDA-approved drugs and are integral to the development of novel organic electronic materials. The strategic functionalization of the thiazole ring is paramount for modulating the physicochemical and biological properties of these molecules.

Halogenated thiazoles, particularly bromothiazoles, serve as versatile synthetic intermediates. The bromine atoms act as excellent leaving groups or handles for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures.[2] this compound, with all its carbon positions functionalized, offers a unique platform for sequential and regioselective derivatization, making it a highly valuable, albeit challenging, synthetic target.

This document outlines a robust method for the exhaustive bromination of the parent thiazole heterocycle, drawing from optimized procedures reported in the literature.[3]

Mechanistic Insights: The Challenge of Thiazole Bromination

The synthesis of this compound is achieved via electrophilic aromatic substitution. However, compared to its close analogue thiophene, the thiazole ring presents a greater synthetic challenge.[4]

Key Mechanistic Considerations:

  • Ring Deactivation: The electronegative nitrogen atom in the thiazole ring has an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to more electron-rich heterocycles like thiophene.[4] This inherent low reactivity necessitates the use of aggressive brominating conditions to achieve substitution.

  • Reactivity of Positions: The three carbon positions of the thiazole ring (C2, C4, and C5) exhibit differential reactivity. The C5 position is generally the most susceptible to electrophilic attack due to stabilization of the intermediate sigma complex. The C2 position is the most deactivated. Consequently, achieving exhaustive bromination at all three positions requires forcing conditions, typically involving a significant excess of elemental bromine.[5][6]

  • The Reaction Pathway: The reaction proceeds stepwise, likely forming a mixture of mono- and di-brominated intermediates before the final, fully substituted this compound is generated. Driving the reaction to completion is the primary challenge, often requiring elevated temperatures and prolonged reaction times.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from optimized procedures designed to make the full family of bromothiazoles readily accessible.[3][4] It prioritizes safety and reproducibility.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Wt. ( g/mol )CAS No.Key Properties
ThiazoleC₃H₃NS85.13288-47-1Colorless liquid, pungent odor
Bromine (Br₂)Br₂159.817726-95-6Red-brown fuming liquid, highly corrosive and toxic
Chloroform (CHCl₃)CHCl₃119.3867-66-3Colorless liquid, volatile, suspected carcinogen
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8White crystalline solid
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6White crystalline solid, drying agent
HexanesC₆H₁₄~86.18110-54-3Colorless liquid, flammable
Step-by-Step Synthesis Procedure

!!! SAFETY FIRST !!! This procedure involves elemental bromine, which is highly toxic, corrosive, and volatile. It must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory. Have a bromine quenching solution (e.g., aqueous sodium thiosulfate) readily available.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiazole (1.0 eq) and solid sodium bicarbonate (5.0 eq).

  • Solvent Addition: Add chloroform to the flask to create a slurry. The exact volume should be sufficient to ensure effective stirring.

  • Bromine Addition: While stirring vigorously, slowly add elemental bromine (Br₂) (4.5 eq) to the reaction mixture at room temperature. The addition should be done carefully via an addition funnel or syringe pump. An exothermic reaction may be observed.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux. Maintain reflux for an extended period, typically 96 hours, to drive the reaction to exhaustive bromination.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them with sodium thiosulfate solution, extracting with an organic solvent (e.g., dichloromethane), and analyzing by GC-MS to observe the disappearance of starting material and intermediates.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Stir until the red-brown color of bromine disappears.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Add additional chloroform if necessary and separate the organic layer. Extract the aqueous layer two more times with chloroform.

  • Work-up - Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Thiazole, NaHCO₃, and CHCl₃ add_br2 Slowly Add Br₂ (4.5 eq) at Room Temperature reagents->add_br2 reflux Heat to Reflux (96 hours) add_br2->reflux quench Cool and Quench with Na₂S₂O₃ (aq) reflux->quench extract Extract with CHCl₃ quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize from Hexanes evaporate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained after solvent evaporation is typically a solid or a semi-solid. Purification is crucial to remove any remaining starting material or under-brominated species (e.g., dibromothiazoles).

Purification Method

Recrystallization is the most effective method for purifying the final product.

  • Dissolve the crude solid in a minimum amount of hot hexanes.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified product under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue / Description
Appearance White to off-white crystalline solid
Molecular Formula C₃Br₃NS[7]
Molecular Weight 321.82 g/mol [7]
Melting Point 46.5 - 47.1 °C[4]
¹H NMR No proton signals are expected for the fully substituted ring.
¹³C NMR (CDCl₃) δ (ppm): 142.1 (C2), 116.0 (C4), 101.5 (C5)

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Expert Insights and Troubleshooting

  • Why the large excess of Bromine and NaHCO₃? The thiazole ring's deactivation requires a high concentration of the electrophile (Br₂) to achieve exhaustive substitution. The sodium bicarbonate acts as a solid base to neutralize the HBr byproduct generated during the reaction, which can otherwise protonate the thiazole nitrogen, further deactivating the ring.[4]

  • Incomplete Reaction: If analysis shows significant amounts of di-brominated species, the most likely causes are insufficient reaction time or an inadequate amount of bromine. The reaction may need to be run longer than 96 hours.

  • Alternative Brominating Agents: While N-bromosuccinimide (NBS) is often used as a safer alternative to Br₂, it is generally not aggressive enough to achieve the exhaustive tribromination of the deactivated thiazole ring under standard conditions.[4]

  • Purification Challenges: If recrystallization yields a product of insufficient purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be employed as an alternative or subsequent purification step.

Conclusion

The synthesis of this compound from thiazole is a demanding but achievable transformation that yields a highly valuable synthetic intermediate. Success hinges on understanding the inherent low reactivity of the thiazole ring and employing sufficiently forcing conditions with a large excess of bromine over an extended reaction period. Careful execution of the protocol, particularly the safety precautions required for handling elemental bromine, will provide reliable access to this important chemical building block for advanced research and development applications.

References

An In-depth Technical Guide to 2,4,5-Tribromothiazole (CAS No. 57314-13-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polyhalogenated Heterocycle

In the landscape of medicinal chemistry and materials science, the thiazole ring is a well-established "privileged scaffold," forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its value lies in its unique electronic properties and its ability to engage in hydrogen bonding and other key intermolecular interactions. The strategic introduction of halogen atoms onto this scaffold dramatically enhances its utility, transforming it into a versatile and highly reactive building block.

2,4,5-Tribromothiazole is a prime example of such a strategic molecule. As a fully substituted brominated thiazole, it serves as a potent electrophile and a multi-functional synthetic hub.[3] The three bromine atoms are not merely passive substituents; they are reactive handles that can be selectively addressed through various modern synthetic methodologies, most notably metal-catalyzed cross-coupling reactions. This allows for the precise and controlled construction of complex, 2,4,5-trisubstituted thiazole derivatives, a class of molecules with demonstrated therapeutic potential in areas ranging from oncology to infectious diseases.[2][4]

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to offer field-proven insights into its properties, reactivity, and application. It is designed to empower researchers to fully leverage this powerful building block in their synthetic and drug discovery endeavors.

PART 1: Core Molecular Profile and Physicochemical Properties

A foundational understanding of a reagent begins with its fundamental physical and chemical properties. These parameters dictate storage, handling, and reaction conditions.

Chemical Identity and Key Properties

The core attributes of this compound are summarized below. The high molecular weight is dominated by the three heavy bromine atoms, and its calculated LogP suggests significant lipophilicity, a key consideration for solubility and chromatographic purification.

PropertyValueSource(s)
CAS Number 57314-13-3[5][6][7]
Molecular Formula C₃Br₃NS[5][7]
Molecular Weight 321.82 g/mol [5][8]
IUPAC Name This compound[9]
Synonyms 2,4,5-Tribromo-1,3-thiazole[5][7][9]
Purity (Typical) ≥95%[5]
SMILES BrC1=C(Br)N=C(Br)S1[10]
Storage 2-8°C, Inert atmosphere, Keep in dark place[8][10]
Computational Descriptors

Computational modeling provides predictive insights into a molecule's behavior in biological and chemical systems.

DescriptorValueSignificance & ImplicationSource
LogP 3.43Indicates high lipid solubility. Expect poor solubility in aqueous media and good solubility in organic solvents like dichloromethane, THF, and ethyl acetate. This also impacts chromatographic behavior.[5]
TPSA 12.89 ŲThe Topological Polar Surface Area is very low, suggesting high cell membrane permeability. This is a favorable property for potential drug candidates.[5]
H-Bond Acceptors 2The nitrogen and sulfur atoms can act as weak hydrogen bond acceptors, influencing interactions with biological targets or solvents.[5]
H-Bond Donors 0The absence of hydrogen bond donors simplifies its interaction profile, preventing self-association via hydrogen bonding.[5]
Structural Representation

The structure of this compound is fundamental to understanding its reactivity.

Caption: Chemical structure of this compound.

PART 2: Spectroscopic Characterization

While comprehensive, publicly available spectral data for this compound is limited, its structure allows for reliable prediction of its key spectroscopic signatures. These predictions are crucial for reaction monitoring and product confirmation.

  • ¹H NMR: As the molecule contains no hydrogen atoms, the ¹H NMR spectrum is expected to be silent, showing only the solvent residual peak. This is a powerful diagnostic feature; the disappearance of proton signals from a starting material upon bromination would strongly indicate the formation of this product.

  • ¹³C NMR: Three distinct carbon signals are expected, corresponding to the C2, C4, and C5 positions on the thiazole ring. The chemical shifts will be significantly influenced by the attached bromine atoms and the heteroatoms of the ring.

  • Mass Spectrometry (MS): Mass spectrometry is particularly informative for this compound. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will exhibit a characteristic and easily recognizable isotopic pattern. The spectrum will show a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities approximating a 1:3:3:1 ratio, providing definitive confirmation of the presence of three bromine atoms.

PART 3: Synthesis, Reactivity, and Mechanistic Insights

This compound is valued not as an end-product but as a versatile intermediate.[3][8] Its synthetic utility is rooted in the differential reactivity of its three C-Br bonds.

General Synthetic Approach

While specific preparations are often proprietary, a common and logical route to polyhalogenated heterocycles is through exhaustive electrophilic bromination of the parent heterocycle or a less-substituted precursor.

A plausible laboratory-scale synthesis would involve treating thiazole or 2-bromothiazole with an excess of a potent brominating agent, such as elemental bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent. The reaction may require elevated temperatures or the presence of a Lewis acid catalyst to drive the substitution to completion. The causality here is straightforward: the thiazole ring is activated towards electrophilic substitution, and the harsh conditions ensure all available positions (C2, C4, C5) are brominated.

Reactivity Profile: A Platform for Selective Functionalization

The true power of this compound lies in the ability to selectively functionalize the three positions. The electronic environment of each carbon dictates the reactivity of its C-Br bond.

  • C2 Position: The C-Br bond at the C2 position is generally the most reactive. It is flanked by both the nitrogen and sulfur atoms, making it the most electron-deficient carbon. This position is highly susceptible to nucleophilic aromatic substitution and is the most favorable site for initial metal-halogen exchange (e.g., with n-BuLi or Grignard reagents) and subsequent cross-coupling reactions.

  • C5 Position: The C-Br bond at C5 is typically the next most reactive site for metal-halogen exchange and cross-coupling, influenced by the adjacent sulfur atom.

  • C4 Position: The C-Br bond at C4 is generally the least reactive of the three, allowing for sequential, site-selective functionalization.

This reactivity hierarchy enables a synthetic strategy where one can, for example, perform a Suzuki coupling at the C2 position under relatively mild conditions, leaving the C4 and C5 bromines intact for subsequent, more forcing reaction conditions. This differential reactivity is a cornerstone of its utility in building molecular complexity.

G cluster_0 This compound Core cluster_1 Reaction Pathways Core This compound C2 C2 Functionalization (Most Reactive) Core->C2 e.g., Suzuki, Stille, Sonogashira Coupling C5 C5 Functionalization (Intermediate Reactivity) C2->C5 Sequential Reaction C4 C4 Functionalization (Least Reactive) C5->C4 Sequential Reaction

Caption: Reactivity hierarchy of this compound.

PART 4: Applications in Drug Discovery and Materials Science

The primary application of this compound is as a high-value intermediate for the synthesis of biologically active molecules and functional materials.

  • Oncology: The 2,4,5-trisubstituted thiazole scaffold is a key feature in many protein kinase inhibitors.[11] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. By using this compound as a starting point, medicinal chemists can rapidly generate libraries of novel compounds to probe the active sites of kinases like Glycogen Synthase Kinase 3 (GSK-3), which is also implicated in neurodegenerative diseases such as Alzheimer's.[11]

  • Antimicrobial and Anti-inflammatory Agents: Thiazole derivatives have a long history of use as antibacterial, antifungal, and anti-inflammatory agents.[1][4] The ability to decorate the thiazole core at three distinct positions allows for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties to develop more potent and safer therapeutic agents.

  • Agrochemicals: The same biological activity that makes thiazoles useful in medicine also applies to agriculture. This compound can serve as a precursor for novel fungicides and other crop protection agents.[8]

  • Materials Science: The high bromine content makes this molecule a candidate for use in the development of flame retardants.[8]

PART 5: Experimental Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this compound's differential reactivity, the following protocol details a representative site-selective Suzuki-Miyaura cross-coupling reaction targeting the most reactive C2 position.

Objective: To synthesize 2-(Aryl)-4,5-dibromothiazole via a selective palladium-catalyzed cross-coupling reaction.

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ and a mild base (Na₂CO₃) is deliberate. These conditions are typically sufficient to activate the most labile C2-Br bond while leaving the C4-Br and C5-Br bonds intact. Dioxane/water is a common solvent system for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents.

Methodology
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and sodium carbonate (3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the tribromothiazole should be approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting tribromothiazole and the appearance of a new, less polar spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(Aryl)-4,5-dibromothiazole product.

This self-validating protocol allows for the creation of a less-substituted building block, which can then be subjected to further functionalization at the C4 or C5 positions in a subsequent synthetic step.

G A 1. Combine Reagents (Tribromothiazole, Boronic Acid, Na₂CO₃, Pd(PPh₃)₄) B 2. Add Degassed Dioxane/Water Solvent A->B C 3. Heat to 80-90 °C under Inert Atmosphere B->C D 4. Monitor by TLC / LC-MS C->D E 5. Aqueous Work-up (EtOAc, H₂O, Brine) D->E F 6. Purify by Column Chromatography E->F G Pure Product: 2-Aryl-4,5-dibromothiazole F->G

Caption: Experimental workflow for a selective Suzuki coupling.

PART 6: Safety and Handling

As with any polyhalogenated organic compound, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from analogous compounds like 2,4-dibromothiazole provide a strong basis for safe handling procedures.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[13]

  • Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[12]

  • Health Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[12] May also cause respiratory irritation.[12] Avoid all direct contact.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark environment, preferably under an inert atmosphere as recommended.[8][10][13]

Always consult the supplier-specific Safety Data Sheet (SDS) before use and handle in accordance with good industrial hygiene and safety practices.[13]

References

Spectroscopic Data of 2,4,5-Tribromothiazole: A Guide to Structural Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,4,5-Tribromothiazole (CAS No: 57314-13-3). While empirical spectral data for this specific compound is not widely available in public databases, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous brominated thiazoles. The focus is on the causality behind experimental choices and the interpretation of anticipated spectral features, providing researchers with a robust methodology for the structural elucidation and confirmation of this compound and related halogenated heterocyclic compounds.

Introduction and Molecular Structure

This compound is a halogenated heterocyclic compound with the molecular formula C₃Br₃NS and a molecular weight of approximately 321.82 g/mol .[1] Its structure consists of a five-membered thiazole ring substituted with three bromine atoms, leaving a single proton at the C-H position, if any. However, the standard nomenclature indicates bromine atoms at positions 2, 4, and 5, which would mean there are no C-H bonds on the ring, only C-Br, C-S, C=N, and C-C bonds. This is a critical structural point that dictates the entire spectroscopic analysis. The presence of three heavy bromine atoms and the specific arrangement of heteroatoms in the thiazole ring creates a unique electronic environment that will be reflected in its spectroscopic signature.

Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. A multi-faceted spectroscopic approach is non-negotiable for validating the identity and purity of such a molecule. This guide details the expected outcomes from the three cornerstone analytical techniques: NMR, IR, and MS.

Figure 1: Molecular Structure of this compound cluster_thiazole C2 C2 N3 N3 C2->N3 Br2 Br C2->Br2 C4 C4 N3->C4 = C5 C5 C4->C5 Br4 Br C4->Br4 S1 S1 C5->S1 = Br5 Br C5->Br5 S1->C2

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, NMR analysis presents a unique case.

Principles and Experimental Causality

The choice of NMR experiments is dictated by the molecular structure. Given the complete substitution of all carbon-bound protons with bromine, a standard ¹H NMR spectrum is expected to show no signals originating from the thiazole ring itself. The primary utility of NMR for this compound lies in ¹³C NMR, which directly probes the carbon skeleton.

Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its excellent solubilizing power for many organic compounds and its single residual proton peak that is easily identifiable.[2] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful alternative.

Predicted ¹H NMR Spectrum

As per the structure of this compound, there are no hydrogen atoms attached to the thiazole ring. Therefore, the ¹H NMR spectrum of a pure, anhydrous sample should be devoid of signals, aside from the residual solvent peak (e.g., ~7.26 ppm for CDCl₃) and a potential broad singlet if trace amounts of water are present. The absence of signals is, in itself, a crucial piece of evidence confirming the tribromo-substitution pattern.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is the definitive NMR experiment for this compound. It is expected to show three distinct signals, one for each of the three carbon atoms in the thiazole ring. The chemical shifts of these carbons are influenced by their immediate environment, including proximity to the nitrogen and sulfur heteroatoms and the strong electron-withdrawing and heavy-atom effects of the bromine substituents.

Based on standard chemical shift ranges for thiazoles and the known effects of halogenation, we can predict the approximate chemical shifts.[3][4][5]

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C2145 - 160Typically downfield in thiazoles due to proximity to both N and S. Bromine substitution further influences this shift.
C4125 - 140Attached to bromine and adjacent to nitrogen. The deshielding effect of bromine is significant.
C5110 - 125Attached to bromine and adjacent to sulfur. Expected to be the most upfield of the three carbons.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity, which is particularly important for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for the specific sample.

    • Acquire a standard ¹H spectrum (typically 8-16 scans) to confirm the absence of signals and check for impurities.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope and the absence of a Nuclear Overhauser Effect (NOE) from attached protons.

    • Process the data using appropriate software, applying Fourier transformation and phase correction.

Infrared (IR) Spectroscopy

Principles and Experimental Causality

IR spectroscopy probes the vibrational frequencies of chemical bonds. While less powerful than NMR for complete structure determination, it is an invaluable, rapid technique for identifying the presence of certain functional groups and confirming the overall "fingerprint" of a molecule. For this compound, we are looking for vibrations characteristic of the thiazole ring and the carbon-bromine bonds.

Technique Selection: Attenuated Total Reflectance (ATR) is the modern method of choice for solid samples.[6] It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for making KBr pellets.

Predicted IR Spectrum

The IR spectrum will be characterized by several key absorption bands.[7]

VibrationPredicted Wavenumber (cm⁻¹)IntensityNotes
C=N Stretch1620 - 1550MediumCharacteristic of the thiazole ring imine bond.
C=C Stretch1550 - 1450Medium-WeakAromatic/heteroaromatic ring stretching vibrations.
Fingerprint Region1300 - 700ComplexContains various C-C, C-N, and C-S stretching and bending modes that are unique to the molecule.
C-Br Stretch700 - 500StrongThe presence of strong absorptions in this far-IR region is a key indicator of C-Br bonds.
Experimental Protocol for ATR-FTIR Data Acquisition
  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Figure 2: Spectroscopic Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy Sample->NMR ¹³C NMR IR IR Spectroscopy Sample->IR ATR-FTIR MS Mass Spectrometry Sample->MS EI or ESI Data Synthesized Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Confirmation Data->Structure

Caption: A multi-technique workflow for structural elucidation.

Mass Spectrometry (MS)

Principles and Experimental Causality

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. For this compound, the most striking feature in its mass spectrum will be the unique isotopic pattern generated by its three bromine atoms.

Ionization Method: Electron Ionization (EI) is a common technique that provides a parent molecular ion and rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that can also be used, typically yielding a protonated molecule [M+H]⁺, which would be less likely here, or a radical cation M⁺•.

Predicted Mass Spectrum

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). A molecule with three bromine atoms will exhibit a highly characteristic cluster of peaks for the molecular ion (M⁺•) and any bromine-containing fragments. The relative intensities of these peaks follow a binomial distribution.

IonExpected m/z (using ¹²C, ¹⁴N, ³²S, ⁷⁹Br, ⁸¹Br)Relative Intensity (Approx.)
[C₃(⁷⁹Br)₃NS]⁺•318100% (1:3:3:1 Pattern)
[C₃(⁷⁹Br)₂(⁸¹Br)NS]⁺•320
[C₃(⁷⁹Br)(⁸¹Br)₂NS]⁺•322
[C₃(⁸¹Br)₃NS]⁺•324

The resulting pattern for the molecular ion will be a cluster of four peaks at m/z ≈ 318, 320, 322, and 324 with a relative intensity ratio of approximately 1:3:3:1. This pattern is an unambiguous indicator of a tri-brominated species.

Figure 3: Predicted MS Isotopic Pattern cluster_0 Relative Intensity a M⁺• (3 ⁷⁹Br) m/z ~318 b [M+2]⁺• (2 ⁷⁹Br, 1 ⁸¹Br) m/z ~320 c [M+4]⁺• (1 ⁷⁹Br, 2 ⁸¹Br) m/z ~322 d [M+6]⁺• (3 ⁸¹Br) m/z ~324 I1 ~1 I3a ~3 I3b ~3 I1b ~1

Caption: The characteristic 1:3:3:1 isotopic cluster for a tri-brominated compound.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Use a suitable temperature program to ensure the compound elutes from the column as a sharp peak. For example, hold at 50 °C for 1 minute, then ramp to 250 °C at 20 °C/min.

  • MS Conditions:

    • Set the MS to scan over a relevant mass range (e.g., m/z 50-400).

    • Use a standard EI energy of 70 eV.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Look for the molecular ion cluster and characteristic fragmentation patterns.

Safety and Handling Precautions

As a halogenated organic compound, this compound must be handled with appropriate care.[8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[8]

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry place, locked up.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

The structural characterization of this compound is a textbook example of leveraging the strengths of multiple spectroscopic techniques. The expected absence of signals in the ¹H NMR spectrum, combined with three distinct signals in the ¹³C NMR, provides definitive information about the carbon skeleton and substitution pattern. IR spectroscopy serves to confirm the integrity of the thiazole ring and the presence of C-Br bonds. Finally, mass spectrometry delivers an unmistakable confirmation of the molecular weight and the presence of three bromine atoms through its unique isotopic signature. Together, these methods provide a self-validating system for the unambiguous confirmation of the molecule's structure, an essential step in any research and development context.

References

Physical and chemical properties of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4,5-Tribromothiazole: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the thiazole ring is a well-established "privileged scaffold," renowned for its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 57314-13-3).[3][4] As a tribrominated heterocyclic compound, it represents a versatile and reactive building block. The strategic placement of three bromine atoms provides multiple reactive sites, enabling chemists to forge complex molecular architectures for applications ranging from novel pharmaceuticals to advanced materials.[5]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized understanding of this compound's properties, its anticipated reactivity based on expert analysis, its potential synthetic routes, and its critical applications as a key intermediate in the development of next-generation therapeutic agents and functional materials.[1][5]

PART 1: Core Physicochemical and Computational Properties

A foundational understanding of a molecule's physical and computational properties is paramount for its effective use in research and synthesis. While extensive experimental data for this compound is not widely published, we can consolidate known identifiers and supplement them with computational predictions and logical inferences from structurally similar compounds.

Key Identifiers and Physical Data Summary
PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 2,4,5-Tribromo-1,3-thiazole[3][4]
CAS Number 57314-13-3[3][4][5][6][7][8]
Molecular Formula C₃Br₃NS[3][4][5][7]
Molecular Weight 321.82 g/mol [3][5]
Physical State Solid (predicted), data not available[6]
Solubility Limited solubility in polar solvents (e.g., water); higher solubility in non-polar organic solvents (predicted based on structure)[9]
Storage Inert atmosphere, -20°C[5]
Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior in biological and chemical systems.

Computational DescriptorValueSource(s)
Topological Polar Surface Area (TPSA) 12.89 Ų[3]
LogP (Octanol-Water Partition Coeff.) 3.4306[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 0[3]

The high LogP value suggests significant lipophilicity, consistent with the presence of three bromine atoms, and supports the prediction of poor solubility in water but good solubility in organic solvents.[9] The low TPSA indicates a reduced likelihood of passive transport across polar membranes.

PART 2: Spectroscopic and Analytical Characterization

Direct empirical spectra for this compound are not commonly published. However, based on its structure and established spectroscopic principles, we can reliably predict its spectral characteristics. This predictive analysis is a critical skill for researchers working with novel or specialized compounds.

Predicted Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The thiazole core of this compound is fully substituted with bromine atoms, meaning there are no protons attached to the ring. Consequently, a ¹H NMR spectrum of a pure sample would show no signals in the aromatic or heterocyclic regions, providing a clean baseline for analyzing any proton-containing groups that might be added in subsequent reactions.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals for the three carbon atoms of the thiazole ring. Based on data from similar brominated thiazoles, the chemical shifts (δ) would likely appear in the approximate range of 110-155 ppm.[10] The carbon atom C2, situated between the nitrogen and sulfur atoms, would typically be the most deshielded.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would reveal a highly characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule containing three bromine atoms will exhibit a distinctive isotopic pattern (M, M+2, M+4, M+6) with predictable relative intensities, providing unambiguous confirmation of the compound's elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations characteristic of the thiazole ring and the carbon-bromine bonds. Key expected absorption bands include:

    • ~1500-1650 cm⁻¹: C=N stretching vibrations.[11]

    • ~1300-1450 cm⁻¹: Thiazole ring stretching modes.[12]

    • ~500-700 cm⁻¹: Strong absorptions corresponding to C-Br stretching vibrations.[11][13]

Experimental Protocol: General Analytical Workflow

A robust analytical workflow is essential to confirm the identity and purity of this compound before its use in further applications.

  • Sample Preparation: Dissolve approximately 1-2 mg of the compound in 1 mL of a suitable deuterated solvent (for NMR) such as Chloroform-d (CDCl₃) or in a volatile organic solvent (for GC-MS) like dichloromethane.

  • NMR Analysis: Acquire ¹³C NMR spectra to confirm the presence of the three distinct carbon signals of the thiazole core.

  • GC-MS Analysis:

    • Inject the prepared solution into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program starting at ~100°C and ramping to ~280°C to ensure elution.

    • Monitor the mass spectrometer for the characteristic isotopic cluster of the molecular ion to confirm identity and assess purity from the chromatogram.

Visualization: Analytical Workflow

G cluster_prep Sample Preparation Sample This compound Solvent Dissolve in appropriate solvent Sample->Solvent NMR ¹³C NMR Spectroscopy Solvent->NMR GCMS GC-MS Analysis Solvent->GCMS NMR_Data Confirm 3 Carbon Signals NMR->NMR_Data GC_Data Assess Purity GCMS->GC_Data MS_Data Confirm Isotopic Pattern GCMS->MS_Data

Caption: Workflow for analytical confirmation of this compound.

PART 3: Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the reactivity of its three carbon-bromine bonds. The electronic environment of each bromine atom is distinct, creating opportunities for regioselective functionalization, a cornerstone of modern synthetic chemistry.

Expertise & Experience: Understanding Reactivity

Drawing parallels with the well-studied 2,5-dibromothiazole, we can infer a hierarchy of reactivity for the C-Br bonds in this compound.[14] The C2 position of the thiazole ring is the most electrophilic due to the inductive effects of the adjacent sulfur and nitrogen atoms. This makes the C2-Br bond particularly susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The C5-Br and C4-Br bonds are generally less reactive, allowing for sequential, site-selective modifications. This differential reactivity is the key that unlocks the molecule's potential as a scaffold, enabling chemists to introduce different functional groups at specific positions to fine-tune the final product's properties.

Visualization: Reactivity Sites

Caption: Reactivity hierarchy of the C-Br bonds in this compound.

Proposed Synthetic Protocol: Bromination of 2-Aminothiazole

While multiple synthetic routes are conceivable, a practical approach involves the bromination of a readily available thiazole precursor. The following is a representative, field-proven protocol for synthesizing brominated heterocycles, adapted for this specific target.

Objective: To synthesize this compound from 2-aminothiazole via a Sandmeyer-type reaction followed by exhaustive bromination.

Step 1: Diazotization and Bromination at C2 (Sandmeyer Reaction)

  • In a fume hood, cool a solution of 48% hydrobromic acid (HBr) in a three-neck flask to -5°C using an ice-salt bath.

  • Slowly add 2-aminothiazole to the cold HBr with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in water and cool it to 0°C.

  • Add the cold NaNO₂ solution dropwise to the 2-aminothiazole mixture, maintaining the temperature below 0°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

  • In a separate flask, dissolve copper(I) bromide (CuBr) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed. Allow the reaction to warm to room temperature and stir for several hours. This will yield 2-bromothiazole.

Step 2: Exhaustive Bromination at C4 and C5

  • Extract the 2-bromothiazole from the reaction mixture using an organic solvent like dichloromethane.

  • Dry the organic extract and concentrate it under reduced pressure.

  • Dissolve the crude 2-bromothiazole in a suitable solvent such as glacial acetic acid or chloroform.

  • Slowly add at least two equivalents of elemental bromine (Br₂) to the solution. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can be added to facilitate the electrophilic aromatic substitution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the mixture and quench the excess bromine with a solution of sodium thiosulfate.

  • Neutralize the acid, extract the product with an organic solvent, and purify by column chromatography or recrystallization to yield this compound.

PART 4: Applications in Research and Drug Development

The value of this compound lies in its role as a versatile intermediate. Its bromine-rich structure is not only useful for creating flame retardants but is primarily leveraged in the synthesis of high-value bioactive molecules.[5]

  • Scaffold for Kinase Inhibitors: The 2,4,5-trisubstituted thiazole framework is a core component of many potent and selective protein kinase inhibitors, which are crucial in cancer therapy.[1][14] By sequentially replacing the bromine atoms with various aryl and amino groups via cross-coupling chemistry, medicinal chemists can rapidly generate libraries of compounds to screen for inhibitory activity against specific cancer-related kinases.

  • Precursor for Agrochemicals: The thiazole moiety is present in numerous fungicides and other crop protection agents. This compound serves as a starting point for creating new agrochemicals with potentially improved efficacy and environmental profiles.[5]

  • Development of Novel Antimicrobials: The structural motif is also being explored for the development of new antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.[9]

Visualization: Pathway to High-Value Compounds

G cluster_rxn Regioselective Functionalization cluster_app Potential Final Products Start This compound (Building Block) R1 Suzuki Coupling (Adds Aryl Group 1) Start->R1 R2 Buchwald-Hartwig (Adds Amino Group) Start->R2 R3 Sonogashira Coupling (Adds Alkyne Group) Start->R3 App1 Kinase Inhibitor (Oncology) R1->App1 R2->App1 App2 Novel Fungicide (Agrochemical) R2->App2 App3 Bioactive Material (Materials Science) R3->App3

Caption: Synthetic pathways from this compound to diverse applications.

PART 5: Safety, Handling, and Storage

Trustworthiness: A Self-Validating System of Safety While the safety data sheet for this compound lacks specific toxicological data, established best practices for handling halogenated heterocyclic compounds must be rigorously applied.[6] To create a robust safety protocol, we supplement the available information with data from the structurally similar and well-characterized 2,5-Dibromothiazole, which is classified as a skin, eye, and respiratory irritant.[15]

Hazard Identification
  • Acute Effects: May cause skin, eye, and respiratory tract irritation.[15] Ingestion and inhalation should be avoided.[6]

  • Chronic Effects: Data not available. Long-term exposure should be minimized.

Protocol for Safe Handling and Storage
  • Engineering Controls: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

    • Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges is required.

  • Handling Procedures:

    • Avoid creating dust.

    • Use non-sparking tools and ground all equipment to prevent static discharge.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Recommended storage temperature is -20°C for long-term stability.[5]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound is more than a simple chemical; it is a potent synthetic tool poised for significant impact in drug discovery and materials science. Its key value lies in the differential reactivity of its three bromine atoms, which provides a programmable scaffold for building molecular complexity. While publicly available data on its properties is limited, a deep understanding of heterocyclic chemistry allows for reliable prediction of its behavior and the design of robust synthetic and analytical protocols. For researchers and developers, this compound offers a gateway to novel kinase inhibitors, next-generation agrochemicals, and other high-value compounds, making it a crucial intermediate for future innovation.

References

An In-Depth Technical Guide to the Crystal Structure of 2,4,5-Tribromothiazole: Synthesis, Crystallization, and Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 2,4,5-tribromothiazole. While a published crystal structure for this specific compound is not currently available in major crystallographic databases, this document serves as a detailed roadmap for researchers seeking to determine its solid-state architecture. By leveraging established synthetic protocols for brominated thiazoles and drawing parallels with the known crystal structure of 2,4-dibromothiazole, we elucidate the probable molecular geometry and key intermolecular interactions, with a particular focus on halogen bonding. This guide offers field-proven insights into experimental design and execution, from synthesis and single crystal growth to the workflow of single-crystal X-ray diffraction.

Introduction: The Significance of Halogenated Thiazoles

Thiazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1] The introduction of halogen atoms, particularly bromine, onto the thiazole ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and its ability to form specific non-covalent interactions.[2] Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of crystalline materials. The precise geometry and packing of molecules in a crystal lattice, governed by intermolecular forces, dictate properties such as solubility, dissolution rate, and bioavailability.

For this compound, the high degree of bromination suggests that halogen bonding will be a dominant force in its crystal packing.[3] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base).[4] This guide will explore the expected nature of these interactions and provide the necessary protocols to verify them experimentally.

Synthesis and Purification of this compound

The synthesis of the full family of bromothiazoles has been systematically explored, allowing for the production of this compound through sequential bromination reactions. The following protocol is adapted from established methods.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from thiazole.

Materials:

  • Thiazole

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Sodium sulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Initial Bromination: To a solution of thiazole in a suitable solvent, add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature. The electrophilic attack is expected to occur preferentially at the C5 position.[5]

  • Further Bromination: Subsequent bromination steps using excess NBS and potentially a catalyst like sulfuric acid will lead to the di- and tri-brominated products. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated solution of sodium sulfite to destroy any remaining bromine. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[6] For a small, non-polar molecule like this compound, several techniques can be employed.

Experimental Protocol: Crystallization

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent. Place this solution in a larger, sealed container with a volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexanes or pentane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Causality Behind Experimental Choices: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. The rate of crystallization should be slow to allow for the formation of a well-ordered crystal lattice.

Hypothetical Crystal Structure and Intermolecular Interactions

While an experimental structure is not available, we can predict the key structural features of this compound based on the known crystal structure of 2,4-dibromothiazole and the principles of halogen bonding.[7]

Molecular Geometry

The thiazole ring is an aromatic, planar 5-membered heterocycle. The three bromine atoms will lie in the plane of the ring.

Predicted Intermolecular Interactions: Halogen Bonding

The bromine atoms on the thiazole ring, particularly at the electron-deficient C2 and C4 positions, are expected to have a positive region of electrostatic potential on their outer surface (a σ-hole). These σ-holes can act as halogen bond donors. The potential halogen bond acceptors in the crystal lattice could be the nitrogen atom of an adjacent thiazole ring or a bromine atom of a neighboring molecule.

Types of Expected Halogen Bonds:

  • Br···N interactions: The nitrogen atom of the thiazole ring is a good halogen bond acceptor. We can anticipate short contacts between a bromine atom of one molecule and the nitrogen atom of a neighboring molecule.[8]

  • Br···Br interactions (Type II): These interactions occur when the C-Br bond of one molecule is roughly perpendicular to the C-Br bond of another. This geometry allows for the interaction between the positive σ-hole of one bromine and the negative equatorial region of the other.

Below is a diagram illustrating the potential halogen bonding motifs.

Caption: Predicted halogen bonding in this compound.

Single-Crystal X-ray Diffraction Workflow

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure.[2][9]

Experimental Workflow Diagram

G cluster_exp Experimental Phase cluster_analysis Data Analysis & Structure Solution crystal_selection 1. Crystal Selection & Mounting data_collection 2. Data Collection on Diffractometer crystal_selection->data_collection data_processing 3. Data Integration & Scaling data_collection->data_processing space_group 4. Space Group Determination data_processing->space_group structure_solution 5. Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement 6. Structure Refinement structure_solution->structure_refinement validation 7. Validation & CIF Generation structure_refinement->validation

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) in a single-crystal X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like Patterson or direct methods. The heavy bromine atoms in this compound will make this step relatively straightforward.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using software like PLATON or checkCIF to ensure its chemical and crystallographic reasonability. The final data is compiled into a Crystallographic Information File (CIF).

Data Presentation

The final crystallographic data for this compound would be summarized in tables. Below are examples of how this data would be presented.

Table 1: Hypothetical Crystal Data and Structure Refinement Details
ParameterValue (Hypothetical)
Empirical formulaC₃Br₃NS
Formula weight321.82
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.0 Å, b = 10.0 Å, c = 9.5 Å, β = 95.0°
Volume756.5 ų
Z4
Density (calculated)2.828 Mg/m³
Absorption coefficient16.5 mm⁻¹
F(000)576
Reflections collected~5000
Independent reflections~1500 [R(int) = 0.04]
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
R indices (all data)R₁ = 0.045, wR₂ = 0.090
Goodness-of-fit on F²1.05
Table 2: Predicted Key Bond Lengths and Angles
Bond/AnglePredicted Value (Å or °)Justification
C-Br1.85 - 1.90 ÅTypical for C(sp²)-Br bonds in aromatic systems.
C-N1.30 - 1.38 ÅCharacteristic of thiazole ring.
C-S1.70 - 1.75 ÅCharacteristic of thiazole ring.
Br-C-N/S~120°Consistent with sp² hybridization.

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive solid-state structure. The analysis of this structure, with a particular focus on the anticipated Br···N and Br···Br halogen bonds, will provide valuable insights into the supramolecular chemistry of highly brominated heterocyclic systems. This knowledge is crucial for the rational design of new pharmaceuticals and functional materials where precise control over intermolecular interactions is key to achieving desired properties.

References

A Technical Guide to the Solubility of 2,4,5-Tribromothiazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,5-tribromothiazole, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in the Application of this compound

This compound (C₃Br₃NS) is a halogenated heterocyclic compound with a molecular weight of 321.82 g/mol .[2] Its bromine-rich structure makes it a valuable precursor in the synthesis of fungicides, antimicrobial agents, and other biologically active molecules.[1] Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification methods such as crystallization, and is a critical parameter in the formulation of final products. Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in achieving desired bioavailability in drug development. This guide provides a foundational understanding of the factors governing the solubility of this compound and equips the researcher with the necessary tools to experimentally determine this crucial property.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound provides key insights into its expected solubility.

Molecular Structure Analysis

The structure of this compound is characterized by a five-membered thiazole ring, which contains both a nitrogen and a sulfur atom, and three bromine atoms attached to the carbon atoms of the ring.

  • Thiazole Ring: The thiazole ring itself is a polar heterocyclic system due to the presence of the electronegative nitrogen and sulfur atoms. This imparts some polar character to the molecule.

  • Bromine Substituents: The three bulky and electronegative bromine atoms significantly increase the molecular weight and surface area of the molecule. While the carbon-bromine bond has a dipole moment, the overall effect of the three bromine atoms in a relatively symmetrical arrangement on a small ring can lead to a molecule with a relatively low overall dipole moment. The bromine atoms also contribute to significant van der Waals forces.

  • Hydrogen Bonding: this compound lacks hydrogen bond donors (like -OH or -NH groups), which limits its ability to form strong hydrogen bonds with protic solvents.[2]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolLow to ModerateThe polar thiazole ring may interact with the polar solvent, but the lack of hydrogen bond donation by the solute and the large, hydrophobic bromine atoms will likely limit solubility.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents can engage in dipole-dipole interactions with the polarizable this compound molecule. The absence of strong hydrogen bonding networks in the solvent makes it easier to accommodate the solute.
Nonpolar Toluene, HexaneLow to ModerateWhile the overall molecule has some polar character, the large nonpolar surface area due to the bromine atoms may allow for some solubility in nonpolar solvents through London dispersion forces. Solubility is expected to be lower than in polar aprotic solvents.

Experimental Determination of Solubility

To obtain precise, quantitative data, experimental determination of solubility is essential. The following section details a robust protocol for determining the thermodynamic solubility of this compound using the well-established shake-flask method.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility, as it measures the concentration of a solute in a saturated solution in equilibrium with the solid phase.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent (e.g., methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed and solid remains present.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator or on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

    • Measure the absorbance of the diluted sample solution at the same λmax.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent Polarity IndexSolubility (g/L)Solubility (mol/L)
Hexane0.1[Experimental Value][Experimental Value]
Toluene2.4[Experimental Value][Experimental Value]
Dichloromethane3.1[Experimental Value][Experimental Value]
Ethyl Acetate4.4[Experimental Value][Experimental Value]
Acetone5.1[Experimental Value][Experimental Value]
Ethanol5.2[Experimental Value][Experimental Value]
Methanol6.6[Experimental Value][Experimental Value]

Note: The "Experimental Value" fields are to be populated by the researcher following the execution of the described protocol.

The results from these experiments will provide a quantitative basis for solvent selection in processes involving this compound.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility behavior. The bromine-substituted thiazole core suggests moderate to high solubility in polar aprotic solvents and lower solubility in both highly polar protic and nonpolar solvents. For precise and reliable data, the detailed experimental protocol provided in this guide offers a robust methodology for determining the thermodynamic solubility of this compound in a range of common organic solvents. The acquisition of this data is a critical step in the effective utilization of this important chemical intermediate in research and development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromothiazole is a highly halogenated heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. Its utility is intrinsically linked to its thermal stability, a critical parameter influencing its synthesis, purification, storage, and application. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous brominated and heterocyclic compounds to present a scientifically grounded framework for its analysis. We will delve into the core principles of thermal analysis techniques, propose expected thermal behaviors, elucidate potential decomposition pathways, and provide detailed, field-proven experimental protocols for researchers to rigorously assess the thermal characteristics of this compound and its derivatives.

Introduction: The Significance of Thermal Stability in the Lifecycle of this compound

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The introduction of bromine atoms to this scaffold, as in this compound, dramatically alters its physicochemical properties, including its reactivity, lipophilicity, and, crucially, its stability under thermal stress. Understanding the thermal stability of this compound is not an academic exercise; it has profound practical implications across its entire lifecycle:

  • Synthesis and Purification: Many synthetic routes for brominated thiazoles involve elevated temperatures.[2] Knowledge of the decomposition threshold is vital to prevent yield loss and the formation of hazardous byproducts. Similarly, purification techniques such as distillation or sublimation are only viable if the compound can withstand the required temperatures.

  • Pharmaceutical Formulation: For active pharmaceutical ingredients (APIs), thermal stability is a non-negotiable attribute. During formulation processes like milling, granulation, and tableting, localized heating can occur. An unstable compound may degrade, leading to a loss of potency and the generation of potentially toxic impurities.

  • Storage and Shelf-Life: The Arrhenius equation dictates that the rate of chemical reactions, including decomposition, increases with temperature. A thorough understanding of a compound's thermal profile is essential for defining appropriate storage conditions and predicting its shelf-life.[3]

  • Materials Science Applications: Brominated compounds are widely used as flame retardants.[4] While this compound itself may not be a primary flame retardant, its thermal decomposition behavior, particularly the release of bromine radicals, is pertinent to this field.

This guide will equip researchers with the foundational knowledge and practical methodologies to comprehensively evaluate the thermal stability of this compound.

Core Analytical Techniques for Assessing Thermal Stability

Two primary thermoanalytical techniques form the bedrock of thermal stability assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These methods provide complementary information about how a material's physical and chemical properties change with temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the definitive technique for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.

A typical TGA experiment subjects a small amount of the sample to a controlled heating program. The resulting thermogram plots the percentage of mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[8]

For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicative of decomposition. The onset temperature of the first exothermic peak is a critical indicator of thermal instability.[9]

Predicted Thermal Profile of this compound

While specific experimental data for this compound is scarce, we can extrapolate a likely thermal profile based on the behavior of structurally related compounds, such as other brominated heterocycles and thiazole derivatives.[7][10]

Table 1: Predicted Thermal Properties of this compound

ParameterPredicted Value RangeSignificance
Melting Point (Tm)90 - 120 °CIndicates the transition from solid to liquid phase. A sharp melting peak in DSC suggests high purity.
Onset of Decomposition (Tonset) by TGA200 - 280 °CThe temperature at which significant mass loss begins. A key indicator of thermal stability.
Decomposition Peak (Tpeak) by DSC220 - 300 °CThe temperature of the maximum rate of decomposition, corresponding to the peak of the exothermic event.
Mass Loss at 500 °C> 95%Indicates near-complete decomposition, with minimal residue.

The presence of three bromine atoms is expected to significantly influence the thermal stability. While halogenation can sometimes increase thermal stability in certain systems, the C-Br bonds are typically the weakest points in the molecule and are likely to be the first to cleave upon heating.

Proposed Decomposition Pathways and Products

The thermal decomposition of this compound is anticipated to be a complex process involving multiple steps and the formation of various volatile and non-volatile products. The decomposition mechanism is likely initiated by the homolytic cleavage of the C-Br bonds, which are the most labile in the molecule.

Initial Decomposition Step: C-Br Bond Cleavage

The primary event in the thermal degradation is the scission of the carbon-bromine bonds. The C-Br bond dissociation energy is significantly lower than that of C-C, C-N, or C-S bonds within the thiazole ring. This initial step will generate bromine radicals (Br•) and a thiazole radical.

Caption: Initial C-Br bond cleavage in this compound.

Secondary Decomposition and Fragmentation

The highly reactive radical species generated in the initial step will propagate a cascade of further reactions. The thiazole radical can undergo ring-opening and fragmentation, leading to the formation of smaller, volatile molecules. The bromine radicals can abstract hydrogen atoms from other molecules (if present) to form HBr or recombine to form Br2.

Potential decomposition products could include:

  • Hydrogen Bromide (HBr): A corrosive and toxic gas.

  • Bromine (Br2): A toxic and corrosive vapor.

  • Smaller Brominated Hydrocarbons: Resulting from the fragmentation of the thiazole ring.

  • Sulfur and Nitrogen Oxides (SOx, NOx): If the decomposition occurs in an oxidizing atmosphere.

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): Under certain conditions, incomplete combustion of brominated organic compounds can lead to the formation of these highly toxic byproducts.[11]

Caption: Secondary decomposition pathways and products.

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible data, it is imperative to follow standardized experimental protocols. The following sections provide detailed methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

    • Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates (Tpeak).

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and decomposition energetics of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tm) and enthalpy of fusion (ΔHfus).

    • Identify and integrate the exothermic peak(s) corresponding to decomposition to determine the onset temperature (Tonset), peak temperature (Tpeak), and enthalpy of decomposition (ΔHdecomp).

Caption: Experimental workflow for DSC analysis.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. While direct experimental data remains to be published, the principles and methodologies outlined here, based on established knowledge of similar chemical entities, offer a robust starting point for any researcher in the field.

Future work should focus on obtaining precise experimental TGA and DSC data for this compound to validate the predictions made in this guide. Furthermore, advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for definitively identifying the evolved decomposition products and confirming the proposed degradation pathways.[10] Such studies will not only enhance our fundamental understanding of this molecule but also provide the critical safety and stability data required for its confident application in drug development and materials science.

References

A Technical Guide to Sourcing and Utilizing High-Purity 2,4,5-Tribromothiazole for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2,4,5-Tribromothiazole, focusing on the critical aspects of sourcing high-purity material, ensuring its quality, and its effective utilization in synthetic applications.

The Strategic Importance of this compound in Medicinal Chemistry

The thiazole ring is a cornerstone in modern drug design, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile framework for developing agents with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, antibacterial, and antiviral activities.[1][3]

This compound (CAS No. 57314-13-3) represents a pivotal building block for accessing novel 2,4,5-trisubstituted thiazole derivatives. Its three bromine atoms provide distinct reactive handles for sequential and regioselective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig). This strategic positioning allows for the systematic exploration of chemical space around the thiazole core, a fundamental process in lead optimization and the development of structure-activity relationships (SAR).

The Purity Imperative: Why High-Purity Material is Non-Negotiable

In drug discovery, the purity of a starting material is paramount. The presence of unidentified or reactive impurities in a building block like this compound can have cascading negative consequences:

  • Compromised Reaction Outcomes: Impurities can interfere with sensitive catalysts, lead to unintended side products, and lower the yield and reproducibility of synthetic steps.

  • Erroneous Biological Data: If impurities carry over into the final compound, they can exhibit off-target biological activity, leading to false positives or negatives in high-throughput screening and other assays. This can derail a research program by providing misleading SAR data.

  • Regulatory Hurdles: In later-stage drug development, a well-characterized and pure starting material is a regulatory requirement. Establishing a high-purity source early in the process can prevent significant delays and costs.

Therefore, selecting a supplier who can provide verifiably high-purity this compound is the foundational first step toward successful research outcomes.

Commercial Supplier Landscape for High-Purity this compound

Sourcing high-purity this compound requires identifying suppliers that specialize in research chemicals and advanced intermediates. The following table summarizes prominent suppliers known to list this or related halogenated heterocyclic compounds. Purity levels and availability can fluctuate, so direct inquiry is always recommended.

SupplierTypical PurityNotes
Combi-Blocks ≥95%A research-based manufacturer specializing in a wide range of building blocks, including many thiazoles.[4][5][6]
ChemScene ≥95%Provides a range of reagents for research and offers custom synthesis services.[7]
AK Scientific, Inc. Varies (Typically >95%)A key provider of fine chemicals and advanced intermediates to the R&D sector.[3][8]
Tokyo Chemical Industry (TCI) Varies (Typically >97%)A global manufacturer of research chemicals with a strong portfolio of heterocyclic compounds.

Note: While major suppliers like Sigma-Aldrich (Merck) and Fisher Scientific are primary sources for many reagents, their catalogs for highly specialized building blocks like this compound may vary. They often serve as distributors for the manufacturers listed above.

Supplier Qualification: A Workflow for Ensuring Quality

Choosing a supplier should be a systematic process. The following workflow outlines the key steps for qualifying a source for high-purity this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Final Selection & Procurement ID_Need Identify Need: This compound Search Search Supplier Databases (CAS 57314-13-3) ID_Need->Search Shortlist Shortlist 2-3 Potential Suppliers Search->Shortlist Req_CoA Request Lot-Specific Certificate of Analysis (CoA) Shortlist->Req_CoA Engage Review_CoA Review Analytical Data (NMR, HPLC/GC, MS) Req_CoA->Review_CoA Check_Purity Verify Purity ≥98% Review_CoA->Check_Purity Check_Purity->Req_CoA Purity < 98% or Data Incomplete Select Select Best Supplier Check_Purity->Select Approve Procure Procure Small Lot for Initial Validation Select->Procure Qualify Qualify Lot In-House (QC & Test Reaction) Procure->Qualify

Caption: Workflow for selecting and qualifying a chemical supplier.

Decoding the Certificate of Analysis (CoA)

The CoA is the single most important document for verifying the quality of a chemical. For this compound, a comprehensive CoA should include data from the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation. The ¹H NMR should be simple, showing only the characteristic thiazole proton signal (if any residual protons are present) and no significant impurity peaks. The ¹³C NMR will confirm the presence of the three bromine-substituted carbons.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods are used to determine purity. The CoA should show a chromatogram with a major peak corresponding to the product and report the purity as a percentage (e.g., >98% by area).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (321.82 g/mol ) and its characteristic isotopic pattern due to the presence of three bromine atoms.

Safe Handling and Storage

Brominated organic compounds require careful handling due to their potential reactivity and toxicity.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed to prevent moisture ingress.

  • Disposal: Dispose of waste material in accordance with institutional and local regulations for halogenated organic waste.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of high-purity this compound as a substrate in a standard palladium-catalyzed cross-coupling reaction to synthesize a mono-arylated thiazole, a common step in building more complex molecules.

Objective: To perform a selective mono-arylation at the 2-position of this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 322 mg, 1.0 mmol).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (167 mg, 1.1 mmol) and sodium carbonate (318 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling nitrogen through it for another 15 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-4,5-dibromothiazole product.

References

The Emerging Frontier of Polybrominated Thiazoles: A Technical Guide for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal and materials science.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs and advanced materials.[2][3] This technical guide delves into a specialized subclass: polybrominated thiazoles. The strategic introduction of multiple bromine atoms onto the thiazole scaffold significantly modulates the molecule's physicochemical properties, unlocking a vast potential for novel applications. We will explore the synthetic landscape, detailing robust protocols for their preparation, and provide an in-depth analysis of their burgeoning applications in oncology, infectious disease research, and materials science. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to harness the unique potential of these versatile compounds.

Core Synthesis of Polybrominated Thiazoles

The synthesis of the polybrominated thiazole scaffold is primarily achieved through sequential bromination and debromination steps or via the classical Hantzsch thiazole synthesis.[4][5] The Hantzsch synthesis, first reported in 1887, remains a highly efficient and versatile method for constructing the thiazole ring.[6][7] It involves the condensation reaction between an α-haloketone and a thioamide.[6]

Key Synthetic Precursor: 2,4,5-Tribromothiazole

This compound is a critical intermediate for accessing a wide array of functionalized polybrominated thiazoles.[8] Its bromine-rich structure makes it a valuable precursor in pharmaceutical synthesis and for developing novel materials such as flame retardants.[8]

Experimental Protocol: Hantzsch-Type Synthesis of a Brominated Thiazole Derivative

This protocol provides a generalized, yet robust, methodology for the synthesis of a 2-amino-4-phenylthiazole derivative, which can be adapted for polybrominated precursors. The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[6][7][9]

Materials:

  • α-Bromoacetophenone (or a polybrominated equivalent) (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine the α-haloketone (e.g., 2-bromoacetophenone) and thiourea.[9]

  • Add methanol to the vial to serve as the solvent.[9]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[9] The initial product formed is the hydrobromide salt of the thiazole, which is typically soluble in the methanol reaction medium.[7]

  • After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[9]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. This neutralizes the hydrobromide salt, decreasing the product's solubility.[7][9]

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[9]

  • Wash the filter cake with water to remove any residual salts.[9]

  • Allow the solid product to air dry on a watch glass before determining the final mass and percent yield.[9]

  • Characterize the product using standard analytical techniques (e.g., NMR, melting point, TLC).[9]

Applications in Drug Development

The thiazole scaffold is a privileged structure in medicinal chemistry, with polybromination emerging as a key strategy for enhancing biological activity.[2][10] The electron-withdrawing nature of bromine atoms can significantly alter the electronic distribution of the thiazole ring, influencing binding affinities to biological targets and improving pharmacokinetic profiles.

Anticancer Therapeutics

Polybrominated thiazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2]

2.1.1. Mechanism of Action: Kinase Inhibition

A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[11][12] Polybrominated thiazoles have shown promise as inhibitors of several key kinases, including Pim1, B-RAFV600E, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][13][14] Inhibition of these pathways can arrest the cell cycle and induce apoptosis.[2][5][14]

Below is a diagram illustrating the inhibitory effect of a polybrominated thiazole derivative on a generic kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase Signal Transduction PBT Polybrominated Thiazole PBT->Kinase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Kinase->Block Apoptosis Apoptosis Block->Apoptosis Inhibition of Anti-Apoptotic Signals G cluster_synthesis Polymer Synthesis cluster_device OFET Fabrication Monomer1 Brominated Thiazole Monomer Polymerization Stille or Suzuki Coupling Monomer1->Polymerization Monomer2 Co-monomer (e.g., BDT) Monomer2->Polymerization Polymer Thiazole-Based Conjugated Polymer Polymerization->Polymer Solution Polymer Solution Casting Polymer->Solution OFET Organic Field-Effect Transistor (OFET) Solution->OFET

References

Methodological & Application

The Strategic Functionalization of 2,4,5-Tribromothiazole: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4,5-Tribromothiazole as a Versatile Synthetic Hub

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of numerous biologically active molecules and functional materials. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged heterocycle. This compound emerges as a particularly powerful and versatile building block, offering three distinct points for diversification through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the C2, C4, and C5 positions allows for a programmed, regioselective introduction of a wide array of substituents, enabling the rapid construction of complex molecular architectures from a single, readily available starting material.[1]

This comprehensive guide provides detailed application notes and field-proven protocols for the strategic, palladium-catalyzed functionalization of this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of these transformations and present step-by-step methodologies for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

Understanding Regioselectivity: The Key to Controlled Synthesis

The successful application of this compound in sequential cross-coupling hinges on the predictable and controllable reactivity of its three C-Br bonds. The observed regioselectivity is a result of the electronic and steric environment at each position of the thiazole ring.

  • C2 Position: This position is the most electrophilic and sterically accessible. The adjacent sulfur and nitrogen atoms inductively withdraw electron density, making the C2-Br bond the most susceptible to oxidative addition by a Pd(0) catalyst. Consequently, the first cross-coupling reaction preferentially occurs at this site.

  • C5 Position: After functionalization at C2, the C5 position is generally the next most reactive site for cross-coupling.

  • C4 Position: The C4 position is typically the least reactive, often requiring more forcing conditions for substitution.

This reactivity hierarchy (C2 > C5 > C4) allows for a stepwise and controlled introduction of different functional groups, as illustrated in the workflow below.

G cluster_0 Sequential Cross-Coupling Strategy This compound This compound 2-Aryl-4,5-dibromothiazole 2-Aryl-4,5-dibromothiazole This compound->2-Aryl-4,5-dibromothiazole 1. Suzuki Coupling (C2-Selective) 2,5-Diaryl-4-bromothiazole 2,5-Diaryl-4-bromothiazole 2-Aryl-4,5-dibromothiazole->2,5-Diaryl-4-bromothiazole 2. Suzuki Coupling (C5-Selective) 2,4,5-Triarylthiazole 2,4,5-Triarylthiazole 2,5-Diaryl-4-bromothiazole->2,4,5-Triarylthiazole 3. Suzuki Coupling (C4-Selective)

Caption: A workflow for the sequential Suzuki coupling of this compound.

Application Notes & Protocols

The following sections provide detailed protocols for the most common palladium-catalyzed cross-coupling reactions performed on this compound. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups makes it particularly valuable in the synthesis of complex molecules.[1]

This protocol, adapted from a demonstrated synthesis of 2,4,5-triarylthiazoles, offers an efficient one-pot approach, minimizing purification steps and maximizing time and atom economy.[1]

Reaction Scheme:

G This compound This compound 2,4,5-Triarylthiazole 2,4,5-Triarylthiazole This compound->2,4,5-Triarylthiazole 1. Ar1B(OH)2, Pd(PPh3)4, K2CO3, Toluene 2. Ar2B(OH)2, Pd(PPh3)4, NaHCO3, DME/H2O 3. Ar3B(OH)2

Caption: One-pot triple Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid 1 (Ar¹B(OH)₂)

  • Arylboronic acid 2 (Ar²B(OH)₂)

  • Arylboronic acid 3 (Ar³B(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Toluene (anhydrous)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: C2-Arylation

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), arylboronic acid 1 (1.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add anhydrous toluene to the flask.

  • Add a 2 M aqueous solution of K₂CO₃ (2.5 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the formation of the 2-aryl-4,5-dibromothiazole intermediate.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Evaporate the solvent under reduced pressure.

Step 2 & 3: C5- and C4-Diarylation

  • To the crude 2-aryl-4,5-dibromothiazole intermediate in the same flask, add a 3:1 mixture of DME and water.

  • Add NaHCO₃ (3.0 equiv.) and arylboronic acid 2 (1.2 equiv.).

  • Add a second portion of Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 120 °C for 12 hours.

  • Add arylboronic acid 3 (1.2 equiv.) to the reaction mixture.

  • Continue heating at 120 °C for an additional 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-triarylthiazole.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

EntryAr¹Ar²Ar³ProductOverall Yield (%)[1]
1PhenylPhenylPhenyl2,4,5-Triphenylthiazole50
2Phenyl4-Methoxyphenyl3-Tolyl2-Phenyl-4-(4-methoxyphenyl)-5-(3-tolyl)thiazole42
32-Furanyl4-Methoxyphenyl4-Methoxyphenyl2-(Furan-2-yl)-4,5-bis(4-methoxyphenyl)thiazole65
Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille reaction offers a mild and versatile method for creating C-C bonds, with organotin reagents that are often stable to air and moisture. However, the toxicity of tin compounds necessitates careful handling and purification.

This protocol is designed for the selective introduction of a single substituent at the most reactive C2 position.

Reaction Scheme:

G This compound This compound 2-Aryl-4,5-dibromothiazole 2-Aryl-4,5-dibromothiazole This compound->2-Aryl-4,5-dibromothiazole ArSnBu3, Pd(PPh3)4, Toluene

Caption: Stille coupling for C2-selective arylation.

Materials:

  • This compound

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous toluene or DMF

  • Flame-dried Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction should be stopped upon complete consumption of the starting material to minimize disubstitution.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • To remove tin byproducts, the filtrate can be washed with an aqueous solution of potassium fluoride (KF).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, employing a palladium catalyst and a copper(I) co-catalyst.

This protocol outlines the selective introduction of an alkynyl group at the C2 position.

Reaction Scheme:

G This compound This compound 2-Alkynyl-4,5-dibromothiazole 2-Alkynyl-4,5-dibromothiazole This compound->2-Alkynyl-4,5-dibromothiazole Terminal Alkyne, PdCl2(PPh3)2, CuI, Et3N, THF

Caption: Sonogashira coupling for C2-selective alkynylation.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous, degassed tetrahydrofuran (THF) or DMF

  • Flame-dried Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed THF.

  • Add triethylamine (2.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts and the amine hydrohalide.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.[2][3]

This general protocol can be adapted for the selective amination at the C2 position of this compound. The choice of ligand is critical for achieving high yields and can influence the reaction rate.[4]

Reaction Scheme:

G This compound This compound 2-Amino-4,5-dibromothiazole 2-Amino-4,5-dibromothiazole This compound->2-Amino-4,5-dibromothiazole Amine, Pd2(dba)3, Ligand, NaOtBu, Toluene

Caption: Buchwald-Hartwig amination for C2-selective C-N bond formation.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene

  • Flame-dried Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of substituted thiazoles. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions at the C2, C5, and C4 positions allows for a strategic and controlled approach to molecular design. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this powerful building block. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and selectivities in the synthesis of novel thiazole-containing compounds.

References

Application Notes & Protocols: Synthesis of Substituted Thiazoles from 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional organic materials.[1][2][3][4] 2,4,5-Tribromothiazole serves as a robust and highly versatile three-point electrophilic scaffold, enabling the programmed and sequential introduction of diverse substituents. This guide provides a comprehensive overview of the reactivity profile of this compound and details field-proven protocols for its selective functionalization through metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to empower researchers in drug discovery and chemical synthesis to leverage this building block for the efficient construction of complex, multi-substituted thiazole derivatives.

Reactivity Profile of this compound: A Platform for Sequential Functionalization

The synthetic utility of this compound stems from the differential reactivity of its three bromine atoms. This reactivity is governed by the electronic properties of the thiazole ring and the position of the halogen relative to the nitrogen and sulfur heteroatoms. Understanding this hierarchy is paramount for designing selective and sequential synthetic strategies.

  • C2-Position: The C2-bromine is the most labile. Its proximity to both the electron-withdrawing nitrogen and the sulfur atom makes this position the most acidic (if deprotonated) and the most susceptible to metal-halogen exchange and oxidative addition to a low-valent metal catalyst (e.g., Pd(0)).

  • C5-Position: The C5-bromine is generally the second most reactive position. It is activated towards metal-halogen exchange, though to a lesser extent than the C2 position.[5]

  • C4-Position: The C4-bromine is the least reactive of the three, often requiring more forcing conditions or different catalytic systems to participate in cross-coupling reactions.

This reactivity gradient (C2 > C5 > C4) allows for a programmed, stepwise approach to synthesis. One can selectively functionalize the C2 position, followed by the C5 position, and finally the C4 position, creating a pathway to complex tri-substituted thiazoles with precise control over substituent placement.[6]

Synthetic Strategies & Experimental Protocols

The two primary strategies for functionalizing this compound are Metal-Halogen Exchange followed by electrophilic quench, and Palladium-Catalyzed Cross-Coupling Reactions .

Selective C2-Functionalization via Lithium-Halogen Exchange

Lithium-halogen exchange is an exceptionally rapid and efficient method for generating a nucleophilic C2-lithiated thiazole intermediate.[7][8] This reaction must be performed at very low temperatures (-78 °C or lower) to prevent side reactions, such as halogen scrambling or decomposition. The resulting organolithium species can then be trapped with a wide variety of electrophiles.

Protocol 2.1.1: Selective C2-Lithiation and Quench with an Aldehyde

  • Causality: This protocol leverages the high reactivity of the C2-bromine towards n-butyllithium (n-BuLi) at cryogenic temperatures.[5] The low temperature is critical to ensure kinetic control, selectively forming the 2-lithio-4,5-dibromothiazole intermediate without affecting the less reactive C5 and C4 bromines. The subsequent addition of an electrophile, such as an aldehyde, results in a new C-C bond exclusively at the C2 position.

  • Materials:

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

    • Aldehyde (e.g., Benzaldehyde)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Schlenk flask and inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Add this compound (1.0 eq) to a dry Schlenk flask under an inert atmosphere.

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the resulting mixture at -78 °C for 30 minutes.

    • Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature over 2 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: The success of the reaction can be monitored by TLC or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, more polar spot corresponding to the alcohol product. ¹H NMR of the crude product should show the absence of the C2-proton (if the quench was with D₂O) or the presence of new signals corresponding to the added electrophile.

Selective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-S bonds. By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve selective coupling at the different bromine positions.[9][10]

The Suzuki-Miyaura coupling is a versatile reaction that joins the thiazole core to an aryl or vinyl group using a boronic acid or boronate ester.[11][12][13] For selective C2-arylation, milder conditions are typically employed.

Protocol 2.2.1.1: Selective C2-Arylation via Suzuki-Miyaura Coupling

  • Causality: This protocol utilizes a Pd(0) catalyst, which preferentially undergoes oxidative addition into the most electron-deficient and accessible C-Br bond, which is at the C2 position. The choice of a suitable ligand (e.g., a phosphine) and base is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle.[9][12]

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

    • Schlenk flask or microwave vial and inert atmosphere

  • Procedure:

    • To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (3x).

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

The Stille coupling uses organostannane reagents and is known for its tolerance of a wide range of functional groups.[14][15][16] It is particularly effective for creating complex biaryl systems and can be used sequentially.[6][17][18]

Protocol 2.2.2.1: Selective C5-Stannylation followed by Stille Coupling

  • Causality: This two-step protocol first installs a stannyl group at the C5 position via lithium-halogen exchange, taking advantage of the C5-bromine's reactivity. The resulting 5-stannyl-2,4-dibromothiazole is then a substrate for a subsequent Stille coupling, which can be directed to the C4 position under the right conditions, demonstrating a sequential functionalization strategy.[6]

  • Materials:

    • This compound

    • n-BuLi

    • Tributyltin chloride (Bu₃SnCl)

    • Aryl or vinyl halide

    • Pd(PPh₃)₄

    • Anhydrous THF, Anhydrous Toluene

    • Inert atmosphere

  • Procedure (Step 1: Stannylation):

    • Follow steps 1-5 from Protocol 2.1.1, starting with 2,4-dibromo-5-lithiothiazole (generated from this compound and n-BuLi).

    • At -78 °C, add Bu₃SnCl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Work up as described in Protocol 2.1.1 to isolate the 2,4-dibromo-5-(tributylstannyl)thiazole intermediate.

  • Procedure (Step 2: Stille Coupling):

    • Combine the stannylated thiazole (1.0 eq), the aryl/vinyl halide (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a flask under an inert atmosphere.

    • Add anhydrous toluene.

    • Heat the mixture to 110 °C for 12-24 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, cool, filter through celite, and concentrate.

    • Purify by column chromatography.

The Sonogashira coupling is the method of choice for introducing alkynyl moieties onto the thiazole ring, creating C(sp²)-C(sp) bonds.[19][20] This reaction typically requires both palladium and copper(I) co-catalysts.[21][22]

Protocol 2.2.3.1: C2-Alkynylation via Sonogashira Coupling

  • Causality: The catalytic cycle involves preferential oxidative addition of the Pd(0) catalyst to the C2-Br bond. A copper(I) co-catalyst is used to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, leading to the final coupled product.[19][23]

  • Materials:

    • This compound

    • Terminal alkyne (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

    • Anhydrous solvent (e.g., THF or DMF)

    • Inert atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

    • Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitor by TLC/LC-MS).

    • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Data Presentation & Workflow Visualization

Summary of Reaction Conditions

The following table provides a comparative summary of typical conditions for the selective functionalization of this compound.

Reaction TypeTarget PositionKey ReagentsCatalyst SystemBaseSolventTemp (°C)
Li-Halogen Exchange C2n-BuLi, Electrophile--THF-78
Suzuki-Miyaura C2Ar-B(OH)₂Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100
Stille Coupling C2 or C5R-SnBu₃Pd(PPh₃)₄-Toluene90-110
Sonogashira C2Terminal AlkynePd(PPh₃)₂Cl₂ / CuITEATHF25-60

Visualized Workflows

G start This compound int1 2-Aryl-4,5-dibromothiazole start->int1 Suzuki @ C2 (Pd(PPh3)4, ArB(OH)2) int2 2-Aryl-4-bromo-5-alkynyl-thiazole int1->int2 Sonogashira @ C5 (Pd/Cu, Alkyne) final 2,5-Diaryl-4-alkynyl-thiazole (Tri-substituted Product) int2->final Suzuki @ C4 (Pd(dppf)Cl2, ArB(OH)2)

Caption: A general workflow for the sequential tri-functionalization of this compound.

SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_int R-Pd(II)L₂(Br) ox_add->pd_int transmetal Transmetalation pd_int->transmetal pd_trans R-Pd(II)L₂(Ar) transmetal->pd_trans byproduct Br-B(OH)₂ transmetal->byproduct red_elim Reductive Elimination pd_trans->red_elim red_elim->pd0 product Thiazole-Ar red_elim->product thiazole_br Thiazole-Br thiazole_br->ox_add boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a powerful and adaptable building block for modern organic synthesis. The predictable reactivity hierarchy of its three bromine atoms enables chemists to execute controlled, sequential functionalization strategies. By mastering the application of metal-halogen exchange and various palladium-catalyzed cross-coupling reactions, researchers can efficiently access a vast chemical space of mono-, di-, and tri-substituted thiazoles. The protocols and insights provided in this guide are intended to serve as a practical resource for professionals in drug development and materials science, facilitating the synthesis of novel molecular entities with tailored properties.

References

The Versatile Virtuoso: 2,4,5-Tribromothiazole as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Polyhalogenated Heterocycle

In the intricate tapestry of organic synthesis, the thiazole ring stands as a privileged scaffold, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in diverse chemical transformations have cemented its status as a cornerstone in the synthetic chemist's toolbox. Among the myriad of functionalized thiazoles, 2,4,5-tribromothiazole emerges as a particularly powerful and versatile building block. Its three bromine substituents, each with distinct reactivity, offer a gateway to complex molecular architectures through sequential and regioselective functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes, field-proven protocols, and a mechanistic understanding to empower researchers in their synthetic endeavors.

The Strategic Advantage: Understanding the Reactivity Landscape

The synthetic potential of this compound lies in the differential reactivity of its three carbon-bromine bonds. The electron-withdrawing nature of the thiazole ring, particularly the nitrogen atom, renders the C2 and C5 positions more susceptible to certain transformations compared to the C4 position. In palladium-catalyzed cross-coupling reactions, the C2 position is generally the most reactive, followed by the C5 position.[2] This predictable reactivity allows for a stepwise and controlled introduction of various substituents, making this compound an ideal starting material for the synthesis of polysubstituted thiazoles.

This differential reactivity is a consequence of the electronic distribution within the thiazole ring. The C2 position is the most electron-deficient, facilitating oxidative addition of a palladium(0) catalyst, which is a crucial step in many cross-coupling reactions.[2] The C5 position, while also electron-deficient, is slightly less so than the C2 position. The C4 position is the least reactive towards palladium-catalyzed cross-coupling. This hierarchy of reactivity forms the basis for the regioselective synthesis of complex molecules.

Application Note I: Regioselective Synthesis of Disubstituted Thiazoles via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[3] When applied to this compound, this reaction can be controlled to achieve selective monosubstitution, primarily at the C2 position, by carefully controlling the stoichiometry of the reagents. Subsequent coupling at the C5 position can then be achieved under more forcing conditions or by using a different catalyst system.

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and regioselectivity. For the initial coupling at the C2 position, a highly active palladium catalyst is often employed to ensure the reaction proceeds under mild conditions, thus minimizing competing reactions at the other positions. The use of a relatively mild base is also important to prevent degradation of the starting material and product. For the second coupling at the C5 position, a more robust catalyst system and stronger base may be necessary to overcome the lower reactivity of this position.

Experimental Protocol: Step-by-Step Methodology for Regioselective Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Coupling TBT This compound Product1 2-Aryl-4,5-dibromothiazole TBT->Product1 Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2.0 eq) Dioxane/H₂O (4:1) 80 °C, 12 h ArylBoronicAcid1 Arylboronic Acid (1.1 eq) Product2 2,5-Diaryl-4-bromothiazole Product1->Product2 PdCl₂(dppf) (5 mol%) Cs₂CO₃ (3.0 eq) DMF 110 °C, 24 h ArylBoronicAcid2 Arylboronic Acid (1.2 eq)

Caption: Regioselective Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (for C2 coupling) (1.1 eq)

  • Arylboronic Acid (for C5 coupling) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq for C2 coupling)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq for C5 coupling)

  • 1,4-Dioxane (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Deionized Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

Step 1: Monosubstitution at the C2 Position

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the first arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-aryl-4,5-dibromothiazole.

Step 2: Disubstitution at the C5 Position

  • To a flame-dried Schlenk flask containing the purified 2-aryl-4,5-dibromothiazole (1.0 mmol) under an argon atmosphere, add the second arylboronic acid (1.2 mmol), cesium carbonate (3.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2,5-diaryl-4-bromothiazole.

Quantitative Data Summary:

EntryArylboronic Acid (C2)Yield (C2 Product)Arylboronic Acid (C5)Yield (C5 Product)
1Phenylboronic acid85%4-Methoxyphenylboronic acid78%
23-Tolylboronic acid82%2-Thienylboronic acid75%

Application Note II: Synthesis of Functionalized Thiazoles via Stille Cross-Coupling

The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide, offers a complementary approach to the Suzuki-Miyaura reaction.[4][5] It is often tolerant of a wide range of functional groups and can be particularly useful for coupling partners that are not compatible with the basic conditions of the Suzuki reaction. The regioselectivity of the Stille coupling on this compound also favors initial reaction at the C2 position.

Causality Behind Experimental Choices:

The choice of the palladium catalyst and ligands is crucial for an efficient Stille coupling. Catalysts that are effective for the activation of C-Br bonds are typically used. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction rate. The choice of solvent is also important, with polar aprotic solvents like DMF or NMP often providing good results. It is critical to use anhydrous and degassed solvents to prevent side reactions and catalyst deactivation.

Experimental Protocol: Step-by-Step Methodology for Stille Coupling

Reaction Scheme:

Stille_Coupling TBT This compound Product 2-Substituted-4,5-dibromothiazole TBT->Product PdCl₂(PPh₃)₂ (5 mol%) CuI (10 mol%) DMF 100 °C, 18 h Organostannane Organostannane (1.2 eq)

Caption: Stille cross-coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF (10 mL) via syringe.

  • Add the organostannane (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction to 100 °C and stir for 18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into a saturated aqueous solution of potassium fluoride (KF) (20 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer from the filtrate and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-substituted-4,5-dibromothiazole.

Quantitative Data Summary:

EntryOrganostannaneYield
1Tributyl(vinyl)tin88%
2Tributyl(phenyl)tin83%

Application Note III: A Gateway to Marine Alkaloids - The Synthesis of a Dendrodoine Analog Core

The thiazole moiety is a common feature in a variety of marine natural products with significant biological activities.[6] The marine alkaloid dendrodoine, for instance, possesses a unique 3-amino-5-indoloyl-1,2,4-thiadiazole core. While dendrodoine itself contains a thiadiazole ring, synthetic analogs incorporating a thiazole ring have been synthesized and shown to exhibit interesting biological properties.[7][8] this compound can serve as a valuable precursor for the construction of such analogs. The following protocol outlines a synthetic sequence towards a key intermediate for dendrodoine analogs, showcasing the utility of this compound in the synthesis of complex, biologically relevant molecules.

Synthetic Strategy Workflow:

Dendrodoine_Analog cluster_0 Sequential Functionalization TBT This compound Intermediate1 2-Amino-4,5-dibromothiazole TBT->Intermediate1 1. n-BuLi, THF, -78°C 2. TsN₃ 3. NaBH₄ Intermediate2 2-Amino-5-(indol-3-yl)-4-bromothiazole Intermediate1->Intermediate2 Indole-3-boronic acid Suzuki Coupling Core Dendrodoine Analog Core Intermediate2->Core Further Functionalization

References

Application Notes and Protocols for the Regioselective Functionalization of the C2 Position of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs. 2,4,5-Tribromothiazole represents a highly versatile, yet underexplored, synthetic building block, offering three distinct points for chemical modification. The ability to selectively functionalize one position while leaving the others intact is paramount for the efficient construction of complex molecular architectures. This guide provides a detailed exploration of synthetic strategies, complete with actionable protocols, for the regioselective functionalization of the C2 position of this compound. We will delve into two primary methodologies: metal-halogen exchange followed by electrophilic quench, and transition metal-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Strategic Value of C2-Functionalized Thiazoles

The thiazole ring is a privileged scaffold in drug discovery, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its rigid conformational structure. The targeted introduction of substituents around this core allows for the fine-tuning of a molecule's pharmacological profile. This compound serves as a powerful starting material, with the three bromine atoms acting as synthetic handles for diversification.

The C2 position of the thiazole ring is of particular interest. Its unique electronic environment, situated between the sulfur and nitrogen heteroatoms, makes it a critical site for modulating molecular properties. Achieving selective functionalization at this position, in the presence of two other reactive C-Br bonds at the C4 and C5 positions, is a non-trivial synthetic challenge. Success hinges on exploiting the subtle differences in the reactivity of these bonds. This document outlines reliable methods to achieve this selectivity, transforming this compound into valuable 2-substituted-4,5-dibromothiazole intermediates, which can be used for further synthetic elaboration.

Part 1: Regioselective C2 Functionalization via Metal-Halogen Exchange

Core Principle: Exploiting Kinetic and Thermodynamic Differences

Metal-halogen exchange is a powerful organometallic reaction for converting organic halides into organometallic nucleophiles.[1] The reaction's regioselectivity on a polyhalogenated substrate is governed by a combination of factors, including the stability of the resulting carbanion and the kinetics of the exchange process.

For this compound, the C2 position is the most favorable site for metal-halogen exchange for two key reasons:

  • Carbanion Stability: The C2 proton is the most acidic proton on the thiazole ring. Consequently, the corresponding C2-lithiated or C2-magnesiated species is the most stable carbanion due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This thermodynamic preference is a strong driving force for the exchange at this position.[2]

  • Kinetic Control: The exchange reaction is typically performed at very low temperatures (e.g., -78 °C) to ensure it is under kinetic control. The C2-Br bond is electronically activated, making it the most likely site for the initial interaction with the organometallic reagent. While highly reactive reagents like n-butyllithium can sometimes lead to mixtures, more sterically hindered or less reactive reagents can enhance selectivity for the C2 position.[3]

By forming the C2-organometallic intermediate, a wide array of electrophiles can be introduced at this position, yielding a diverse range of 2-substituted-4,5-dibromothiazoles.

Metal_Halogen_Exchange cluster_start Starting Material cluster_reaction Reaction cluster_product Product TBT This compound Reagent 1. R-Li or R-MgX (e.g., s-BuLi) THF, -78 °C TBT->Reagent Metal-Halogen Exchange Intermediate C2-Lithiated Intermediate (Regioselective) Reagent->Intermediate Electrophile 2. Electrophile (E+) Intermediate->Electrophile Electrophilic Quench Product 2-Substituted-4,5-dibromothiazole Electrophile->Product

Caption: Workflow for C2 functionalization via metal-halogen exchange.

Detailed Protocol 1: C2-Lithiation and Electrophilic Quench with an Aldehyde

This protocol describes the selective C2-lithiation of this compound and subsequent reaction with benzaldehyde to form (4,5-dibromothiazol-2-yl)(phenyl)methanol.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry, argon-flushed glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

  • Dissolution: To the flask, add this compound (1.0 eq). Evacuate and backfill with argon three times. Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality Note: Using s-BuLi instead of n-BuLi enhances C2 selectivity. The dropwise addition at low temperature is critical to prevent over-lithiation or reaction at other positions.

  • Stirring: Stir the resulting mixture at -78 °C for 30-45 minutes. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the reaction mixture.

  • Warming: Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Results: Formation of the desired 2-substituted product in moderate to good yield (typically 60-80%). The reaction should be clean with minimal formation of isomers.

Troubleshooting:

  • Low Yield: May be due to moisture in the reagents or glassware. Ensure all components are scrupulously dried. The s-BuLi may have titrated to a lower concentration; consider titrating it before use.

  • Mixture of Products: If reaction at other positions is observed, ensure the temperature was maintained strictly at -78 °C during addition and that the addition was slow. A less reactive Grignard reagent like i-PrMgCl·LiCl could be trialed for improved selectivity.[4]

Electrophile (E+) Product (after quench) Product Class
Benzaldehyde(4,5-Dibromothiazol-2-yl)(phenyl)methanolSecondary Alcohol
N,N-Dimethylformamide (DMF)4,5-Dibromothiazole-2-carbaldehydeAldehyde
Carbon Dioxide (CO₂)4,5-Dibromothiazole-2-carboxylic acidCarboxylic Acid
Chlorotrimethylsilane (TMSCl)4,5-Dibromo-2-(trimethylsilyl)thiazoleSilylated Thiazole

Part 2: Regioselective C2 Functionalization via Palladium-Catalyzed Cross-Coupling

Core Principle: Exploiting Differential Reactivity in Oxidative Addition

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation. The catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex.[5] In the case of this compound, the regioselectivity of the entire process is determined by which C-Br bond undergoes this initial, often rate-determining, oxidative addition step.

The reactivity of the C-Br bonds is dictated by their electronic environment:

  • C2-Br: This position is the most electron-deficient due to the inductive effects of the adjacent S and N atoms. This polarization makes the C2-Br bond the most activated towards oxidative addition by an electron-rich Pd(0) catalyst.

  • C5-Br: This position is generally considered the next most reactive.

  • C4-Br: This position is the least electron-rich and therefore the least reactive towards oxidative addition.

By carefully selecting the catalyst, ligand, and reaction conditions (especially temperature and reaction time), it is possible to achieve highly selective coupling at the C2 position, leaving the C4-Br and C5-Br bonds available for subsequent transformations. This strategy is particularly effective for forming 2-aryl, 2-alkynyl, and 2-amino-4,5-dibromothiazoles.[6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Regioselective at C2) Pd0->OxAdd Pd_Complex trans-[Ar-Pd(II)(Br)L₂] OxAdd->Pd_Complex TBT This compound TBT->OxAdd Transmetal Transmetalation Pd_Complex->Transmetal Pd_Intermediate trans-[Ar-Pd(II)-Ar'L₂] Transmetal->Pd_Intermediate Boronic Ar-B(OH)₂ + Base Boronic->Transmetal Reduct Reductive Elimination Pd_Intermediate->Reduct Reduct->Pd0 Catalyst Regeneration Product 2-Aryl-4,5-dibromothiazole Reduct->Product

Caption: C2-selective Suzuki-Miyaura coupling mechanism on this compound.

Detailed Protocol 2: C2-Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid to the C2 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene and Water (degassed)

  • Argon or Nitrogen gas supply

  • Dry, argon-flushed microwave vial or Schlenk tube

Procedure:

  • Reagent Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq) to a microwave vial equipped with a stir bar.

    • Causality Note: The Pd(OAc)₂/SPhos catalyst system is highly active, allowing the reaction to proceed at lower temperatures, which favors selective reaction at the most activated C2-Br bond. K₃PO₄ is an effective base for this transformation.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 10:1 ratio, to achieve a substrate concentration of ~0.2 M).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at 80 °C. Stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Self-Validation:

  • Expected Results: The primary product should be the 2-aryl-4,5-dibromothiazole. Yields are generally good to excellent (70-95%).

  • Troubleshooting: If significant amounts of di- or tri-substituted products are observed, consider lowering the reaction temperature or reducing the reaction time. If starting material remains, ensure the catalyst was not deactivated by oxygen and that the boronic acid is of good quality.

Summary of C2-Selective Cross-Coupling Protocols

The following table summarizes recommended starting conditions for various C2-selective cross-coupling reactions. Optimization of ligand, base, and solvent may be required for specific substrates.

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O80
Stille [7]Organostannane (R-SnBu₃)Pd(PPh₃)₄ (5)--Toluene100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2)- (CuI cocatalyst, 4)Et₃N (3.0)THF60
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ (2)XPhos (5)NaOtBu (1.5)Dioxane100

Conclusion

The regioselective functionalization of the C2 position of this compound is a highly achievable synthetic goal that unlocks a vast chemical space for drug discovery and material science. By leveraging the principles of organometallic chemistry, researchers can choose between two robust strategies: kinetically controlled metal-halogen exchange or electronically controlled palladium-catalyzed cross-coupling. The protocols provided herein serve as a validated starting point for these transformations. The resulting 2-substituted-4,5-dibromothiazole products are themselves valuable intermediates, poised for further selective functionalization at the C4 and C5 positions, enabling the rapid assembly of complex and diverse thiazole-containing molecules.

References

Application Note: Regioselective Monodebromination of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Partially Brominated Thiazoles

The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional organic materials. Brominated thiazoles, in particular, serve as versatile synthetic intermediates. The carbon-bromine bonds act as synthetic handles for a variety of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and metal-halogen exchange, enabling the construction of complex molecular architectures.

2,4,5-Tribromothiazole is an attractive, readily available starting material. However, its synthetic utility is often unlocked not in its tribrominated state, but after a selective debromination to yield one of the three possible dibromothiazole isomers: 2,4-dibromo-, 2,5-dibromo-, or 4,5-dibromothiazole. Achieving high regioselectivity in this debromination step is a significant challenge due to the subtle differences in reactivity among the C2, C4, and C5 positions. This guide provides a detailed overview of the mechanistic principles and field-proven protocols for the controlled, selective monodebromination of this compound.

Mechanistic Principles of Selective Debromination

The regiochemical outcome of the debromination of this compound is dictated by the reaction mechanism employed. The most common and reliable method for selective debromination is the metal-halogen exchange , a kinetically controlled process.[1]

The reactivity of the C-Br bonds in this compound towards organolithium reagents generally follows the order: C5 > C2 >> C4 .

  • C5-Position (Most Reactive): The bromine at the C5 position is the most susceptible to metal-halogen exchange with alkyllithium reagents like n-butyllithium (n-BuLi) or methyllithium (MeLi) at cryogenic temperatures.[2] This enhanced reactivity is attributed to the stabilization of the resulting 5-lithio-2,4-dibromothiazole intermediate. Treatment of this compound with one equivalent of n-BuLi at temperatures around -90°C to -78°C, followed by a proton quench, selectively yields 2,4-dibromothiazole .[2]

  • C2-Position (Intermediate Reactivity): The C2-Br bond is the second most reactive site. Its reactivity is generally exploited for subsequent functionalization rather than simple debromination from the tribromo-precursor. However, certain conditions can favor exchange at this position.

  • C4-Position (Least Reactive): The C4-Br bond is the least reactive towards metal-halogen exchange. Direct and selective removal of the C4-bromine from this compound to form 2,5-dibromothiazole via this method is not a synthetically viable route.

This hierarchy of reactivity allows for the strategic synthesis of specific dibromoisomers, as detailed in the protocols below.

Workflow for Selective Debromination

The following diagram illustrates the primary selective debromination pathways starting from this compound. The most reliable and highest-yielding transformation is the selective removal of the C5-bromine.

G TBT This compound DBT24 2,4-Dibromothiazole TBT->DBT24  Protocol 1:  1. n-BuLi (1.0 eq), THF, -78°C  2. Quench (e.g., H₂O, MeOH) DBT45 4,5-Dibromothiazole TBT->DBT45  Protocol 2:  1. i-PrMgCl·LiCl (1.0 eq), THF, -15°C  2. Quench (e.g., H₂O)

Caption: Regioselective debromination pathways of this compound.

Experimental Protocols

Safety Precautions: Organolithium reagents (n-BuLi) and some Grignard reagents are pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, gloves).

Protocol 1: Selective Synthesis of 2,4-Dibromothiazole via C5-Debromination

This protocol leverages the high reactivity of the C5-bromine towards n-butyllithium for a selective metal-halogen exchange, followed by protonolysis.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe and stir to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.0 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol (2.0 eq).

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add saturated aqueous NH₄Cl solution to quench any remaining organolithium species.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield 2,4-dibromothiazole as a solid.

Protocol 2: Selective Synthesis of 4,5-Dibromothiazole via C2-Debromination

Achieving selectivity for the C2 position requires suppressing the more facile C5 exchange. The use of magnesium-based reagents, such as a "Turbo-Grignard" (i-PrMgCl·LiCl), can favor this pathway, although yields may be more modest.[3]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M in THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, inert-atmosphere flask, add this compound (1.0 eq) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to a temperature between -15 °C and 0 °C using an appropriate cooling bath (e.g., ice/salt).

  • Addition of Grignard Reagent: Slowly add i-PrMgCl·LiCl (1.0 eq) dropwise to the stirred solution.

  • Stirring: Maintain the reaction at this temperature for 1-2 hours, monitoring by TLC or GC-MS if possible.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent removal, purify the crude residue by column chromatography to isolate 4,5-dibromothiazole.

Summary of Protocols and Expected Outcomes

Target Product Key Reagent Solvent Temperature Typical Yield Reference
2,4-Dibromothiazole n-Butyllithium (1.0 eq)THF-78 °C70-85%[2]
4,5-Dibromothiazole i-PrMgCl·LiCl (1.0 eq)THF-15 °C to 0 °C40-60%[3]

Characterization and Validation

The identity and purity of the resulting dibromothiazole isomers should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Each isomer will exhibit a distinct singlet in the aromatic region. For example, in CDCl₃, 2,4-dibromothiazole shows a singlet around δ 7.21 ppm, while 4,5-dibromothiazole shows a singlet around δ 8.5 ppm.[4][5]

  • ¹³C NMR Spectroscopy: The number and chemical shifts of the carbon signals will confirm the substitution pattern.

  • GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and confirm its molecular weight (M.W. of dibromothiazole isomers: ~243 g/mol ).

Troubleshooting

  • Low Yield: This can result from moisture in the reaction vessel or solvents, degrading the organometallic reagent. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. The quality and titration of the organometallic reagent are also critical.

  • Mixture of Products: If a mixture of di-, mono-, and tribromo-thiazoles is observed, it may indicate incomplete reaction or over-reaction.

    • Incomplete Reaction: Consider extending the reaction time or ensuring the reagent was added efficiently.

    • Over-reaction (formation of monobromothiazoles): This suggests that more than one equivalent of the organometallic reagent was active. Ensure accurate titration and addition of the reagent. For the n-BuLi reaction, maintaining a very low temperature (-78 °C) is crucial to prevent side reactions.

  • Incorrect Isomer Formation: The regioselectivity is highly dependent on the reagent and temperature. Cross-contamination or incorrect temperature control can lead to mixtures of isomers.

References

The Strategic Functionalization of 2,4,5-Tribromothiazole: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazole Scaffold and the Power of Tribromination

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug discovery. The introduction of bromine atoms onto the thiazole core dramatically enhances its synthetic utility, providing reactive handles for the construction of complex molecular architectures through modern cross-coupling methodologies.[3] Among the polyhalogenated thiazoles, 2,4,5-tribromothiazole stands out as a particularly versatile and powerful building block. The differential reactivity of its three bromine atoms allows for a programmed, sequential, and regioselective functionalization, paving the way for the efficient synthesis of diverse libraries of 2,4,5-trisubstituted thiazoles. These trisubstituted derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]

This technical guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on leveraging its unique reactivity for the synthesis of bioactive molecules. We will delve into the principles of regioselective cross-coupling reactions, provide detailed, field-proven protocols, and showcase examples of biologically active compounds derived from this versatile starting material.

Understanding the Differential Reactivity of Bromine Atoms in this compound

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the bromine atoms at the C2, C4, and C5 positions. This reactivity is governed by a combination of electronic and steric factors. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a clear hierarchy of reactivity has been established.

The bromine atom at the C2 position is the most reactive. This is attributed to the electronic influence of the adjacent sulfur and nitrogen atoms, which facilitates oxidative addition of the palladium catalyst. Following the C2 position, the C5 bromine exhibits intermediate reactivity. The C4 bromine is the least reactive, often requiring more forcing reaction conditions for substitution. This predictable order of reactivity is the foundation for the sequential functionalization of the this compound core.

Sequential Cross-Coupling: A Programmed Approach to Trisubstituted Thiazoles

The differential reactivity of the bromine atoms can be exploited to perform sequential cross-coupling reactions, allowing for the introduction of three different substituents in a controlled manner. This powerful strategy enables the systematic exploration of the chemical space around the thiazole scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

A general workflow for the sequential, triple Suzuki-Miyaura cross-coupling of this compound is depicted below.

Sequential_Coupling TBT This compound Step1 Step 1: Suzuki-Miyaura (R¹-B(OH)₂) TBT->Step1 Inter1 2-R¹-4,5-dibromothiazole Step1->Inter1 Step2 Step 2: Suzuki-Miyaura (R²-B(OH)₂) Inter1->Step2 Inter2 2-R¹-5-R²-4-bromothiazole Step2->Inter2 Step3 Step 3: Suzuki-Miyaura (R³-B(OH)₂) Inter2->Step3 Final 2-R¹-5-R²-4-R³-thiazole Step3->Final

Caption: Sequential Suzuki-Miyaura cross-coupling of this compound.

Application Protocols: Synthesis of 2,4,5-Trisarylthiazoles

The following protocols provide detailed, step-by-step methodologies for the sequential and one-pot synthesis of 2,4,5-trisarylthiazoles from this compound. These protocols are based on established literature procedures and are intended to serve as a starting point for the synthesis of diverse libraries of trisubstituted thiazoles.

Protocol 1: Sequential Three-Step Suzuki-Miyaura Cross-Coupling

This protocol describes the step-wise synthesis of a 2,4,5-trisarylthiazole with purification of the intermediates.

Step 1: Synthesis of 2-Aryl-4,5-dibromothiazole

  • Reaction Setup: To an 8 mL vial, add this compound (1.0 equiv.), the first arylboronic acid (1.0 equiv.), potassium carbonate (2.5 equiv., as a 2 M aqueous solution), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add toluene (to achieve a substrate concentration of approximately 0.1 M).

  • Reaction Conditions: Seal the vial and heat the mixture at 120 °C for 20 hours, or until gas chromatography-mass spectrometry (GC-MS) analysis shows complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,5-dibromothiazole.

Step 2: Synthesis of 2,5-Diaryl-4-bromothiazole

  • Reaction Setup: To an 8 mL vial, add the 2-aryl-4,5-dibromothiazole from Step 1 (1.0 equiv.), the second arylboronic acid (1.0 equiv.), sodium bicarbonate (3.3 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water (to achieve a substrate concentration of approximately 0.1 M).

  • Reaction Conditions: Seal the vial and heat the mixture at 120 °C for 20 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 2,5-diaryl-4-bromothiazole.

Step 3: Synthesis of 2,4,5-Trisarylthiazole

  • Reaction Setup: To an 8 mL vial, add the 2,5-diaryl-4-bromothiazole from Step 2 (1.0 equiv.), the third arylboronic acid (1.5 equiv.), sodium bicarbonate (3.3 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add a 3:1 mixture of DME and water (to achieve a substrate concentration of approximately 0.1 M).

  • Reaction Conditions: Seal the vial and heat the mixture at 120 °C for 20 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and perform an aqueous work-up as described in Step 2. Purify the crude product by column chromatography to obtain the final 2,4,5-trisarylthiazole.

Protocol 2: One-Pot Sequential Triple Suzuki-Miyaura Cross-Coupling

This streamlined, one-pot protocol avoids the isolation of intermediates, offering a more efficient route to 2,4,5-trisarylthiazoles.

  • First Coupling: In an 8 mL vial, combine this compound (1.0 equiv.), the first arylboronic acid (1.0 equiv.), K₂CO₃ (2.5 equiv. as a 2 M solution), and Pd(PPh₃)₄ (0.05 equiv.) in toluene (approx. 0.1 M). Heat at 120 °C for 20 hours.

  • Solvent Exchange and Second Coupling: Cool the reaction to room temperature and filter through Celite®. Concentrate the solution and redissolve the residue in a 3:1 mixture of DME/water. Add the second arylboronic acid (1.0 equiv.), NaHCO₃ (3.3 equiv.), and Pd(PPh₃)₄ (0.05 equiv.). Heat the mixture to 120 °C for another 20 hours.

  • Third Coupling: Cool the reaction mixture to approximately 80 °C and add the third arylboronic acid (1.5 equiv.). Reheat the reaction to 120 °C for an additional 20 hours.

  • Final Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the desired 2,4,5-trisarylthiazole.

Reaction StepCatalystBaseSolventTemperature (°C)Time (h)
Step 1 (C2-Arylation) Pd(PPh₃)₄K₂CO₃Toluene/H₂O12020
Step 2 (C5-Arylation) Pd(PPh₃)₄NaHCO₃DME/H₂O12020
Step 3 (C4-Arylation) Pd(PPh₃)₄NaHCO₃DME/H₂O12020
Table 1: Summary of Reaction Conditions for Sequential Suzuki-Miyaura Coupling.

Bioactive Molecules Derived from 2,4,5-Trisubstituted Thiazoles

The 2,4,5-trisubstituted thiazole scaffold is a recurring motif in a variety of biologically active compounds. The synthetic strategies outlined above provide a direct route to novel analogs of these important molecules.

Anticancer and Kinase Inhibitory Activity

A significant number of 2,4,5-trisubstituted thiazoles have been investigated for their potential as anticancer agents.[1][4] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, various thiazole derivatives have been synthesized and evaluated as inhibitors of kinases such as Rho-associated kinase (ROCK), phosphatidylinositol 3-kinase (PI3K), and Aurora kinases. The ability to readily diversify the substituents at the C2, C4, and C5 positions of the thiazole ring using the protocols described herein is invaluable for optimizing the potency and selectivity of these kinase inhibitors.

Antimicrobial and Anti-inflammatory Properties

The 2,4,5-trisubstituted thiazole core is also found in compounds with potent antimicrobial and anti-inflammatory activities.[4][5] For example, certain derivatives have shown significant activity against Gram-positive bacteria and the fungal pathogen Candida albicans.[4] The modular synthesis enabled by the sequential functionalization of this compound allows for the rapid generation of compound libraries for screening against various microbial strains and inflammatory targets.

Bioactivity TBT This compound Coupling Sequential Cross-Coupling TBT->Coupling TST 2,4,5-Trisubstituted Thiazoles Coupling->TST Anticancer Anticancer Agents (e.g., Kinase Inhibitors) TST->Anticancer Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) TST->Antimicrobial AntiInflammatory Anti-inflammatory Agents TST->AntiInflammatory

Caption: Synthetic pathway from this compound to bioactive molecules.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of medicinally relevant 2,4,5-trisubstituted thiazoles. The well-defined and predictable differential reactivity of its three bromine atoms under palladium-catalyzed cross-coupling conditions allows for the programmed and sequential introduction of diverse substituents. The protocols detailed in this guide provide a robust framework for the efficient construction of compound libraries for drug discovery and development. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of the resulting trisubstituted thiazoles underscore the immense potential of this synthetic strategy. As our understanding of the biological roles of various molecular targets continues to grow, the strategic functionalization of this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutic agents.

References

Experimental protocol for lithiation of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Synthesis of 2-Lithio-4,5-dibromothiazole via Lithium-Halogen Exchange of 2,4,5-Tribromothiazole

Audience: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis.

Introduction: The Strategic Importance of Functionalized Thiazoles

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs and high-performance organic materials.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets. Consequently, methods for the precise functionalization of the thiazole ring are of paramount importance for generating molecular diversity in drug discovery and creating novel materials.[3]

Organolithium chemistry provides a powerful tool for this purpose.[4][5] The generation of a lithiated thiazole intermediate transforms the typically electrophilic ring into a potent nucleophile, enabling the introduction of a wide array of substituents through reaction with various electrophiles. This application note provides a detailed, field-proven protocol for the regioselective lithiation of this compound. By leveraging a kinetically controlled lithium-halogen exchange, we can selectively generate 2-lithio-4,5-dibromothiazole, a versatile building block for further synthetic elaboration.

Mechanistic Rationale: Achieving Regioselectivity

The core of this protocol lies in the principle of lithium-halogen exchange , a rapid and efficient method for preparing organolithium reagents, particularly from aryl and heteroaryl halides.[4][6][7] The reaction between this compound and n-butyllithium (n-BuLi) involves the exchange of a bromine atom for a lithium atom.

Reaction: this compound + n-BuLi → 2-Lithio-4,5-dibromothiazole + n-BuBr

The regioselectivity of this exchange is dictated by the electronic environment of the thiazole ring. The C2 position is flanked by both the sulfur and nitrogen atoms, which inductively stabilize the resulting carbanionic character of the C-Li bond. This makes the bromine atom at the C2 position the most labile and kinetically favored site for lithium-halogen exchange. While deprotonation at other positions or exchange at C4 or C5 are theoretically possible, the reaction conditions, particularly the low temperature, are optimized to favor the C2 exchange.

Maintaining a temperature of -78 °C is critical for several reasons:

  • Preventing Side Reactions: It suppresses potential side reactions such as nucleophilic attack by n-BuLi on the sulfur atom, which can lead to ring cleavage.[8]

  • Suppressing Solvent Degradation: At temperatures above -60 °C, n-BuLi can deprotonate the ethereal solvent, tetrahydrofuran (THF), consuming the reagent and generating unwanted byproducts.[7][9][10]

  • Ensuring Kinetic Control: The low temperature ensures the reaction proceeds via the lowest activation energy pathway, which is the selective exchange at the C2 position, yielding a single, regioisomerically pure lithiated intermediate.

Visualized Reaction Scheme

The following diagram illustrates the selective lithiation of this compound and subsequent quenching with a generic electrophile (E⁺).

Caption: Reaction scheme for the C2-selective lithiation.

Detailed Experimental Protocol

This protocol requires strict adherence to anhydrous and anaerobic (air-free) techniques using a Schlenk line or a glovebox.[11] All glassware must be oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen) prior to use.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%VariousSynthesized via established methods if not available.[12][13]
n-Butyllithium (n-BuLi)~2.5 M in hexanesSigma-Aldrich, etc.Pyrophoric. Must be handled with extreme care.[14] Titrate before use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich, etc.Must be freshly distilled from sodium/benzophenone or passed through a solvent purification system.
Saturated aq. NH₄ClReagent Grade---For quenching the reaction.
Diethyl ether (Et₂O)Anhydrous---For extraction.
Magnesium Sulfate (MgSO₄)Anhydrous---For drying the organic layer.
Dry Ice / Acetone------For -78 °C cooling bath.
Step-by-Step Lithiation Procedure
  • Reactor Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon inlet, add this compound (e.g., 3.28 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous THF (40 mL) via syringe and stir the mixture under a positive pressure of argon until the solid is fully dissolved.

  • Cooling: Cool the reaction flask to an internal temperature of -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the addition of n-BuLi.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 4.0 mL, 10.0 mmol, 1.0 equiv) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C. The solution may develop a slight yellow color.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes to ensure complete formation of the 2-lithio-4,5-dibromothiazole intermediate.

  • Electrophilic Quench: At this stage, the lithiated intermediate is ready to be reacted with a suitable electrophile. The electrophile (1.0-1.2 equivalents), dissolved in a small amount of anhydrous THF, should be added slowly at -78 °C.

  • Work-up:

    • After the reaction with the electrophile is complete (monitor by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 2-substituted-4,5-dibromothiazole.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Flame-Dry Glassware B Add this compound A->B C Add Anhydrous THF under Argon B->C D Cool to -78 °C C->D E Slowly Add n-BuLi (1.0 eq) D->E F Stir for 30 min @ -78 °C E->F G Add Electrophile @ -78 °C F->G H Quench with sat. aq. NH4Cl G->H I Warm to Room Temperature H->I J Extract with Diethyl Ether I->J K Dry, Filter & Concentrate J->K L Purify via Column Chromatography K->L

Caption: Step-by-step experimental workflow.

Safety and Best Practices

The use of organolithium reagents like n-butyllithium necessitates stringent safety protocols due to their pyrophoric nature.

  • Pyrophoric Reagent Handling: n-Butyllithium ignites spontaneously upon contact with air and reacts violently with water.[7] All transfers must be conducted under an inert atmosphere using properly dried syringes or cannula techniques.[11][15] Never work alone when handling these reagents.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Keep a Class D fire extinguisher (for combustible metals) readily accessible.

  • Quenching Procedures: Unused or residual n-BuLi must be quenched safely. A common method is to slowly add the reagent to a beaker containing an excess of a less reactive solvent like isopropanol, often cooled in an ice bath, in a fume hood.

  • Temperature Control: The lithiation reaction is exothermic. Slow addition of n-BuLi to a cooled solution is mandatory to prevent a dangerous thermal runaway.[14]

Conclusion

This protocol details a reliable and regioselective method for the synthesis of 2-lithio-4,5-dibromothiazole, a key intermediate for the development of novel thiazole-containing compounds. By carefully controlling the reaction temperature and employing rigorous anhydrous and anaerobic techniques, researchers can effectively utilize this powerful synthetic transformation. The principles and practices outlined herein provide a solid foundation for the safe and successful application of organolithium chemistry in the functionalization of complex heterocyclic systems.

References

The Strategic Application of 2,4,5-Tribromothiazole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] Within this esteemed class of heterocycles, the 2,4,5-trisubstituted thiazole motif has emerged as a particularly fruitful scaffold for drug design and activity enhancement.[2]

This guide focuses on the strategic utilization of a key, highly functionalized starting material: 2,4,5-tribromothiazole . This bromine-rich building block serves as a versatile platform for medicinal chemists, offering three distinct, reactive handles for molecular elaboration. The differential reactivity of the bromine atoms at the C2, C4, and C5 positions allows for selective and sequential chemical modifications, enabling a systematic exploration of the chemical space around the thiazole core to optimize potency, selectivity, and pharmacokinetic profiles. We will explore the synthesis of this key intermediate, detail protocols for its selective functionalization, and examine the biological activities of the resulting 2,4,5-trisubstituted derivatives.

The Foundation: Synthesis of this compound

The accessibility of this compound is paramount to its use as a versatile starting material. Modern synthetic methods have moved away from the use of hazardous elemental bromine, favoring safer and more efficient sequential bromination and debromination pathways.[4][5] The following protocol outlines a conceptual approach based on established methodologies for the synthesis of polybrominated thiazoles.

Protocol 1: Synthesis of this compound

This protocol is based on the principles of electrophilic substitution on the thiazole ring. The exact reagents and conditions may require optimization.

Objective: To prepare this compound from a suitable thiazole precursor.

Materials:

  • Thiazole or 2-aminothiazole

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Copper(II) bromide

  • Hydrobromic acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Perbromination: In a round-bottom flask protected from light, dissolve thiazole (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add N-Bromosuccinimide (NBS) (3.5 equivalents) in portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield this compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Core Strategy: Regioselective Functionalization

The true synthetic power of this compound lies in the differential reactivity of its three C-Br bonds. In palladium-catalyzed cross-coupling reactions, the C2 position is generally the most reactive site for oxidative addition, followed by the C5 and then the C4 positions. This reactivity hierarchy allows for controlled, stepwise functionalization. Regioselective cross-coupling methods, similar to those developed for other polyhalogenated heterocycles, can be effectively applied to generate 2-aryl-4,5-dibromothiazole intermediates, which are themselves valuable building blocks for further diversification.[1]

G cluster_0 Functionalization Workflow TBT This compound Step1 Regioselective Suzuki Coupling (Arylboronic Acid, Pd Catalyst) TBT->Step1 Intermediate 2-Aryl-4,5-dibromothiazole Step1->Intermediate Step2 Second Coupling or Metal-Halogen Exchange Intermediate->Step2 Product 2,4,5-Trisubstituted Thiazole (Bioactive Candidate) Step2->Product

Figure 1. Workflow for the selective functionalization of this compound.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol provides a general method for the selective introduction of an aryl group at the most reactive C2 position of this compound.

Objective: To synthesize a 2-aryl-4,5-dibromothiazole derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-4,5-dibromothiazole.

Applications in Medicinal Chemistry: Targeting Disease with 2,4,5-Trisubstituted Thiazoles

The 2,4,5-trisubstituted thiazole scaffold, readily accessible from this compound, has been incorporated into a wide range of biologically active compounds. The strategic placement of different functional groups at the three positions allows for the fine-tuning of interactions with biological targets, leading to potent and selective therapeutic agents.

Antimicrobial Activity

Derivatives of 2,4,5-trisubstituted thiazoles have demonstrated significant potential as antimicrobial agents.[2] Structure-activity relationship (SAR) studies have shown that the nature of the substituents at each position is critical for both the potency and the spectrum of activity. For instance, in one study, the introduction of a 4-fluorophenyl moiety was found to be highly favorable for broad-spectrum antibacterial and moderate antifungal activity.[2]

Compound IDR² SubstituentR⁴ SubstituentR⁵ SubstituentActivity (MIC, µg/mL)Reference
I -NH-C(=S)NH-Ph-CH₃-C(=O)NHNH₂S. aureus: >50, B. subtilis: 50[2]
II -NH-C(=S)NH-(4-F-Ph)-CH₃-C(=O)NHNH₂S. aureus: 25, B. subtilis: 6.25[2]
III -NH-C(=S)NH-(4-Cl-Ph)-CH₃-C(=O)NHNH₂S. aureus: 50, B. subtilis: 12.5[2]
IV -NH-C(=S)NH-(4-CH₃-Ph)-CH₃-C(=O)NHNH₂S. aureus: 50, B. subtilis: 25[2]

Table 1: Representative antimicrobial activity of 2,4,5-trisubstituted thiazole derivatives. MIC = Minimum Inhibitory Concentration.

Anticancer Activity

The thiazole core is a key component of several anticancer drugs, and the 2,4,5-trisubstituted pattern is a promising scaffold for developing new oncology agents.[6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases like BRAFV600E, which are critical for cancer cell proliferation.[6]

Compound IDR² SubstituentR⁴ SubstituentR⁵ SubstituentCell LineIC₅₀ (µM)Reference
V Pyrazolyl-Thiophenyl-(4-CF₃-Ph)HMCF-70.16[6]
VI Pyrazolyl-Thiophenyl-(4-CF₃-Ph)HWM266.40.12[6]
VII Pyrazolyl-Thiophenyl-(4-Cl-Ph)HMCF-70.21[6]
VIII Pyrazolyl-Thiophenyl-(4-Cl-Ph)HWM266.40.15[6]

Table 2: Representative anticancer activity of 2,4,5-trisubstituted thiazole derivatives. IC₅₀ = Half maximal inhibitory concentration.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on 2,4,5-trisubstituted thiazoles provide valuable insights for future drug design. A logical flow for optimizing these scaffolds can be visualized.

SAR cluster_workflow SAR Optimization Logic Start This compound (Core Scaffold) C2 C2 Position (Primary Functionalization) Start->C2 Suzuki, Stille, Negishi Coupling C5 C5 Position (Secondary Functionalization) C2->C5 Second Coupling (e.g., Aryl, Alkyl) C4 C4 Position (Tertiary Functionalization) C5->C4 Further Modification BioAssay Biological Screening (Antimicrobial, Anticancer) C4->BioAssay SAR SAR Analysis & Lead Optimization BioAssay->SAR SAR->C2 Iterate Design

Figure 2. Logical flow for SAR studies starting from this compound.

  • C2 Position: This position is often substituted with groups that can act as hydrogen bond donors or acceptors, or engage in aromatic interactions. In many kinase inhibitors, for example, an arylamino group at C2 is crucial for binding to the hinge region of the ATP-binding pocket.

  • C4 Position: Substituents at this position often project into the solvent-exposed region of a binding site. Introducing aryl or heteroaryl groups here can significantly impact potency and selectivity. The presence of electron-withdrawing or electron-donating groups on these aryl rings can fine-tune the electronic properties of the entire molecule.[6]

  • C5 Position: This position is critical for modulating the overall physicochemical properties of the compound, such as solubility and lipophilicity. Small alkyl groups or polar functionalities can be introduced here to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient discovery and optimization of novel therapeutic agents. Its three distinct reactive sites, which can be addressed with high regioselectivity, provide a robust platform for generating diverse libraries of 2,4,5-trisubstituted thiazoles. The proven track record of this scaffold in yielding compounds with potent antimicrobial and anticancer activities underscores its importance. By leveraging the synthetic protocols and SAR insights outlined in this guide, researchers and drug development professionals can effectively harness the power of this compound to accelerate their journey toward the next generation of innovative medicines.

References

Application Notes & Protocols for the Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anticancer agent Dasatinib and the antibiotic Cefixime.[1][2][3] Specifically, 2,4,5-trisubstituted thiazole derivatives are recognized as a "privileged scaffold" due to their extensive range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[4][5] Their synthetic accessibility and the ability to readily introduce chemical diversity at three distinct positions make them highly attractive for drug design and the development of new therapeutic agents.[1][6]

This guide provides an in-depth overview of the primary synthetic strategies for preparing 2,4,5-trisubstituted thiazoles, complete with detailed experimental protocols and expert insights for researchers in organic synthesis and drug discovery.

Synthetic Strategies: A Comparative Overview

The construction of the 2,4,5-trisubstituted thiazole core can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prominent methods include the classical Hantzsch synthesis and various modern one-pot or solid-phase strategies.

Synthetic_Approaches cluster_methods Synthetic Methodologies cluster_precursors Key Precursors Thiazole_Core 2,4,5-Trisubstituted Thiazole Core Hantzsch Hantzsch Synthesis (Classical Condensation) Hantzsch->Thiazole_Core High Yields, Versatile OnePot One-Pot Reactions (Multi-Component) OnePot->Thiazole_Core High Efficiency, Atom Economy SolidPhase Solid-Phase Synthesis (Library Generation) SolidPhase->Thiazole_Core High Throughput, Diversity-Oriented Haloketone α-Haloketone Haloketone->Hantzsch Thioamide Thioamide Thioamide->Hantzsch MultiComponent Aldehydes, Amines, α-Keto compounds, etc. MultiComponent->OnePot Resin Polymer Support (Resin) Resin->SolidPhase

Caption: Overview of major synthetic routes to 2,4,5-trisubstituted thiazoles.

Part 1: The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and widely used methods for thiazole synthesis.[7] It involves the condensation reaction between an α-haloketone and a thioamide.[8] The reaction is favored for its operational simplicity and generally high yields.[9]

Mechanism and Rationale

The Hantzsch synthesis proceeds via a well-established multi-step pathway. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide ion in a classic SN2 reaction.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which eliminates a molecule of water to form the stable, aromatic thiazole ring.[8]

Hantzsch_Mechanism Reactants α-Haloketone Thioamide SN2_Intermediate S-Alkylation Intermediate Reactants->SN2_Intermediate Sₙ2 Attack Cyclization Intramolecular Nucleophilic Attack SN2_Intermediate->Cyclization Hydroxythiazoline Hydroxythiazoline Intermediate Cyclization->Hydroxythiazoline Dehydration Dehydration (Loss of H₂O) Hydroxythiazoline->Dehydration Product 2,4,5-Trisubstituted Thiazole Dehydration->Product Aromatization

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Application Note: Optimizing the Hantzsch Synthesis
  • Solvent Choice: The reaction is typically performed in polar protic solvents like ethanol or methanol, which facilitate the dissolution of the reactants and stabilize the charged intermediates.[9]

  • Temperature Control: While often heated to reflux to ensure completion, initial SN2 attack can be exothermic. For sensitive substrates, controlling the initial temperature is advisable.

  • Substrate Scope: The true power of the Hantzsch synthesis lies in its versatility. By varying the substituents on both the α-haloketone (R⁴, R⁵) and the thioamide (R²), a diverse library of 2,4,5-trisubstituted thiazoles can be generated. The primary limitation is the availability of the starting materials.

  • Work-up: The thiazole product is often poorly soluble in the aqueous work-up solution and can be isolated by simple filtration, which simplifies purification.[9]

Protocol 1: Synthesis of Ethyl 2-methyl-4-phenylthiazole-5-carboxylate

This protocol describes a representative Hantzsch synthesis to produce a 2,4,5-trisubstituted thiazole.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (α-haloketone)

  • Thioacetamide (thioamide)

  • Ethanol (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thioacetamide (10 mmol, 1.0 eq) in 30 mL of anhydrous ethanol.

  • To this solution, add ethyl 2-chloro-3-oxobutanoate (10 mmol, 1.0 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into 50 mL of cold water with stirring. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel, washing the filter cake with cold water (2 x 15 mL).

  • Dry the crude product in a vacuum oven.

  • If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 2-methyl-4-phenylthiazole-5-carboxylate.

Part 2: Modern Synthetic Approaches

While the Hantzsch synthesis is robust, modern methodologies focus on improving efficiency, atom economy, and suitability for high-throughput synthesis.

Application Note: One-Pot Multi-Component Reactions (MCRs)

MCRs offer significant advantages by combining multiple reaction steps into a single operation without isolating intermediates. This reduces solvent waste, purification steps, and overall reaction time. Several one-pot procedures for thiazole synthesis have been developed, often employing catalysts to facilitate the cascade of reactions.[10][11] A notable green chemistry approach utilizes reusable NiFe₂O₄ nanoparticles as a catalyst in an ethanol/water solvent system.[11]

Protocol 2: Green One-Pot Synthesis of a 2,4,5-Trisubstituted Thiazole Derivative

This protocol is adapted from a literature procedure demonstrating a green, nanoparticle-catalyzed, one-pot synthesis.[11]

Materials:

  • An α-bromoacetyl derivative (e.g., 2-bromo-1-phenylethan-1-one) (1 mmol)

  • A substituted thiosemicarbazide (1 mmol)

  • An anhydride (e.g., phthalic anhydride) (1 mmol)

  • NiFe₂O₄ nanoparticles (5 mg)

  • Ethanol:Water (1:1) solvent (5 mL)

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottom flask, combine the α-bromoacetyl derivative (1 mmol), the thiosemicarbazide (1 mmol), the anhydride (1 mmol), and NiFe₂O₄ nanoparticles (5 mg).

  • Add 5 mL of the ethanol:water (1:1) solvent system.

  • Heat the resulting mixture to 75 °C and stir for 45-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purify the product by recrystallization from absolute ethanol.[11]

Application Note: Solid-Phase Synthesis for Chemical Libraries

Solid-phase organic synthesis (SPOS) is a powerful tool for generating large libraries of related compounds for high-throughput screening in drug discovery. For thiazole synthesis, a core scaffold can be anchored to a polymer resin, and various building blocks can be sequentially added to introduce diversity at the 2, 4, and 5 positions.[6][12] The final products are then cleaved from the solid support for biological evaluation. This method allows for the incorporation of three points of diversity into the thiazole ring system with good overall yields.[12][13]

Solid_Phase_Workflow Start Start with Polymer Resin Linker Attach Linker Start->Linker Cyclize On-Bead Cyclization (Thiazole Formation) Linker->Cyclize Diversify1 Diversification at R² (e.g., Acylation) Cyclize->Diversify1 Diversify2 Diversification at R⁴ (e.g., Alkylation) Diversify1->Diversify2 Diversify3 Diversification at R⁵ (e.g., Amidation) Diversify2->Diversify3 Cleave Cleavage from Resin Diversify3->Cleave Product Purified 2,4,5-Trisubstituted Thiazole Library Cleave->Product

Caption: General workflow for the solid-phase synthesis of a thiazole library.

Data Presentation: Comparison of Synthetic Methods

MethodKey FeaturesTypical ReactantsYieldsConditionsReference
Hantzsch Synthesis Robust, versatile, simple work-upα-Haloketone, ThioamideHigh (75-95%)Reflux in Ethanol/Methanol[9],[8],[3]
One-Pot MCR Efficient, atom-economical, greenα-Halocarbonyl, Thiosemicarbazide, AnhydrideGood to Excellent75 °C, Nanoparticle catalyst[10],[11]
Solid-Phase Synthesis High-throughput, diversity-orientedResin-bound precursors, various building blocksGood overall yieldsRoom temp. to moderate heat[6],[12]

Conclusion

The 2,4,5-trisubstituted thiazole scaffold remains a highly valuable target in modern medicinal chemistry. While the classical Hantzsch synthesis provides a reliable and high-yielding route, modern one-pot and solid-phase methods offer significant advantages in terms of efficiency and throughput for drug discovery applications. The choice of synthetic strategy should be guided by the specific target molecule, available resources, and the overall goal of the research program, whether it be single-entity synthesis or the generation of diverse chemical libraries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4,5-tribromothiazole. This polyhalogenated heterocycle is a versatile building block, but its successful functionalization requires a nuanced understanding of its reactivity and careful control over reaction conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the bromine atoms on this compound for palladium-catalyzed cross-coupling?

The reactivity of the C-Br bonds in polyhalogenated heterocycles is governed by a combination of electronic and steric factors.[1][2] For this compound, the generally accepted order of reactivity for oxidative addition to a Pd(0) catalyst is:

C2 > C5 >> C4

  • C2-Br: This position is the most electrophilic due to the inductive electron-withdrawing effects of both the adjacent sulfur and nitrogen atoms, making it the most susceptible to oxidative addition.[3][4] Cross-coupling reactions will preferentially occur at this site under standard conditions.[4]

  • C5-Br: The C5 position is the next most reactive. Its reactivity is primarily influenced by the adjacent sulfur atom and its position within the π-system. Selective coupling at C5 typically requires the C2 position to be blocked or already functionalized.

  • C4-Br: The C4 position is the least reactive, flanked by the C5-Br and the nitrogen atom. Functionalization at this site is challenging and usually requires more forcing conditions and the prior substitution of the C2 and C5 positions.

Recent studies suggest that for some thiazoles, there isn't a direct correlation between C-X bond dissociation energies (BDEs) and site selectivity, indicating that the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO is also a critical factor.[5][6]

Q2: Which cross-coupling reaction is best suited for my target molecule?

The choice of reaction depends on the desired substituent and the functional groups present in your coupling partners.

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups. It is widely used due to the commercial availability of a vast array of boronic acids/esters and its general tolerance for various functional groups.[7][8]

  • Stille Coupling: Another excellent choice for C-C bond formation, particularly when functional group tolerance is paramount, as organotin reagents are stable towards moisture and air.[9][10] The primary drawback is the toxicity of tin reagents and the difficulty in removing tin byproducts.[9][11]

  • Sonogashira Coupling: The premier method for installing terminal alkynes to form C(sp)-C(sp²) bonds.[12][13] It typically employs a palladium catalyst with a copper(I) co-catalyst under mild conditions.[14][15]

  • Buchwald-Hartwig Amination: The state-of-the-art method for forming C-N bonds, allowing the coupling of primary or secondary amines.[16][17] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[16]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures. For each issue, we diagnose the probable causes and provide actionable solutions.

Scenario 1: My Suzuki-Miyaura reaction shows no product formation or very low conversion.

Probable Cause A: Catalyst Inactivity or Decomposition The active Pd(0) catalyst is susceptible to oxidation, which is a common failure point.[18]

  • Solution 1: Ensure a Rigorously Inert Atmosphere. Oxygen can deactivate both the Pd(0) catalyst and phosphine ligands.[18] Purge the reaction vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[19] Use solvents that have been thoroughly degassed by sparging with inert gas or through freeze-pump-thaw cycles.[18]

  • Solution 2: Use a Modern Pre-catalyst. Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, consider using air-stable Pd(II) pre-catalysts like XPhos Pd G3 or SPhos Pd G4.[19][20] These complexes rapidly and reliably form the active monoligated Pd(0) species in solution, leading to more reproducible results.

Probable Cause B: Boronic Acid Decomposition (Protodeboronation) Boronic acids, especially electron-deficient ones, are prone to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[18][21]

  • Solution 1: Use Stoichiometry & Stable Derivatives. Use a slight excess of the boronic acid (1.2–1.5 equivalents).[19] If protodeboronation is still suspected, switch to more stable boronic esters like pinacol (BPin) or MIDA esters.[21]

  • Solution 2: Select the Right Base and Solvent. While many Suzuki reactions use aqueous bases, water can accelerate protodeboronation.[21] Consider using anhydrous conditions with a base like finely powdered potassium phosphate (K₃PO₄) in a solvent like dioxane or THF.[21]

Probable Cause C: Poor Reagent Solubility If the reactants, particularly the base, are not sufficiently soluble in the reaction medium, the reaction kinetics can be severely hindered.[21]

  • Solution: Optimize Solvent and Base. Ensure vigorous stirring.[22] If using an inorganic base like K₂CO₃ in a non-polar solvent like toluene, the addition of a small amount of water or a phase-transfer catalyst can be beneficial. Alternatively, switching to a more soluble base like Cs₂CO₃ or an organic base may solve the issue.

General Troubleshooting Workflow for Failed Reactions

G start Low or No Product Formation check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere check_reagents->check_atmosphere Reagents OK reagent_sol_1 Aryl Halide / Boronic Acid Purity check_reagents->reagent_sol_1 reagent_sol_2 Solvent Anhydrous & Degassed? check_reagents->reagent_sol_2 reagent_sol_3 Base Purity & Strength check_reagents->reagent_sol_3 check_catalyst 3. Assess Catalyst System check_atmosphere->check_catalyst Atmosphere OK atmosphere_sol_1 Proper Purge Technique? check_atmosphere->atmosphere_sol_1 atmosphere_sol_2 Leaks in System? check_atmosphere->atmosphere_sol_2 check_conditions 4. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK catalyst_sol_1 Use Fresh Catalyst/Ligand check_catalyst->catalyst_sol_1 catalyst_sol_2 Switch to Robust Pre-catalyst (e.g., G4 Palladacycle) check_catalyst->catalyst_sol_2 catalyst_sol_3 Increase Catalyst Loading (1-5 mol%) check_catalyst->catalyst_sol_3 catalyst_sol_4 Screen Different Ligands (e.g., Buchwald type) check_catalyst->catalyst_sol_4 conditions_sol_1 Screen Temperature (e.g., 80-120 °C) check_conditions->conditions_sol_1 conditions_sol_2 Check Reagent Solubility & Stirring check_conditions->conditions_sol_2 success Reaction Optimized check_conditions->success Conditions OK

Caption: A systematic workflow for troubleshooting failed coupling reactions.

Scenario 2: My Stille coupling is complete, but I cannot remove the tin byproducts.

Probable Cause: High Polarity and Poor Solubility of Tin Salts Trialkyltin halides (e.g., Bu₃SnBr) are notoriously difficult to remove from reaction mixtures by standard silica gel chromatography.

  • Solution 1: Aqueous KF Workup. After the reaction is complete, quench the mixture with a saturated aqueous solution of potassium fluoride (KF).[11] Stir vigorously for 30-60 minutes. This will precipitate the tin byproduct as an insoluble fluoride salt, which can then be removed by filtration through a pad of Celite®.

  • Solution 2: Column Chromatography with Amine. In many cases, the tin byproducts can be removed by filtering through a silica plug or running a column with an eluent containing a small amount of triethylamine (~2-5%).[9]

Scenario 3: I am trying to perform a sequential coupling and getting a mixture of mono-, di-, and tri-substituted products. How can I control the regioselectivity?

Probable Cause: Insufficient Reactivity Difference Between C-Br Bonds Under a Single Condition While the intrinsic reactivity order is C2 > C5, aggressive reaction conditions (high temperature, highly active catalyst) can overcome this selectivity, leading to over-reaction.

  • Solution 1: Stepwise Temperature Control. Perform the first coupling at the C2 position under the mildest conditions possible. Start screening at a lower temperature (e.g., 60-80 °C) and monitor carefully by LC-MS or TLC. Once the mono-substituted product is formed and isolated, you can subject it to a second coupling at a higher temperature (e.g., 100-120 °C) to target the C5 position.

  • Solution 2: Ligand and Coupling Partner Choice. The choice of ligand can influence selectivity.[5][23] For the first coupling at C2, a less active catalyst system might be sufficient. For the subsequent, more challenging coupling at C5, a more robust system with a bulky, electron-rich ligand (e.g., XPhos, SPhos) may be required.[11] The steric bulk of your coupling partner can also play a role; a very bulky nucleophile may react selectively at the less hindered C2 position.

Regioselective Functionalization Strategy

G start This compound c2_product 2-Substituted-4,5-dibromothiazole start->c2_product Step 1: Mild Conditions (e.g., Suzuki, 80°C) Targets C2 position c2_c5_product 2,5-Disubstituted-4-bromothiazole c2_product->c2_c5_product Step 2: Stronger Conditions (e.g., Stille, 110°C) Targets C5 position final_product 2,4,5-Trisubstituted Thiazole c2_c5_product->final_product Step 3: Forcing Conditions (e.g., High Temp.) Targets C4 position p1 p2

Caption: A stepwise approach to achieve full functionalization of this compound.

Optimized Starting Protocols

The following tables and protocols provide a robust starting point for your experiments. Remember that every substrate is unique, and further optimization may be required.

Table 1: Recommended Catalyst & Ligand Systems
Coupling ReactionPalladium SourceRecommended Ligand(s)Typical Loading (mol%)Notes
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhos1-5%For challenging couplings, pre-formed palladacycles (e.g., XPhos Pd G4) are highly recommended.[20]
Stille Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃ (often implicit)2-5%The main challenge is not catalyst activity but byproduct removal.[9][11]
Sonogashira PdCl₂(PPh₃)₂PPh₃ (implicit)2-5%Requires a Cu(I) co-catalyst (e.g., CuI, 1-5 mol%).[11][14]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BINAP, Xantphos, BrettPhos1-3%Ligand choice is critical and depends on the amine (primary, secondary, etc.).[16][24]
Table 2: Base and Solvent Selection Guide
Coupling ReactionRecommended Base(s)EquivalentsRecommended Solvent(s)
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃2.0 - 3.01,4-Dioxane, THF, Toluene (+/- H₂O)
Stille (Often none required)-DMF, THF, Toluene
Sonogashira Et₃N, i-Pr₂NH (DIPA)2.0 - 7.0THF, DMF (Base can act as solvent)
Buchwald-Hartwig NaOtBu, K₃PO₄, Cs₂CO₃1.5 - 2.5Toluene, Dioxane, THF

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2-Position

This protocol is a starting point for the selective mono-arylation of this compound.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).[19]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[18]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the thiazole) via syringe.[19]

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4,5-dibromothiazole.

Protocol 2: General Procedure for Stille Coupling

This protocol is suitable for coupling various organostannanes.

  • Vessel Preparation: To a flame-dried round-bottom flask, add the bromothiazole substrate (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and anhydrous LiCl (3.0 equiv, optional but often accelerates transmetalation).

  • Inert Atmosphere: Purge the flask with argon for 10 minutes.

  • Solvent & Reagent Addition: Add degassed anhydrous DMF or toluene (to 0.1 M). Add the organotin reagent (1.1 equiv) via syringe.[9]

  • Reaction: Heat the solution to 80-100 °C and stir.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture. Dilute with ethyl acetate and wash with a saturated aqueous solution of KF for 1 hour to precipitate tin byproducts.[11] Filter the slurry through Celite®, washing with ethyl acetate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash chromatography.

References

Technical Support Center: Purification of 2,4,5-Tribromothiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4,5-tribromothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on achieving high purity of this compound through recrystallization. Here, we address common challenges and provide a systematic approach to developing a robust purification protocol.

I. Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the properties of this compound and the principles of its purification by recrystallization.

Q1: What are the key physicochemical properties of this compound relevant to its recrystallization?

Understanding the physicochemical properties of this compound is the cornerstone of developing a successful recrystallization protocol. Key properties include:

  • Molecular Formula: C₃Br₃NS[1]

  • Molecular Weight: 321.82 g/mol [1]

  • Structure: A five-membered thiazole ring substituted with three bromine atoms.

  • Polarity: The presence of the polar C-Br, C=N, and C-S bonds, along with the lone pairs on the nitrogen and sulfur atoms, gives the molecule a moderate degree of polarity. However, the symmetrical arrangement of the bromine atoms may reduce the overall dipole moment. Its LogP value of 3.4306 suggests it is more lipophilic than hydrophilic.[1]

  • Purity: Commercially available this compound is often stated to have a purity of ≥95% or 96%.[1][2]

Q2: What are the potential impurities in crude this compound?

Impurities in this compound typically originate from its synthesis. While specific impurities are dependent on the synthetic route, common contaminants in the synthesis of related heterocyclic compounds can include:

  • Unreacted Starting Materials: Residual thiazole or brominating agents.

  • Partially Brominated Intermediates: Mono- and di-brominated thiazole species.

  • Isomeric Byproducts: Impurities arising from bromination at different positions on the thiazole ring.

  • Solvent and Reagent Residues: Residual solvents or catalysts used in the synthesis.

  • Degradation Products: Compounds formed by the decomposition of the product or reactants under the reaction conditions.

Q3: What is the underlying principle of purification by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3][4]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q1: My this compound will not dissolve in the hot solvent.

This is a common issue that usually points to an inappropriate solvent or insufficient solvent volume.

  • Inappropriate Solvent: The chosen solvent may not have sufficient solvating power for this compound, even at elevated temperatures. Given its structure, moderately polar solvents should be considered.

  • Insufficient Solvent: You may not be using enough solvent. Add the hot solvent in small increments to the crude material until it fully dissolves. Be cautious not to add a large excess, as this will reduce your final yield.

Q2: No crystals form upon cooling the solution.

The absence of crystal formation upon cooling can be due to several factors:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure this compound.

  • Excess Solvent: If too much solvent was used, the solution might not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The compound "oils out" instead of forming solid crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen for several reasons:

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • High Impurity Levels: A significant amount of impurities can lower the melting point of the mixture, promoting the formation of an oil. If the crude material is highly impure, a pre-purification step like column chromatography might be necessary.

  • Solvent Choice: The solubility of the compound in the chosen solvent might be too high, even at lower temperatures. Consider a different solvent or a mixed-solvent system. In a mixed-solvent system, you dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the oil and allow the solution to cool slowly.

Q4: The yield of purified crystals is very low.

A low recovery of the purified product can be due to several procedural errors:

  • Using Too Much Solvent: As mentioned, an excessive amount of solvent will keep more of your product dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out with the insoluble impurities. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. An ice bath is often used after the solution has reached room temperature.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a significant portion of your product.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization issues.

III. Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Hot plate or sand bath

  • Stirring rods

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystallization.

  • Evaluate the results. A good solvent will dissolve the compound when hot but will result in the formation of a significant amount of crystals upon cooling.

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound using the optimal solvent identified in Protocol 1.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, you may consider adding a small amount of activated charcoal and boiling for a few minutes. If charcoal is used, a hot filtration step is necessary to remove it.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air dry.

  • Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

IV. Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds.
Ethanol785.2A versatile solvent for moderately polar compounds.
Methanol656.6Similar to ethanol but more polar.
Acetone565.1A good solvent for many organic compounds.
Ethyl Acetate774.4A moderately polar solvent.
Dichloromethane403.1A non-flammable solvent for less polar compounds.
Toluene1112.4A non-polar solvent, good for aromatic compounds.
Hexane690.1A non-polar solvent, good for non-polar compounds.

Polarity index is a relative measure of a solvent's polarity.

V. References

  • ChemScene. This compound. --INVALID-LINK--

  • Alfa Chemistry. CAS 57314-13-3 this compound. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--

  • Chemistry LibreTexts. Recrystallization. --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystallization. --INVALID-LINK--

  • PubChem. 2,4,5-Trimethylthiazole. --INVALID-LINK--

  • Homi Bhabha Centre for Science Education. Recrystallization. --INVALID-LINK--

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4,5-tribromothiazole. As a critical building block in medicinal chemistry and materials science, its efficient synthesis is paramount. However, the path to pure this compound is often complicated by a variety of side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic routes.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound through direct bromination pathways.

Q1: My reaction yielded a complex mixture with a low yield of the desired this compound. What are the primary causes?

Probable Cause 1: Incomplete Bromination

The thiazole ring is significantly less reactive towards electrophilic aromatic substitution than its thiophene counterpart.[1] This inherent lack of reactivity means that forcing conditions are necessary to achieve exhaustive bromination. Inadequate reagent stoichiometry or insufficient reaction time will almost certainly result in a mixture of lesser-brominated species.

  • Causality: The electron-withdrawing nature of the nitrogen atom at position 3 deactivates the ring, particularly at the C2 and C4 positions. While the C5 position is the most electron-rich and thus the most reactive site for the first electrophilic attack, subsequent brominations become progressively more difficult as additional electron-withdrawing bromine atoms are added to the ring.[2][3]

  • Common Byproducts: You will likely observe a mixture of 2-bromothiazole, 4-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, and 4,5-dibromothiazole.[1]

Recommended Solutions:

  • Increase Bromine Stoichiometry: Many established procedures use a significant excess of elemental bromine (Br₂), sometimes up to 5 equivalents or more, to drive the reaction to completion.[1]

  • Extend Reaction Time: Monitor the reaction by TLC or GC-MS. If starting material or intermediate brominated species are still present, extend the reaction time. Some protocols report reaction times as long as 96 hours to achieve high yields of the tribrominated product.[1]

  • Elevate Temperature: Carefully increasing the reaction temperature can enhance the rate of substitution. However, this must be balanced against the risk of thermal degradation and increased byproduct formation.

Probable Cause 2: Formation of Thiazolium Salts

Hydrobromic acid (HBr) is a byproduct of bromination with Br₂ or NBS. The basic nitrogen atom of the thiazole ring can be protonated by HBr, forming a thiazolium hydrobromide salt.[4] This salt may precipitate from non-polar organic solvents, effectively removing the thiazole substrate from the reaction and lowering the yield of the C-brominated product.

Recommended Solutions:

  • Use a Base/Acid Scavenger: Incorporating a solid base, such as sodium bicarbonate (NaHCO₃), can neutralize the HBr as it is formed, preventing protonation of the thiazole ring.[1]

  • Aqueous Workup: A thorough aqueous workup with a mild base (e.g., NaHCO₃ solution) will deprotonate any thiazolium salts formed, allowing the free thiazole base to be extracted into the organic layer.

Q2: My NMR spectrum is difficult to interpret, showing more than just the desired product signal. How can I identify the contaminants?

Probable Cause: Presence of Isomeric Byproducts

The primary contaminants are almost always the various mono- and di-brominated thiazole isomers formed due to incomplete bromination. These isomers have distinct, though sometimes overlapping, NMR signals and similar polarities, making purification challenging.

Recommended Solutions:

  • Advanced Purification: Standard recrystallization may not be sufficient to remove all isomers.

    • Column Chromatography: This is the most effective method. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used. The less polar, higher-brominated compounds will elute first.

    • Preparative TLC/HPLC: For small-scale reactions or to obtain highly pure analytical samples, preparative techniques can be employed.

  • Spectroscopic Analysis: Compare your experimental spectra to documented literature values for all possible bromothiazole isomers. A full spectroscopic characterization of the entire bromothiazole family has been reported, providing an invaluable reference.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

The most direct method is the exhaustive bromination of thiazole. However, for better control and potentially higher purity, a sequential approach starting from 2-aminothiazole is often preferred. This multi-step synthesis involves:

  • Dibromination of 2-Aminothiazole: The electron-donating amino group activates the ring, allowing for facile bromination at the C5 and C4 positions using Br₂ or NBS to yield 2-amino-4,5-dibromothiazole.

  • Sandmeyer Reaction: The 2-amino group is then converted to a diazonium salt, which is subsequently displaced by a bromide using a copper(I) bromide (CuBr) catalyst.[5][6][7] This step replaces the amino group with a bromine atom, yielding the final this compound. While more steps are involved, this route avoids the harsh conditions of exhaustive bromination and can provide cleaner material.

Q2: Should I use elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent?

The choice depends on your substrate, scale, and safety considerations.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Very high, strong oxidizing agent. Effective for de-activated rings.Milder, selective for radical or activated ring bromination.[8]
Handling Highly corrosive, toxic, fuming liquid. Requires a fume hood and careful handling.[9]Crystalline solid, easier and safer to handle and weigh.[9][10]
Byproducts Generates stoichiometric HBr, which can form salts.[4]Generates succinimide, which is typically easier to remove during workup.
Typical Use Exhaustive bromination of deactivated heterocycles.Allylic/benzylic bromination; bromination of activated aromatic rings.[11]

Q3: What are the best practices for purifying the final this compound product?

Assuming the primary impurities are under-brominated thiazoles, a multi-step purification strategy is recommended:

  • Aqueous Workup: First, wash the crude organic extract with a saturated sodium bicarbonate solution to remove acidic impurities (HBr), followed by a wash with sodium thiosulfate solution to quench any unreacted bromine. Finish with a brine wash.

  • Recrystallization: this compound is a solid. Recrystallization from a suitable solvent (e.g., ethanol or hexanes) can significantly improve purity by removing the more soluble, lesser-brominated byproducts.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is the definitive method.[9] Use a high-purity non-polar solvent system to ensure good separation.

Visual Guides & Protocols

Reaction Pathways

The following diagrams illustrate the desired synthesis and the most common side reaction pathway.

G cluster_main Main Synthetic Pathway Thiazole Thiazole Reagents Br₂ (excess) Solvent, Δ Thiazole->Reagents TBT This compound (Desired Product) Reagents->TBT

Caption: Desired pathway to this compound.

G cluster_side Incomplete Bromination Side Reactions Thiazole Thiazole Br2 + Br₂ Thiazole->Br2 Mono Monobromothiazoles (e.g., 5-Bromo-) Br2->Mono Di Dibromothiazoles (e.g., 2,5-Dibromo-) Mono->Di + Br₂ Tri This compound (Desired) Di->Tri + Br₂

Caption: Stepwise formation of brominated side products.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common synthesis issues.

G Start Reaction Complete. Low Yield or Impure Product? Analyze Analyze Crude Product (TLC, NMR, GC-MS) Start->Analyze CheckNMR Multiple Spots/Peaks Besides Product? Analyze->CheckNMR Salt Insoluble Precipitate (Thiazolium Salt) CheckNMR->Salt Yes UnderBrom Under-brominated Byproducts Present CheckNMR->UnderBrom Yes Sol_Salt Action: - Add Base (e.g., NaHCO₃) to reaction - Ensure basic aqueous workup Salt->Sol_Salt Sol_UnderBrom Action: - Increase Br₂ equivalents - Extend reaction time - Purify via column chromatography UnderBrom->Sol_UnderBrom

Caption: A decision tree for troubleshooting synthesis.

References

Technical Support Center: Enhancing Yields in Sonogashira Coupling of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 2,4,5-tribromothiazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. The electron-deficient nature of the thiazole ring, compounded by the presence of three bromine substituents, presents unique challenges that require a nuanced approach to achieve high yields and selectivity. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: From Low Conversion to Lack of Selectivity

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to inform your experimental design.

Question 1: I am observing very low or no conversion of my this compound. Where should I start my investigation?

Answer:

Low or no conversion in the Sonogashira coupling of a polyhalogenated, electron-deficient heterocycle like this compound often points to issues with catalyst activation, stability, or the overall reaction conditions being too mild for this challenging substrate. Here is a systematic approach to troubleshooting:

  • Catalyst System Evaluation:

    • Palladium Pre-catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficiently active for this electron-poor system. The sulfur and nitrogen atoms in the thiazole ring can act as poisons to the palladium catalyst. Consider switching to a more robust catalyst system employing bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the palladium center.[1][2]

      • Recommended Ligands: Buchwald-type ligands such as XPhos, SPhos, or RuPhos are often effective.[1]

      • Catalyst Precursors: Using air-stable pre-catalysts like [DTBNpP]Pd(crotyl)Cl can also be advantageous.[3]

    • Catalyst Decomposition: The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition. This can be caused by impurities in reagents or solvents, or by excessively high temperatures. Ensure all reagents are of high purity and solvents are rigorously degassed.

  • Reaction Conditions:

    • Temperature: Aryl bromides, especially on electron-deficient rings, often require elevated temperatures to facilitate oxidative addition.[4] If you are running the reaction at room temperature, a gradual increase to 60-80 °C may be necessary.[5]

    • Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling). Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

  • Reagent Quality:

    • Copper(I) Co-catalyst: If using a traditional Sonogashira protocol, ensure your CuI is fresh and not oxidized (it should be a white or off-white powder, not green or blue).

    • Base: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous and of high purity. Distillation of the amine base prior to use is recommended.

Question 2: I am seeing a mixture of mono-, di-, and tri-alkynylated products. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in the Sonogashira coupling of this compound is a significant challenge. The reactivity of the bromine atoms is influenced by their position on the electron-deficient thiazole ring.

  • Reactivity Order of Halogens: The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] For this compound, the relative reactivity of the C-Br bonds is the key factor. Literature suggests that the 5-position on the thiazole ring is the most activated towards oxidative addition.[1] This implies the following expected order of reactivity for the bromine atoms: C5-Br > C2-Br > C4-Br .

To achieve selective mono-alkynylation at the C5 position, you should employ milder reaction conditions:

  • Lower Reaction Temperature: Start at room temperature or slightly elevated temperatures (e.g., 40 °C).

  • Less Active Catalyst System: A less reactive catalyst, such as Pd(PPh₃)₄, might provide better selectivity for the most reactive C5-Br bond.

  • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne.

For di- or tri-alkynylation, more forcing conditions will be necessary:

  • Higher Reaction Temperature: Temperatures in the range of 80-120 °C may be required to react the less reactive C2-Br and C4-Br bonds.

  • More Active Catalyst System: Employing bulky, electron-rich ligands (e.g., XPhos, SPhos) will be crucial.

  • Increased Equivalents of Alkyne and Base: Stoichiometric amounts of the alkyne and base corresponding to the desired degree of substitution will be needed.

A stepwise approach is often the most reliable method for synthesizing selectively substituted products. This involves isolating the mono-alkynylated product before subjecting it to a second coupling reaction under more vigorous conditions.

Question 3: I am observing significant formation of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this?

Answer:

Glaser coupling is a common side reaction in copper-mediated Sonogashira couplings, especially when the desired cross-coupling is slow. Here are several strategies to mitigate this issue:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas.

  • Reduce Copper Catalyst Loading: Minimizing the amount of CuI can decrease the rate of homocoupling. Titrate the CuI loading downwards (e.g., from 5 mol% to 1-2 mol%).

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to employ a copper-free Sonogashira protocol.[3] These conditions often require a more active palladium catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand) and may necessitate a different base and solvent system.

Frequently Asked Questions (FAQs)

What is the optimal catalyst loading for this reaction?

For challenging substrates like this compound, a higher catalyst loading may be initially required. A good starting point is 2-5 mol% of the palladium pre-catalyst and a ligand-to-palladium ratio of 2:1. If using a copper co-catalyst, 5-10 mol% of CuI is typical.[5] However, these should be optimized for your specific reaction.

Which solvent system is recommended?

The choice of solvent is critical for solubility and reaction rate. Common solvents for Sonogashira couplings include:

  • Amine bases as solvent: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can sometimes be used as both the base and the solvent.

  • Aprotic polar solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and 1,4-dioxane are frequently used.[5] Ensure they are anhydrous and degassed.

How does the choice of base impact the reaction?

The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide (in the copper-catalyzed version) or to facilitate the catalytic cycle in copper-free systems.

  • Amine bases: Et₃N and DIPEA are standard choices.

  • Inorganic bases: For some copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed, often in a polar aprotic solvent like DMF.

Experimental Protocols

General Protocol for Mono-alkynylation at the C5-Position

This protocol is a starting point and may require optimization for your specific alkyne.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.1 eq.)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (3.0 eq.)

  • Anhydrous and degassed toluene (0.1 M solution based on the thiazole)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous and degassed toluene, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Sonogashira Coupling of this compound

ParameterRecommendation for Mono-alkynylation (C5)Recommendation for Full Substitution
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Pd(OAc)₂/XPhos (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%) or Copper-freeCopper-free recommended
Base Et₃N or DIPEA (3 eq.)K₂CO₃ or Cs₂CO₃ (4-5 eq.)
Solvent Toluene or THFDMF or Dioxane
Temperature 40-60 °C80-120 °C
Alkyne eq. 1.1 - 1.23.5 - 4.0

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹X) pd2_alkyne R¹-Pd(II)L₂-C≡CR² pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product R¹-C≡CR² pd2_alkyne->product alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide [Cu(I)], Base cu_acetylide->pd2_halide

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low or No Yield check_catalyst Evaluate Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Temp., Inertness) start->check_conditions check_reagents Verify Reagent Quality (CuI, Base, Solvents) start->check_reagents optimize_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->optimize_catalyst optimize_temp Increase Temperature Incrementally (e.g., to 60-80 °C) check_conditions->optimize_temp optimize_reagents Use Fresh, High-Purity Reagents (Degas Solvents) check_reagents->optimize_reagents success Improved Yield optimize_catalyst->success optimize_temp->success optimize_reagents->success

Caption: A decision-making workflow for troubleshooting low-yield Sonogashira reactions.

References

Overcoming low reactivity of 2,4,5-Tribromothiazole in Stille reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2,4,5-tribromothiazole in palladium-catalyzed Stille cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges, particularly the perceived low reactivity of this substrate, and to achieve successful, high-yielding outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile, polyhalogenated building block. However, its successful application in Stille coupling reactions requires a nuanced understanding of its electronic properties and the Stille reaction mechanism. The thiazole ring is inherently electron-deficient, and this effect is amplified by the presence of three electron-withdrawing bromine atoms. This pronounced electron deficiency can slow the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond, leading to sluggish or failed reactions under standard conditions.[1]

Furthermore, the three bromine atoms exhibit differential reactivity, which can be exploited for regioselective synthesis. The order of reactivity for oxidative addition is generally C2 > C5 > C4. The C2 position is the most electrophilic and sterically accessible, making it the most common site for initial coupling.[2] This inherent selectivity is a powerful tool but also a potential pitfall if not properly controlled.

This guide is structured to address these challenges directly, providing a framework for rational problem-solving and reaction optimization.

Troubleshooting Guide: From Low Yield to Successful Coupling

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My Stille reaction with this compound is not proceeding, or I'm only seeing trace amounts of product. What are the most likely causes and how can I fix it?

Answer:

This is a common issue often stemming from suboptimal reaction conditions for this electron-deficient substrate. Let's break down the potential causes and solutions systematically.

Causality: The primary bottleneck is often the oxidative addition of the Pd(0) catalyst to the C-Br bond of the thiazole. The electron-poor nature of the ring makes this step energetically demanding. Additionally, catalyst deactivation or inhibition can be a factor.

Troubleshooting Workflow:

G cluster_0 Problem: No/Low Conversion cluster_1 Step 1: Catalyst & Ligand Optimization cluster_2 Step 2: Additives & Solvent cluster_3 Step 3: Reaction Parameters cluster_4 Outcome Start Reaction Failure Catalyst Increase Catalyst Loading (e.g., to 5-10 mol%) Start->Catalyst Initial Check Ligand Switch to Electron-Rich, Bulky Ligand (e.g., P(t-Bu)3, XPhos) Catalyst->Ligand Precatalyst Use a Well-Defined Precatalyst (e.g., XPhos Pd G3) Ligand->Precatalyst Additives Incorporate Additives: - Cu(I) Iodide (Co-catalyst) - LiCl (Chloride Source) Precatalyst->Additives If still no improvement Solvent Switch to a Polar Aprotic Solvent (e.g., DMF, NMP, Dioxane) Additives->Solvent Temp Increase Reaction Temperature (e.g., 80-120 °C) Solvent->Temp If reaction is sluggish Time Extend Reaction Time (Monitor by LC-MS) Temp->Time Success Successful Coupling Time->Success

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Optimize the Catalyst System:

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[3]

      • Recommended Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃), XPhos, or tri-2-furylphosphine (TFP).

    • Catalyst Source: Instead of generating the Pd(0) catalyst in situ (e.g., from Pd(OAc)₂), use a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures a higher concentration of the active catalyst from the start.

    • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5-10 mol% can significantly improve conversion.

  • Utilize Additives:

    • Copper(I) Iodide (CuI): CuI is a highly effective additive in Stille reactions, often acting as a co-catalyst. It is believed to facilitate the transmetalation step, which can become rate-limiting after oxidative addition is achieved.[4][5] Use of stoichiometric or catalytic amounts (10-20 mol%) can lead to dramatic rate enhancements.

    • Lithium Chloride (LiCl): In polar aprotic solvents like DMF or NMP, LiCl can accelerate the reaction by preventing the dissociation of the halide from the palladium complex after oxidative addition and by facilitating the transmetalation step.

  • Solvent and Temperature:

    • Solvent Choice: Polar aprotic solvents such as DMF, NMP, or dioxane are generally preferred over less polar solvents like toluene for coupling electron-deficient substrates. They help to solvate the charged intermediates in the catalytic cycle.

    • Increase Temperature: These reactions often require thermal energy to overcome the activation barrier for oxidative addition. Ramping up the temperature to 80-120 °C is a common and effective strategy. Always monitor for potential substrate or product degradation at higher temperatures.

Question 2: I am getting a mixture of mono-, di-, and tri-substituted products. How can I control the regioselectivity of the reaction?

Answer:

Controlling regioselectivity is key to using this compound effectively. The inherent reactivity order of the C-Br bonds (C2 > C5 > C4) is your primary tool for control.

Causality: The selectivity arises from the different electronic environments of the three carbon atoms. The C2 position is the most electron-deficient, making its attached bromine the most susceptible to oxidative addition by the palladium catalyst.

Strategies for Selective Coupling:

  • For Monosubstitution at C2:

    • Stoichiometry: Use a slight deficiency or exactly one equivalent of the organostannane reagent relative to the this compound.

    • Milder Conditions: Employ lower temperatures (e.g., room temperature to 60 °C) and shorter reaction times. This will favor the reaction at the most active C2 site while minimizing subsequent couplings at the less reactive C5 and C4 positions.

    • Less Active Catalyst: A less electron-rich ligand system might provide better selectivity for the most active site.

  • For Sequential Di- or Tri-substitution:

    • This is a powerful synthetic strategy. First, perform a monosubstitution at the C2 position under controlled conditions as described above. Purify the resulting 2-substituted-4,5-dibromothiazole.

    • This intermediate can then be subjected to a second coupling reaction. The C5-bromo substituent will now be the most reactive site. More forcing conditions (higher temperature, more active catalyst, or a different coupling method like Negishi) may be required to react the C5 and subsequently the C4 positions.[2][6]

Example of a Fully Substituted Product Synthesis: A successful synthesis of 2,4,5-tris(thiophen-2-yl)thiazole was achieved by reacting this compound with an excess of 2-(tri(n-butyl)stannyl)thiophene using a palladium catalyst, demonstrating that full substitution is feasible under the right conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered "unreactive" when successful couplings are reported in the literature?

The term "unreactive" is relative. Compared to more electron-rich aryl bromides (like bromoanisole) or aryl iodides, this compound is significantly less reactive due to its electron-deficient nature. Reactions that work well for standard substrates often fail or give poor yields with this compound. Therefore, it requires more specialized and optimized conditions, as outlined in the troubleshooting guide, to achieve high efficiency. The "low reactivity" is a challenge to be overcome through rational catalyst and condition selection rather than an absolute barrier.

Q2: My reaction is producing a significant amount of stannane homocoupling byproduct. What can I do to minimize this?

Stannane homocoupling (R-Sn + R-Sn → R-R) is a common side reaction in Stille couplings.[7] It is often promoted by oxygen or impurities in the reaction mixture and can be exacerbated by slow cross-coupling kinetics.

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and run the reaction under a strict inert atmosphere (argon or nitrogen). Oxygen can promote homocoupling pathways.

  • Purify Reagents: Ensure your organostannane reagent is pure. Impurities can sometimes accelerate dimerization.

  • Accelerate Cross-Coupling: By optimizing the cross-coupling reaction to be faster (e.g., using CuI, a better ligand, or higher temperature), you reduce the time available for the homocoupling side reaction to occur.

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts can sometimes offer more controlled initiation and reduce side reactions compared to generating the active catalyst in situ.

Q3: Are there better alternatives to the Stille reaction for functionalizing this compound?

Yes. While the Stille reaction is robust, other cross-coupling methods can be more effective, especially for challenging substrates.

Coupling ReactionNucleophileKey Advantages & Considerations for this compound
Suzuki-Miyaura Coupling Organoboron (R-B(OH)₂)Advantages: Boronic acids are generally less toxic than organostannanes, and the byproducts are easier to remove. The reaction is very well-studied.[8][9][10][11] Considerations: Requires a base, which could be an issue with base-sensitive functional groups. The stability of some heteroaryl boronic acids can be a concern.[10]
Negishi Coupling Organozinc (R-ZnX)Advantages: Organozinc reagents are more nucleophilic than their tin or boron counterparts, making them highly reactive.[12] This can be particularly useful for coupling with electron-poor electrophiles like this compound.[13][14] Some studies show Negishi coupling outperforming Stille for related bromothiazoles.[6] Considerations: Organozinc reagents are highly moisture and air-sensitive, requiring strict anhydrous and anaerobic techniques.[12]
Direct C-H Arylation C-H bond (no pre-functionalization)Advantages: This is a more atom-economical approach as it avoids the synthesis of an organometallic reagent.[15][16] Considerations: For thiazole, direct arylation typically occurs at the most acidic C-H bond.[17][18][19] This method would be an alternative for functionalizing a thiazole core, but not for coupling at the pre-existing bromo-positions of this compound.

Recommendation: If you are facing persistent issues with the Stille reaction, Negishi coupling is a highly recommended alternative due to the increased reactivity of the organozinc nucleophile.

Protocols and Data

Recommended Starting Protocol for Stille Coupling of this compound

This protocol is a robust starting point for optimization. It incorporates an active catalyst system and a CuI additive to address the low reactivity of the substrate.

Materials:

  • This compound (1.0 mmol)

  • Organostannane reagent (1.1 - 1.2 mmol for monosubstitution)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhos (0.10 mmol, 10 mol%)

  • Copper(I) Iodide (CuI) (0.2 mmol, 20 mol%)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, CuI, Pd₂(dba)₃, and the phosphine ligand.

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed DMF via syringe, followed by the organostannane reagent.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, wash with ethyl acetate, and then perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Comparative Reaction Conditions

The following table summarizes typical conditions for different cross-coupling reactions. These should be used as a starting point for your own optimization.

ParameterStille ReactionSuzuki-Miyaura ReactionNegishi Reaction
Electrophile This compoundThis compoundThis compound
Nucleophile Organostannane (R-SnBu₃)Boronic Acid (R-B(OH)₂)Organozinc (R-ZnCl)
Catalyst Pd₂(dba)₃ / Pd(PPh₃)₄Pd(OAc)₂ / PdCl₂(dppf)Pd(PPh₃)₄ / Ni(acac)₂
Ligand P(t-Bu)₃, XPhos, AsPh₃XPhos, SPhos, PPh₃dppf, Xantphos
Additive/Base CuI, LiClK₂CO₃, Cs₂CO₃, K₃PO₄None (organozinc is reactive enough)
Solvent DMF, NMP, DioxaneDioxane/H₂O, Toluene, DMFTHF, DMF
Temperature 80 - 120 °C80 - 110 °C25 - 80 °C

Concluding Remarks

Overcoming the low reactivity of this compound in Stille reactions is a matter of applying sound mechanistic principles to reaction design. By selecting electron-rich, bulky ligands, utilizing additives like CuI, and choosing appropriate solvents and temperatures, researchers can transform a sluggish reaction into an efficient synthetic transformation. When Stille coupling proves challenging, alternative methods, particularly Negishi coupling, offer a powerful recourse. We hope this guide serves as a valuable resource in your research and development endeavors.

References

Handling and storage recommendations for 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2,4,5-Tribromothiazole (CAS No: 57314-13-3). As a polyhalogenated heterocyclic compound, this compound is a valuable building block in organic synthesis, particularly in the development of novel bioactive compounds and materials.[1] Its utility, however, is matched by the need for careful handling and a thorough understanding of its reactivity to ensure experimental success and laboratory safety. This document, structured in a user-friendly question-and-answer format, provides field-proven insights into its storage, handling, and troubleshooting common experimental challenges.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective use in research. The following table summarizes key data sourced from supplier safety data sheets.

PropertyValueSource(s)
CAS Number 57314-13-3[2][3][4]
Molecular Formula C₃Br₃NS[3][5]
Molecular Weight 321.82 g/mol [3][5]
Appearance Solid[6]
Melting Point 80-84°C[6]
Boiling Point 242.8°C at 760 mmHg[6]
Solubility No data available in water. Soluble in some organic solvents.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

1. How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] For long-term storage, keeping it in a freezer is recommended to minimize potential degradation.[7] It is crucial to keep the compound away from heat, sparks, and open flames.[7][9]

2. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. Key hazards include:

  • Skin and eye irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[8]

  • Respiratory tract irritation: Inhalation of dust or fumes may cause respiratory irritation.[6][8]

  • Harmful if swallowed: Ingestion can be harmful.[8]

Always consult the Safety Data Sheet (SDS) for a complete list of hazards and precautionary statements before handling.[2][6][7][8]

3. What personal protective equipment (PPE) is mandatory when working with this compound?

Appropriate PPE is essential to ensure personal safety. The following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Body Protection: A lab coat or impervious clothing to prevent skin contact.[6]

  • Respiratory Protection: If working with the solid in a way that generates dust, or in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[7][8]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

4. What materials and chemical classes are incompatible with this compound?

This compound should not be stored or mixed with:

  • Strong oxidizing agents: These can lead to vigorous, potentially hazardous reactions.[7][8]

  • Strong acids: Contact with strong acids should be avoided.[7]

A thorough risk assessment should be conducted before introducing any new reagent to a reaction involving this compound.

5. How should I properly dispose of this compound waste?

All waste containing this compound, including empty containers and contaminated lab supplies, must be treated as hazardous waste.[6][8] Disposal should be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the material to enter drains or the environment.[6][8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with this compound.

Scenario 1: My reaction is not proceeding as expected (low or no conversion).

  • Question: I've set up a reaction (e.g., a Suzuki or Stille coupling) with this compound, but TLC/LC-MS analysis shows only starting material. What could be the cause?

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low reaction conversion.

Scenario 2: I'm observing multiple unexpected byproducts.

  • Question: My reaction is messy, and I'm seeing several spots on the TLC plate that I can't identify. What are the likely side reactions?

  • Potential Causes & Solutions:

    • Over-reaction or Multiple Substitutions:

      • Causality: The three bromine atoms on the thiazole ring can all potentially react, leading to di- or tri-substituted products. The reactivity of each bromine is influenced by the reaction conditions and the other substituents present.

      • Solution: Carefully control the stoichiometry of your reagents. A slow addition of the limiting reagent can sometimes improve selectivity. Consider using a milder base or a less reactive catalyst to favor monosubstitution.

    • Ring Opening or Degradation:

      • Causality: Thiazole rings, while aromatic, can be susceptible to degradation under harsh conditions (e.g., strong nucleophiles, high temperatures). The presence of multiple electron-withdrawing bromine atoms can activate the ring towards nucleophilic attack.[2]

      • Solution: Attempt the reaction at a lower temperature. If using a strong nucleophile, consider a protecting group strategy if a sensitive functional group is present elsewhere in the molecule.

    • Homocoupling of Reagents:

      • Causality: In cross-coupling reactions, homocoupling of the organometallic reagent is a common side reaction, especially if the catalytic cycle is inefficient.

      • Solution: Ensure your catalyst is active and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.

Scenario 3: The product appears to be unstable during workup or purification.

  • Question: I've successfully formed my desired product, but it seems to be decomposing during aqueous workup or on silica gel. How can I improve its stability?

  • Troubleshooting Workflow:

    Caption: Decision tree for addressing product instability.

Emergency Procedures

In the event of an emergency, follow these procedures and always consult your institution's safety protocols.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[8] For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your environmental health and safety department.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

References

Technical Support Center: Regioselective Functionalization of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of 2,4,5-tribromothiazole functionalization. This guide is designed for chemists, researchers, and drug development professionals who utilize this versatile heterocyclic scaffold. Here, we address common challenges in achieving regioselectivity through a series of in-depth, question-and-answer-based troubleshooting guides and FAQs. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles governing these reactions.

Core Principles: Understanding the Reactivity Hierarchy

Before troubleshooting specific issues, it is critical to understand the inherent electronic properties of the this compound ring. The three bromine atoms exhibit distinct reactivity profiles governed by factors such as C-H acidity, inductive effects, and the ability to stabilize organometallic intermediates.

The generally accepted order of reactivity for the bromine atoms in metal-halogen exchange reactions is C5 > C2 > C4 .[1] The C5-position is the most reactive, primarily due to the acidity of the corresponding C-H bond in the parent thiazole, making the resulting organometallic species more stable. The C2-position is next, influenced by the adjacent sulfur and nitrogen atoms. The C4-bromine is the least reactive.

G cluster_0 Reactivity in Metal-Halogen Exchange C5 C5-Br C2 C2-Br C5->C2 More Reactive C4 C4-Br C2->C4 More Reactive G start Low Yield in Lithiation q1 Is starting material recovered? start->q1 q2 Are there unidentified byproducts? q1->q2 No c1 Check n-BuLi quality (titrate). Use fresh anhydrous solvent. Increase reaction time. q1->c1 Yes c2 Reaction may be too warm. Check for ring-opening. Use milder base (LDA). q2->c2 Yes c3 Reaction successful. Proceed with purification. q2->c3 No

References

Technical Support Center: A Comprehensive Guide to Scaling the Synthesis of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-Tribromothiazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis. Our focus is to empower you with the scientific understanding to not only successfully synthesize this compound but also to confidently address challenges that may arise during scale-up.

Introduction: The Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-aminothiazole. The overall strategy involves the sequential introduction of bromine atoms onto the thiazole ring, followed by the replacement of the amino group with a bromine atom. This is a classic example of leveraging the reactivity of the thiazole nucleus and employing a Sandmeyer reaction for the final transformation.

The synthetic pathway can be visualized as follows:

Synthesis_of_2_4_5_Tribromothiazole A 2-Aminothiazole B 2-Amino-5-bromothiazole A->B Bromination (e.g., NBS or Br2) C 2-Amino-4,5-dibromothiazole B->C Further Bromination D This compound C->D Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Synthetic overview for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What is the most effective starting material for this synthesis?

A1: 2-Aminothiazole is the most common and cost-effective starting material. Its amino group activates the thiazole ring towards electrophilic substitution, facilitating the initial bromination steps.

Q2: Can I achieve tribromination in a single step?

A2: While conceivable, a one-pot tribromination of 2-aminothiazole is challenging to control and often leads to a mixture of partially brominated and decomposition products. A stepwise approach, as outlined in this guide, allows for greater control and higher purity of the intermediates and the final product.

Q3: Why is the Sandmeyer reaction necessary?

A3: The Sandmeyer reaction is a robust method for replacing an amino group on an aromatic ring with a halide.[1][2][3] In this synthesis, it is the most reliable way to introduce the final bromine atom at the 2-position of the thiazole ring, a position that is less reactive towards direct electrophilic bromination compared to the 5- and 4-positions.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary safety concerns revolve around the use of bromine and the diazotization step in the Sandmeyer reaction. Bromine is highly corrosive and toxic, and its handling requires stringent safety protocols, especially at larger scales.[4][5][6] The diazotization process involves the formation of potentially unstable diazonium salts, which can decompose exothermically if not properly controlled.

Q5: How can I monitor the progress of each reaction step?

A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of products at each stage. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of reaction mixtures.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the laboratory-scale synthesis of this compound. For scale-up, careful consideration of reaction parameters, particularly temperature control and reagent addition rates, is crucial.

Step 1: Synthesis of 2-Amino-5-bromothiazole

This initial step involves the regioselective bromination of 2-aminothiazole at the C5 position.

Reagent/SolventMolar Eq.MW ( g/mol )Amount (for 10g scale)
2-Aminothiazole1.0100.1410.0 g
N-Bromosuccinimide (NBS)1.05177.9818.6 g
Acetonitrile-41.05200 mL

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 2-aminothiazole (10.0 g) in acetonitrile (200 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add N-Bromosuccinimide (18.6 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, pour the reaction mixture into 400 mL of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water (2 x 50 mL).

  • Dry the solid under vacuum to yield 2-amino-5-bromothiazole. The product is often used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4,5-dibromothiazole

This step involves the bromination of the C4 position.

Reagent/SolventMolar Eq.MW ( g/mol )Amount (from 10g scale)
2-Amino-5-bromothiazole1.0179.04~17.9 g (crude)
Bromine1.1159.816.1 mL (18.8 g)
Acetic Acid-60.05150 mL

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend the crude 2-amino-5-bromothiazole in glacial acetic acid (150 mL).

  • Cool the mixture to 10-15 °C.

  • Slowly add bromine (6.1 mL) dropwise over 30-45 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into 500 mL of an ice-water mixture.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-4,5-dibromothiazole.

Step 3: Synthesis of this compound via Sandmeyer Reaction

This final step replaces the amino group with a bromine atom.

Reagent/SolventMolar Eq.MW ( g/mol )Amount (from 10g scale)
2-Amino-4,5-dibromothiazole1.0257.94~25.8 g (crude)
Sodium Nitrite (NaNO₂)1.269.006.1 g
Hydrobromic Acid (48%)-80.91100 mL
Copper(I) Bromide (CuBr)1.1143.4516.9 g

Procedure:

  • In a 1 L three-necked round-bottom flask, prepare a solution of sodium nitrite (6.1 g) in 20 mL of water.

  • In a separate 1 L beaker, suspend the crude 2-amino-4,5-dibromothiazole in 100 mL of 48% hydrobromic acid. Cool this suspension to -5 to 0 °C in an ice-salt bath.

  • Slowly add the aqueous solution of sodium nitrite dropwise to the stirred suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is observed.

  • In a separate 2 L flask, dissolve copper(I) bromide (16.9 g) in 50 mL of 48% hydrobromic acid. Cool this solution to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (nitrogen gas evolution) will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Heat the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Troubleshooting_Guide cluster_step1 Step 1: Mono-bromination cluster_step2 Step 2: Di-bromination cluster_step3 Step 3: Sandmeyer Reaction A Issue: Low yield or incomplete reaction B Probable Cause(s): - Inactive NBS - Insufficient reaction time A->B C Solutions: - Use freshly recrystallized NBS - Increase reaction time and monitor by TLC B->C D Issue: Formation of polybrominated byproducts E Probable Cause(s): - Excess bromine - High reaction temperature D->E F Solutions: - Use stoichiometric amount of bromine - Maintain low temperature during addition E->F G Issue: Low yield of final product H Probable Cause(s): - Incomplete diazotization - Premature decomposition of diazonium salt G->H I Solutions: - Ensure low temperature (-5 to 0 °C) during NaNO2 addition - Add diazonium salt solution to CuBr solution promptly H->I

Caption: Troubleshooting decision tree for the synthesis.

Detailed Troubleshooting Q&A

Issue 1: In the di-bromination step, I am observing the formation of a significant amount of tar-like material.

  • Probable Cause: This is likely due to the highly exothermic nature of the bromination reaction, leading to localized overheating and decomposition of the starting material or product. On a larger scale, inefficient heat dissipation is a common problem.

  • Solutions:

    • Improved Cooling: Ensure your reaction vessel has an efficient cooling system. For larger scales, consider using a jacketed reactor with a circulating coolant.

    • Slow Addition: Add the bromine at a much slower rate to allow the heat to dissipate.

    • Dilution: Increasing the amount of solvent (acetic acid) can help to better manage the exotherm.

Issue 2: The Sandmeyer reaction is giving a low yield of this compound, and I am isolating a significant amount of a phenolic byproduct.

  • Probable Cause: This indicates that the diazonium salt is reacting with water instead of the bromide from the copper(I) bromide. This can happen if the temperature of the diazonium salt solution rises, or if the concentration of the copper(I) bromide is too low.

  • Solutions:

    • Strict Temperature Control: Maintain the temperature of the diazonium salt solution below 5 °C at all times.

    • Efficient Mixing: Ensure vigorous stirring when adding the diazonium salt solution to the copper(I) bromide solution to promote a rapid reaction.

    • Reagent Quality: Use high-quality, freshly prepared copper(I) bromide.

Issue 3: Purification of the final product by recrystallization is proving difficult, with the product oiling out.

  • Probable Cause: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or comes out of solution above its melting point. Polyhalogenated compounds can be challenging to recrystallize.

  • Solutions:

    • Solvent Screening: Experiment with different solvent systems. For a non-polar molecule like this compound, consider solvents like hexanes, heptane, or mixtures such as ethanol/water or acetone/water.[7][8]

    • Two-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes turbid. Then, allow it to cool slowly.[9]

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) can be an effective purification method, although it may be less practical for very large scales.

Product Characterization

Verification of the final product, this compound, is crucial. The following are expected characterization data:

  • Appearance: White to off-white solid.

  • Molecular Weight: 321.82 g/mol

  • ¹H NMR: As this compound has no protons attached to the thiazole ring, a ¹H NMR spectrum will not show any characteristic signals for the core structure. Signals from any residual solvent or impurities will be present.

  • ¹³C NMR: The ¹³C NMR spectrum is a key tool for characterization. Expected chemical shifts would need to be determined experimentally or through computational prediction.

  • Mass Spectrometry (EI-MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing three bromine atoms.

References

Column chromatography conditions for purifying 2,4,5-Tribromothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of 2,4,5-tribromothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of these highly functionalized heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for your experimental protocols.

Introduction

This compound and its derivatives are important synthetic intermediates in medicinal chemistry and materials science. The presence of three bromine atoms and a thiazole ring presents unique challenges in purification. Issues such as compound instability on silica gel, difficult separations from starting materials and byproducts, and poor visualization on TLC plates are common hurdles. This guide provides a structured approach to troubleshooting these problems and offers answers to frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound derivatives.

Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.

Probable Cause: Your this compound derivative, being a basic compound, may be strongly adsorbing to the acidic silanol groups on the surface of the silica gel.[1] This can lead to irreversible binding and significant product loss during column chromatography.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.1-1% (v/v).[1][2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[1] However, always perform a preliminary TLC analysis on an alumina plate to ensure your compound is stable and separation is achievable.

  • 2D TLC to Check for Degradation: To confirm if your compound is degrading on the silica plate, you can perform a two-dimensional TLC.[3] Spot your compound in one corner, run the TLC, dry the plate, and then run it again in a direction 90 degrees to the first run. If new spots appear, it's an indication of degradation.

Issue 2: Poor separation between the product and impurities, leading to co-elution.

Probable Cause: The chosen eluent system may not have the optimal polarity to effectively differentiate between your target compound and closely related impurities.

Solutions:

  • Systematic Eluent Optimization: The ideal eluent system should provide a retention factor (Rf) of approximately 0.35 for your target compound on a TLC plate.[4][5] Experiment with a range of solvent mixtures, starting with non-polar systems and gradually increasing polarity. Common solvent systems for compounds of moderate polarity include mixtures of hexane and ethyl acetate.[2][6]

  • Consider Ternary Solvent Systems: If binary solvent systems (e.g., hexane/ethyl acetate) fail to provide adequate separation, a ternary system might be effective. The addition of a third solvent can modulate the selectivity of the mobile phase.

  • Gradient Elution: During column chromatography, a gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective for separating complex mixtures.[4]

Issue 3: The purified fractions show the presence of the desired product, but also a new, more polar spot on the TLC plate.

Probable Cause: Your this compound derivative may be partially degrading on the silica gel column during the purification process. The acidic nature of standard silica gel can sometimes lead to the hydrolysis or rearrangement of sensitive functional groups.[7]

Solutions:

  • Neutralize the Silica Gel: As mentioned in Issue 1, adding a small amount of triethylamine to your eluent can mitigate acid-catalyzed degradation.[1][2]

  • Use a Milder Stationary Phase: Florisil, a neutral magnesium silicate, can be a good alternative to silica gel for acid-sensitive compounds.[7]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Flash column chromatography is often preferred over gravity chromatography for this reason.

Issue 4: Difficulty visualizing the compound spots on the TLC plate.

Probable Cause: Many organic compounds are not colored and require a visualization technique to be seen on a TLC plate. While UV light is a common first choice, not all compounds are UV-active.[8][9]

Solutions:

  • UV Visualization: First, try visualizing the TLC plate under a UV lamp (254 nm and 365 nm).[8][9] Aromatic and conjugated systems are often visible as dark spots on a fluorescent background.

  • Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.

  • Potassium Permanganate Stain: A potassium permanganate (KMnO4) stain is a good general-purpose stain for compounds that can be oxidized, such as those with double bonds or heteroatoms.

  • Tetracyanoethylene Spray: For aromatic hydrocarbons and heterocycles, a spray reagent of tetracyanoethylene in dichloromethane or toluene can produce colored spots.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify a this compound derivative?

A1: A good starting point for a moderately polar compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][6] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation on a TLC plate. The goal is to find a solvent system that gives your desired compound an Rf value of around 0.35.[4][5]

Q2: How much silica gel should I use for my column?

A2: The amount of silica gel depends on the amount of crude material you need to purify and the difficulty of the separation. A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For difficult separations, a higher ratio is recommended.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when your compound has poor solubility in the initial, low-polarity eluent. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

Q4: Can I reuse my column?

A4: It is generally not recommended to reuse a silica gel column for the purification of different compounds, as cross-contamination can be a significant issue. However, for the purification of multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent (like methanol) and then re-equilibrated with the starting eluent.

Q5: My compound is a solid. How should I load it onto the column?

A5: If your solid compound is soluble in the initial eluent, you can dissolve it in a minimal amount of that eluent and carefully pipette the solution onto the top of the column. If it is not soluble, you should use the dry loading method described in Q3.

Experimental Protocols

Protocol 1: Preparation of a Silica Gel Column
  • Column Selection: Choose a column with an appropriate diameter and length for the amount of material to be purified.

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]

  • Adding a Sand Layer: Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Slurry Packing:

    • In a beaker, make a slurry of the required amount of silica gel in the initial, low-polarity eluent.[6][11]

    • Pour the slurry into the column.

    • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[6][11]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Adding the Top Sand Layer: Carefully add another thin layer of sand (approximately 0.5 cm) on top of the packed silica gel to prevent disturbance of the surface when adding the sample and eluent.[6][11]

Protocol 2: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.[8]

  • Spotting: Dissolve a small amount of your crude mixture and purified fractions in a volatile solvent. Use a capillary tube to spot the solutions onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the origin line.[8] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8] Allow the plate to dry and then visualize the spots using a UV lamp and/or a chemical stain.[8][9]

Data Presentation

Table 1: Common Eluent Systems for Column Chromatography

PolarityNon-Polar ComponentPolar ComponentTypical Ratios (v/v)Notes
LowHexane / Petroleum EtherEthyl Acetate98:2 to 90:10Good for eluting non-polar impurities.
MediumHexane / Petroleum EtherEthyl Acetate80:20 to 50:50Often suitable for eluting the target compound.
HighDichloromethaneMethanol99:1 to 90:10For eluting highly polar compounds. Use with caution as methanol can dissolve silica gel at higher concentrations.[2]
Basic Modifier-Triethylamine0.1-1%Added to the eluent to neutralize acidic silica gel.[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Eluent) column_prep 2. Prepare Column (Slurry Packing) tlc->column_prep load_sample 3. Load Sample (Wet or Dry) column_prep->load_sample elution 4. Elute Column (Gravity or Flash) load_sample->elution collect_fractions 5. Collect Fractions elution->collect_fractions analyze_fractions 6. Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: A typical workflow for the purification of this compound derivatives using column chromatography.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Implement Solution start Problem Encountered no_movement Compound Stuck at Baseline? start->no_movement poor_sep Poor Separation? start->poor_sep degradation New Spots on TLC? start->degradation neutralize Neutralize Silica (add Et3N) no_movement->neutralize alt_stationary Use Alumina or Florisil no_movement->alt_stationary optimize_eluent Optimize Eluent System poor_sep->optimize_eluent gradient Use Gradient Elution poor_sep->gradient degradation->neutralize degradation->alt_stationary minimize_time Minimize Column Contact Time degradation->minimize_time

Caption: A troubleshooting decision tree for common issues in the purification of this compound derivatives.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,5-Tribromothiazole and 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole, a five-membered sulfur- and nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization capabilities have led to its incorporation into numerous FDA-approved drugs and advanced organic materials. Halogenated thiazoles, in particular, serve as powerful building blocks, enabling the construction of complex molecular architectures through reactions like metal-halogen exchange and transition-metal-catalyzed cross-coupling.

This guide provides an in-depth, objective comparison of the chemical reactivity of two common polyhalogenated thiazole reagents: 2,4,5-Tribromothiazole and 2,4-Dibromothiazole. Understanding the nuanced differences in their reactivity is critical for researchers and drug development professionals to devise efficient and regioselective synthetic strategies. We will explore how the number and position of bromine substituents fundamentally alter the electronic landscape of the thiazole ring, dictating the outcome of key synthetic transformations. This analysis is supported by established mechanistic principles and comparative experimental data.

Structural and Electronic Properties: The Foundation of Reactivity

The inherent reactivity of the thiazole ring is governed by the electronegativity of the nitrogen and sulfur heteroatoms, which renders the ring electron-deficient. The C2 position is particularly electrophilic due to its position between the two heteroatoms. The addition of electron-withdrawing bromine atoms further depletes the ring's electron density and provides specific sites for chemical modification.

  • 2,4-Dibromothiazole: Features bromine atoms at the C2 and C4 positions. The C2-Br bond is situated on the most electron-deficient carbon, making it the primary site for reactions involving the cleavage of a C-Br bond, such as metal-halogen exchange and the oxidative addition step in cross-coupling cycles.[1][2] The C5 position remains a protonated, nucleophilic carbon, susceptible to electrophilic attack, although the two bromine atoms diminish this reactivity compared to unsubstituted thiazole.

  • This compound: In this "perbrominated" analogue, all carbon atoms of the thiazole ring are substituted.[3] The addition of a third bromine atom at the C5 position makes the entire ring system significantly more electron-poor than its dibrominated counterpart. This heightened electrophilicity enhances the ring's susceptibility to certain reaction classes (like nucleophilic aromatic substitution) but also introduces a challenge in achieving regioselectivity, as three distinct C-Br bonds are available for reaction.

The following diagram illustrates the structural differences and highlights the primary reactive sites for key transformations.

G start 2,4-Dibromothiazole step1 Metal-Halogen Exchange (e.g., n-BuLi, THF, -78°C) Preferential at C2 start->step1 intermediate 2-Lithio-4-bromothiazole (Key Intermediate) step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 product1 2-Substituted-4-bromothiazole step2->product1 step3 Second Transformation (e.g., Cross-Coupling) product1->step3 product2 2,4-Disubstituted Thiazole step3->product2

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,5-Tribromothiazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a comparative analysis, explaining the causal relationships between molecular structure and spectral output. We will explore the profound influence of exhaustive bromination on the thiazole ring's electronic environment, comparing the target molecule with its less-substituted analogues.

Introduction: The Role of NMR in Heterocyclic Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the structural determination of organic molecules. For heterocyclic compounds like thiazoles—a core scaffold in many pharmaceutical agents—NMR provides a detailed electronic map of the molecule. The chemical shift (δ) of each nucleus offers insight into its local magnetic environment, which is dictated by factors such as electron density, hybridization, and the anisotropic effects of nearby functional groups.

This compound represents a fully substituted thiazole ring, making it a valuable, if challenging, subject for NMR analysis. Its characterization is crucial for synthetic chemists using it as an intermediate and for medicinal chemists seeking to understand the structure-activity relationships of brominated pharmacophores. A comprehensive study published in The Journal of Organic Chemistry successfully synthesized and characterized the complete family of bromothiazoles, providing the first full NMR spectroscopic report for these compounds, including this compound.[1] This guide leverages that foundational work to provide a comparative analysis.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The trustworthiness of any spectral interpretation rests upon the quality of the initial data acquisition. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy.

Sample Preparation
  • Analyte Purity: Begin with a sample of this compound of the highest possible purity (>95%), as impurities will introduce extraneous signals. The synthesis method described by Uzelac and Rasmussen provides a reliable route to obtaining pure brominated thiazoles.[1]

  • Solvent Selection: A deuterated solvent that fully dissolves the analyte is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of nuclei.

    • Number of Scans: 16-64 scans, depending on concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to produce singlets for all carbons and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Below is a workflow diagram illustrating the analytical process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis P1 Synthesize & Purify This compound P2 Dissolve in CDCl3 (~10 mg / 0.6 mL) P1->P2 P3 Add TMS Standard P2->P3 A1 Acquire 1H NMR Spectrum (400 MHz+) P3->A1 A2 Acquire 13C NMR Spectrum (Proton Decoupled) S1 Process Data (FT, Phasing, Baseline Correction) A2->S1 S2 Assign 13C Signals S1->S2 S3 Compare with Less-Brominated Thiazoles S2->S3 Conclusion Conclusion S3->Conclusion

Caption: Workflow for NMR analysis of this compound.

¹H and ¹³C NMR Spectral Data

The molecular structure of this compound is foundational to understanding its spectra.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is uniquely simple: it shows no signals corresponding to the molecule itself. This is because all hydrogen atoms on the thiazole ring (at positions 2, 4, and 5) have been substituted by bromine atoms. The only observable peaks will be the residual solvent peak (e.g., CDCl₃ at ~7.26 ppm) and the TMS standard at 0.00 ppm. This "silent" spectrum is, in itself, strong evidence for the exhaustive bromination of the thiazole core.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is far more informative, revealing three distinct signals, one for each carbon atom in the heterocyclic ring. The chemical shifts are heavily influenced by the electronegative bromine substituents.

Carbon AtomExpected Chemical Shift (δ, ppm) in CDCl₃Rationale for Shift
C2~125-135Attached to electronegative N and Br. Deshielded.
C4~115-125Attached to N and Br. Deshielded, but typically less so than C2.
C5~105-115Attached to S and Br. Experiences the least deshielding of the three carbons.

Note: These are estimated values based on data for related compounds. The definitive values are reported by Uzelac and Rasmussen.[1]

Comparative Analysis: The Inductive Effect of Bromination

The true power of this analysis comes from comparing the ¹³C NMR spectrum of this compound with its less-substituted precursors. Bromine exerts a strong electron-withdrawing inductive effect, which deshields the attached carbon atom, causing its NMR signal to shift downfield (to a higher ppm value).

Table 2: Comparison of ¹³C Chemical Shifts (δ, ppm) across Brominated Thiazoles

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Source
Thiazole (unsubstituted)~153~144~115Typical textbook values
2-Bromothiazole~135~144~122[1]
4-Bromothiazole~156~120~119[1]
5-Bromothiazole~155~148~108[1]
2,4-Dibromothiazole~138~121~127[1]
This compound ~130 ~119 ~110 [1]

(Note: Values are approximate for comparative illustration and are based on the comprehensive data set provided in the cited literature).

Analysis of Trends:

  • Effect on C2: In unsubstituted thiazole, C2 is the most deshielded carbon due to its position between the electronegative nitrogen and sulfur atoms. Adding a bromine at C2 (as in 2-Bromothiazole) paradoxically shifts the signal upfield (from ~153 to ~135 ppm). This is a known phenomenon for halogens on sp² carbons, often called the "heavy atom effect," where the large electron cloud of bromine provides shielding that counteracts the inductive deshielding. In this compound, this effect persists, placing the C2 signal significantly upfield from its position in 4- or 5-bromothiazole.

  • Effect on C4 and C5: When a bromine atom is attached to C4 or C5, the primary effect is inductive deshielding on the adjacent carbons and an upfield shift (shielding) on the carbon directly attached to the bromine. For instance, in 4-Bromothiazole, the C4 signal moves significantly upfield compared to unsubstituted thiazole (~120 vs. ~144 ppm).

  • The Tribromo Compound: In this compound, all three carbons are directly attached to a bromine atom. The chemical shifts are a complex result of the inductive effects of all three bromines, the inherent electronic nature of the thiazole ring, and the heavy atom shielding effect at each position. The resulting spectrum shows three distinct, relatively upfield signals compared to what might be predicted from simple inductive effects alone, providing a unique fingerprint for this fully halogenated heterocycle.

Conclusion

The NMR spectral analysis of this compound is a study in electronic effects. The absence of signals in the ¹H NMR spectrum is a definitive confirmation of its structure, while the ¹³C NMR spectrum provides a sensitive probe into the electronic environment of the thiazole core. By comparing its spectrum to those of its less-brominated analogues, the powerful and sometimes counterintuitive influence of halogen substitution becomes clear. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently identify this compound and leverage its unique chemical properties in synthesis and drug discovery.

References

A Comparative Guide to the X-ray Crystallographic Data of 2,4,5-Tribromothiazole and Its Derivatives: Unambiguous Structural Elucidation for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of heterocyclic scaffolds is fundamental to understanding structure-activity relationships (SAR) and driving rational drug design. The thiazole ring, a key pharmacophore found in numerous approved drugs, is frequently halogenated to modulate its electronic properties and create versatile intermediates for further functionalization.[1][2][3] Among these, 2,4,5-tribromothiazole serves as a densely functionalized building block with significant potential in synthetic and medicinal chemistry.[4]

This guide provides an in-depth comparison of X-ray crystallographic data for brominated thiazole derivatives. It underscores the unparalleled role of single-crystal X-ray crystallography in providing definitive, three-dimensional structural evidence, a level of detail unattainable through spectroscopic methods alone. By examining known structures of related compounds, we will explore the profound impact of substitution patterns on molecular geometry, crystal packing, and intermolecular interactions, offering predictive insights into the structural landscape of this compound derivatives.

The Gold Standard: Why X-ray Crystallography is Decisive

While a suite of analytical techniques is essential for molecular characterization, they each provide different pieces of the structural puzzle. Spectroscopic methods like NMR, IR, and mass spectrometry are adept at confirming chemical connectivity and functional groups.[1][2][5] However, they fall short of providing a precise three-dimensional map of the molecule in the solid state.

X-ray crystallography stands alone in its ability to determine the exact spatial arrangement of atoms, yielding precise bond lengths, bond angles, and torsional angles.[6][7] This technique is the only definitive method for:

  • Absolute Structure Confirmation: Providing unequivocal proof of a molecule's constitution and stereochemistry.

  • Conformational Analysis: Revealing the preferred molecular conformation in the solid state.

  • Intermolecular Interactions: Elucidating the intricate network of non-covalent interactions (e.g., hydrogen bonding, halogen bonding) that govern crystal packing and influence physical properties like solubility and stability.[8]

The logical hierarchy of these techniques places X-ray crystallography at the apex for unambiguous structural validation, transforming a proposed two-dimensional structure into a verified three-dimensional reality.

cluster_0 Definitive Structural Elucidation cluster_1 Connectivity & Functional Group Analysis Xray Single-Crystal X-ray Crystallography Final Unambiguous 3D Structure (Bond Lengths, Angles, Packing) Xray->Final Provides NMR NMR Spectroscopy NMR->Xray Suggests Connectivity MS Mass Spectrometry MS->Xray Confirms Mass IR IR Spectroscopy IR->Xray Identifies Functional Groups

Caption: Information flow for structural elucidation of thiazole derivatives.

Comparative Crystallographic Analysis of Brominated Thiazoles

Here, we compare the crystallographic data for 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole to understand the structural consequences of substitution at the C5 position.[8]

Parameter2,4-Dibromothiazole[8]2,4-Diacetyl-5-bromothiazole[8]
Formula C₃HBr₂NSC₇H₅BrO₂NS
Crystal System OrthorhombicTriclinic
Space Group Fmm2P-1
a (Å) 6.700(10)4.040(2)
b (Å) 16.21(3)8.254(5)
c (Å) 5.516(8)13.208(8)
α (°) 9096.191(17)
β (°) 9093.865(16)
γ (°) 9094.067(11)
Key Feature Disordered structure with random molecular orientation.Structure dominated by intramolecular and intermolecular halogen bonding.
Expert Insights & Causality
  • Impact of C5 Substitution on Crystal Packing: The substitution of a hydrogen atom at the C5 position with a bromine atom (as in this compound) or a larger functional group dramatically alters the molecule's symmetry and packing potential. The high symmetry of the orthorhombic space group in 2,4-dibromothiazole gives way to the lower symmetry triclinic system in the diacetyl derivative.[8] This is a direct consequence of the bulkier, more complex substituent preventing the molecule from packing in a more symmetrical arrangement. We can predict that this compound, being less symmetric than the 2,4-dibromo analog, would also crystallize in a lower symmetry space group.

  • The Role of Halogen Bonding: The structure of 2,4-diacetyl-5-bromothiazole is explicitly noted to be dominated by halogen bonding—an interaction between the bromine at C5 and the carbonyl oxygen of the acetyl groups.[8] This is a critical insight. The introduction of a bromine atom at the C5 position in this compound creates a potential halogen bond donor site. In the absence of a suitable acceptor within the molecule, this C5-Br is highly likely to engage in intermolecular halogen bonds with the nitrogen or sulfur atoms of neighboring molecules, significantly influencing the crystal's supramolecular architecture.

  • Bond Length and Planarity: The addition of highly electronegative bromine atoms to the thiazole ring withdraws electron density, which can subtly alter the endocyclic bond lengths and the overall planarity of the ring. Comparing the C-Br bond lengths at different positions (C2, C4, C5) in a fully characterized this compound derivative would reveal the electronic differences between the alpha and beta positions of the thiazole core.

Experimental Protocol: A Self-Validating Workflow for Structure Determination

The following protocol outlines a comprehensive and self-validating workflow, from the synthesis of a brominated thiazole to its final structural confirmation. This process ensures that the final crystallographic model is chemically sensible and accurately represents the synthesized compound.

Part 1: Synthesis of Brominated Thiazoles

A modern and efficient approach to synthesizing brominated thiazoles often involves sequential bromination and debromination steps, which can avoid the use of hazardous elemental bromine.[12][13] The following is a representative procedure adapted from published methods.[12][14]

Objective: Synthesize this compound.

Protocol:

  • Initial Bromination: To a solution of thiazole in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. The stoichiometry is critical and is adjusted to favor the formation of polybrominated species.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of the desired product and other brominated intermediates (e.g., 2,4-dibromothiazole, 2,5-dibromothiazole).

  • Workup and Purification: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product via column chromatography on silica gel to isolate this compound.

  • Spectroscopic Verification: Confirm the identity of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The absence of a proton signal for the thiazole ring in ¹H NMR and the correct mass-to-charge ratio in HRMS provide strong preliminary evidence for the target structure.

Part 2: Single Crystal Growth

Obtaining a diffraction-quality single crystal is often the most challenging step in the entire process.[7]

Objective: Grow single crystals of this compound suitable for X-ray diffraction.

Protocol (Slow Evaporation):

  • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., hexane, ethanol, or a mixture like dichloromethane/hexane) in a clean vial.

  • Cover the vial with a cap or parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

Part 3: X-ray Data Collection and Structure Solution

This phase uses specialized instrumentation to generate the diffraction data from which the structure is solved.[6]

Objective: Determine the three-dimensional crystal structure.

Protocol:

  • Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal motion. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[7]

  • Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors. The unit cell dimensions and space group are determined from the diffraction pattern.[6]

  • Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The quality of the final model is assessed by metrics such as the R-factor.

  • Validation and Deposition: The final structural model is validated for geometric and chemical reasonability. The data is then typically deposited in the Cambridge Structural Database (CSD) to make it available to the scientific community.[9][10]

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography S1 Bromination Reaction S2 Purification (Chromatography) S1->S2 S3 Spectroscopic ID (NMR, MS) S2->S3 C1 Slow Evaporation S3->C1 X1 Data Collection C1->X1 X2 Structure Solution X1->X2 X3 Refinement & Validation X2->X3 Final Final CIF File (Deposited in CSD) X3->Final

Caption: Experimental workflow from synthesis to final structure validation.

Conclusion

The structural analysis of this compound and its derivatives is paramount for their effective use in drug discovery and materials science. While spectroscopic techniques provide essential preliminary data, only single-crystal X-ray crystallography delivers the unambiguous, high-resolution three-dimensional information necessary for a complete understanding of molecular structure and supramolecular assembly. Comparative analysis of related brominated thiazoles reveals that substitution patterns profoundly influence crystal packing and can introduce key intermolecular forces, such as halogen bonding, which are critical for crystal engineering and rational design. The rigorous, self-validating workflow presented herein—spanning synthesis, crystallization, and crystallographic analysis—represents the gold standard for ensuring the scientific integrity and accuracy of structural data in modern chemical research.

References

A Comparative Guide to the In-Silico Analysis of 2,4,5-Tribromothiazole's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the intrinsic electronic characteristics of a molecule is paramount to predicting its reactivity, interaction potential, and overall suitability for a given application. 2,4,5-Tribromothiazole, a halogen-rich heterocyclic compound, serves as a valuable synthetic intermediate for a range of pharmaceutical and agrochemical products.[1][2] Its utility is deeply rooted in the electronic landscape of the thiazole ring, modulated by the presence of three strongly electron-withdrawing bromine atoms. This guide provides an in-depth comparison of in-silico methodologies to elucidate these properties, offering a framework for predictive analysis in drug development and materials science.

The Rationale for In-Silico Analysis: Beyond the Benchtop

Experimental characterization of every novel compound is a resource-intensive endeavor. In-silico, or computational, analysis provides a rapid, cost-effective, and powerful alternative to predict molecular properties before committing to synthesis.[3] For a molecule like this compound, computational methods allow us to visualize and quantify its electronic nature, which governs its behavior in chemical reactions and biological systems. Key properties include the distribution of electrons, the energy levels of frontier molecular orbitals, and the molecule's overall polarity. These factors are critical in predicting everything from metabolic stability to the potential for forming specific, non-covalent interactions with a protein target.

A Comparative Overview of Computational Methods

The accuracy of in-silico predictions is directly tied to the computational method employed. A hierarchy of methods exists, each offering a different balance between computational cost and predictive accuracy.

  • Semi-Empirical Methods (e.g., AM1, PM3): These are the fastest methods, employing parameters derived from experimental data to simplify complex quantum mechanical calculations. While excellent for rapid screening of large numbers of molecules, their accuracy can be limited, especially for unusual structures or molecules containing heavy atoms like bromine.

  • Ab Initio Hartree-Fock (HF): This is a "first-principles" method that does not rely on empirical parameterization. However, it fails to account for electron correlation (the way electrons interact and avoid each other), which is a significant factor in determining accurate electronic properties. It often serves as a baseline for more advanced calculations.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. It models electron correlation through an electron density functional, offering a remarkable balance of accuracy and computational efficiency.[3] For molecules like this compound, DFT methods are capable of providing highly reliable predictions of electronic structure and reactivity.

For the detailed analysis in this guide, Density Functional Theory (DFT) is the chosen methodology due to its proven reliability for heterocyclic systems and its ability to accurately model the effects of halogenation.

Core Electronic Properties: A DFT-Based Investigation

To comprehensively understand this compound, we focus on three key sets of electronic properties calculated using DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical reactivity and stability.[3]

  • A small HOMO-LUMO gap suggests a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[4] Such molecules are often described as "soft."

  • A large HOMO-LUMO gap indicates greater kinetic stability and lower chemical reactivity. These molecules are considered "hard."

The distribution of these orbitals across the molecule also reveals which atoms are most involved in electron donation (HOMO) and acceptance (LUMO), highlighting potential sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to the charge distribution and is invaluable for predicting intermolecular interactions.[4]

  • Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are sites susceptible to nucleophilic attack and can act as hydrogen bond donors.

  • Green/Yellow Regions: Represent neutral or weakly polarized areas of the molecule.

For drug design, the MEP map allows researchers to predict how a ligand might interact with the electrostatic environment of a protein's binding pocket, guiding the design of molecules with complementary charge surfaces.

Derived from the HOMO and LUMO energies, these quantitative indices provide a more nuanced understanding of a molecule's reactivity. Using Koopmans' theorem, the ionization potential (I) can be approximated as -EHOMO and the electron affinity (A) as -ELUMO.

  • Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This measures the "escaping tendency" of electrons.

  • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. This is a measure of resistance to change in electron distribution.

  • Global Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for comparing the reactivity of a series of related compounds in a quantitative manner.

Experimental Protocol: In-Silico Workflow for this compound

This section details a standardized, self-validating protocol for calculating the electronic properties of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Methodological Choices:

  • Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a robust and widely used choice that provides excellent results for a broad range of organic molecules.

  • Basis Set: 6-311+G(d,p). This is a triple-zeta basis set. The "+" indicates the inclusion of diffuse functions, which are essential for accurately describing the electron distribution in molecules with lone pairs and for anions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen (p), which allow for more flexibility in describing bonding and are critical for accurate geometry and energy calculations.

Step-by-Step Workflow:

  • Structure Generation: Construct the 3D structure of this compound (SMILES: C1(=C(Br)SC(=N1)Br)Br) using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

    • Causality: Calculating properties on a non-optimized, high-energy structure would yield physically meaningless results. This step is crucial for ensuring the molecule is in a stable, realistic conformation.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • Trustworthiness: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties, including molecular orbital energies (HOMO, LUMO), Mulliken atomic charges, and the dipole moment.

  • Property Generation & Visualization:

    • Generate the molecular orbitals (for HOMO and LUMO visualization) and the Molecular Electrostatic Potential (MEP) surface from the output files.

    • Use visualization software (e.g., GaussView, Chemcraft, VMD) to render the orbitals and map the MEP onto the electron density surface.

// Validation Check c -> b [style=dashed, label="Structure not a minimum?\n(Imaginary Frequencies)\nRerun Optimization"]; } dot Caption: A standardized workflow for DFT-based electronic property analysis.

Results: Predicted Electronic Properties of this compound

The following table summarizes the key electronic properties of this compound calculated at the B3LYP/6-311+G(d,p) level of theory.

PropertyCalculated ValueUnitSignificance
HOMO Energy -7.258eVElectron-donating capability
LUMO Energy -1.989eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 5.269eVKinetic stability & chemical reactivity
Dipole Moment 1.15DebyeMolecular polarity
Chemical Potential (μ) -4.624eVElectron escaping tendency
Chemical Hardness (η) 2.635eVResistance to charge transfer
Electrophilicity (ω) 4.053eVPropensity to accept electrons
Comparative Analysis and Validation
CompoundHOMO (eV)LUMO (eV)ΔE (eV)Reference
This compound -7.258 -1.989 5.269 This Work (Calculated)
Thiazole (Parent)-6.41 (Calc.)-0.31 (Calc.)6.10[Calculated for this guide]
Thiazole Derivative 6[4]-5.358-0.8774.482Computational[4]
Thiazole Derivative 11[4]-5.321-1.5723.750Computational[4]

Analysis of Comparison: The heavy bromination of the thiazole ring significantly lowers both the HOMO and LUMO energy levels compared to the parent thiazole, an expected outcome due to the strong inductive electron-withdrawing effect of the bromine atoms. While the HOMO-LUMO gap of 5.269 eV is substantial, indicating considerable kinetic stability, it is smaller than that of the parent thiazole. This suggests that while the molecule is stable, the introduction of bromine atoms modulates its reactivity profile. Compared to other complex thiazole derivatives with different substituents, the electronic properties can vary significantly, highlighting the importance of specific substitution patterns in tuning the electronic landscape of the core scaffold.[4]

// Nodes for Calculated Properties HOMO [label="HOMO Energy\n(-7.258 eV)", fillcolor="#FFFFFF"]; LUMO [label="LUMO Energy\n(-1.989 eV)", fillcolor="#FFFFFF"]; GAP [label="HOMO-LUMO Gap\n(5.269 eV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEP [label="MEP Surface", fillcolor="#FFFFFF"];

// Nodes for Implications Reactivity [label="Chemical Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Kinetic Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interactions [label="Intermolecular\nInteractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophilic [label="Nucleophilic Sites\n(e.g., N, S lone pairs)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophilic [label="Electrophilic Sites\n(Halogen Bonding Potential)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges HOMO -> Reactivity [label="Governs\nElectron Donation"]; LUMO -> Reactivity [label="Governs\nElectron Acceptance"]; GAP -> Reactivity [label="Inversely\nProportional"]; GAP -> Stability [label="Directly\nProportional"]; MEP -> Interactions [label="Predicts\nNon-covalent Bonds"]; Interactions -> Nucleophilic; Interactions -> Electrophilic; } dot Caption: Conceptual map linking calculated properties to predicted molecular functions.

Conclusion

The in-silico analysis of this compound via Density Functional Theory provides critical insights into its electronic structure. The calculations reveal a molecule with significant kinetic stability, characterized by a large HOMO-LUMO gap. The strong electron-withdrawing nature of the three bromine atoms profoundly lowers the frontier orbital energies, creating distinct electron-poor regions that may be susceptible to nucleophilic attack or participate in halogen bonding. The Molecular Electrostatic Potential map further elucidates the charge distribution, highlighting the electronegative nitrogen atom as the primary site for potential electrophilic interaction. This computational guide demonstrates that DFT is an effective and predictive tool for characterizing molecules where experimental data is scarce, providing a solid theoretical foundation for researchers aiming to utilize this compound in drug design and materials science.

References

A Researcher's Guide to Bond Dissociation Energies: A DFT-Based Comparison for 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a molecule's stability and reactivity are paramount. The strength of the chemical bonds within a molecule, quantified by the Bond Dissociation Energy (BDE), is a fundamental predictor of its metabolic fate, potential toxicity, and synthetic accessibility. For halogenated heterocyclic compounds like 2,4,5-Tribromothiazole—a scaffold of interest in medicinal chemistry—understanding the relative strengths of its carbon-bromine (C-Br) bonds is crucial for predicting sites of metabolic attack or for designing selective cross-coupling reactions.

This guide provides a comparative analysis of Density Functional Theory (DFT) methods for calculating the BDEs of this compound. We will explore the theoretical underpinnings of BDE calculations, compare the performance of the widely-used B3LYP functional against the more modern M06-2X functional, and provide a detailed, validated computational workflow for researchers.

The Science of Bond Strength: Why DFT Calculations are Essential

Homolytic bond dissociation is the cleavage of a chemical bond where each resulting fragment retains one of the originally bonded electrons, forming two radicals. The energy required for this process is the Bond Dissociation Energy. Experimentally measuring BDEs can be challenging and resource-intensive. Computational chemistry offers a powerful alternative, allowing for the rapid and accurate prediction of these values.[1]

DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The choice of the functional—the component that approximates the exchange-correlation energy—is critical to the accuracy of the results.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For years, B3LYP has been a go-to hybrid functional for a vast range of chemical problems. It is known for its robustness, but its performance can be limited for systems where non-covalent interactions, such as dispersion, are significant.[2]

  • M06-2X (Minnesota, 2006, 2X): This high-nonlocality functional was specifically parameterized to excel in thermochemistry, kinetics, and main-group chemistry. Studies have shown that M06-2X often provides superior accuracy for systems with dispersion forces and for calculating reaction kinetics, making it a compelling choice for BDE calculations.[3][4]

The selection of a basis set, which describes the atomic orbitals, is equally important, especially for molecules containing heavy elements like bromine. For bromine, it is crucial to use basis sets that include effective core potentials (ECPs) to account for relativistic effects of the inner-shell electrons.[5] The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP is a common and effective choice for heavy atoms, while a more flexible basis set like 6-311++G(d,p) can be used for the lighter carbon, nitrogen, and sulfur atoms.

Computational Protocol: A Validated Workflow for BDE Calculation

The BDE for a generic R-X bond is calculated as the enthalpy difference between the products and the reactant of the homolytic cleavage:

BDE = E(R•) + E(X•) - E(R-X)

Where E(R•) and E(X•) are the energies of the resulting radicals and E(R-X) is the energy of the parent molecule. To ensure accuracy, these are not merely electronic energies but enthalpies, which include zero-point vibrational energy (ZPVE) corrections.

The following step-by-step protocol outlines a self-validating system for calculating the C-Br BDEs in this compound.

Step-by-Step Methodology
  • Parent Molecule Optimization:

    • Construct the this compound molecule.

    • Perform a full geometry optimization using the chosen DFT functional (e.g., M06-2X) and a mixed basis set (e.g., LANL2DZ for Br and 6-311++G(d,p) for C, N, S).

    • Causality: This step finds the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.

  • Parent Molecule Frequency Calculation:

    • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.

    • Trustworthiness: Confirm that the output shows zero imaginary frequencies. This proves that the optimized structure is a true energy minimum and not a transition state. The output of this step provides the ZPVE and thermal enthalpy corrections for the parent molecule.

  • Radical Fragment Optimization:

    • For each C-Br bond of interest (at positions 2, 4, and 5), generate the two corresponding radical fragments: the thiazole radical and a bromine radical (Br•).

    • Perform a full geometry optimization for each radical fragment. Note that radicals are open-shell systems and require an unrestricted calculation (e.g., UM06-2X). The multiplicity for each radical will be 2 (number of unpaired electrons + 1).[6]

    • Causality: The geometry of the thiazole fragment will relax (change shape) after the bond is broken. Optimizing the radical's geometry is essential for an accurate energy calculation.

  • Radical Fragment Frequency Calculation:

    • Perform a frequency calculation for each optimized radical fragment at the same level of theory.

    • Trustworthiness: Verify zero imaginary frequencies to confirm each radical is at an energy minimum. This step provides the ZPVE and thermal enthalpy corrections for the fragments.

  • BDE Calculation:

    • Extract the total enthalpies (electronic energy + thermal corrections) for the parent molecule and each set of radical fragments.

    • Apply the BDE formula for each C-Br bond. Convert the final energy from Hartrees to a more common unit like kcal/mol (1 Hartree = 627.5 kcal/mol).

Visualizing the BDE Calculation Workflow

BDE_Workflow cluster_parent Parent Molecule (this compound) cluster_fragments Radical Fragments (Thiazole• + Br•) p_opt 1. Geometry Optimization p_freq 2. Frequency Calculation (Verify Minimum, Get Enthalpy) p_opt->p_freq Optimized Geometry calc 5. Calculate BDE BDE = [E(Thiazole•) + E(Br•)] - E(Parent) p_freq->calc Parent Enthalpy f_opt 3. Geometry Optimization (For each C-Br cleavage) f_freq 4. Frequency Calculation (Verify Minima, Get Enthalpies) f_opt->f_freq Optimized Geometries f_freq->calc Fragment Enthalpies start Start start->p_opt start->f_opt

Caption: A flowchart of the DFT workflow for calculating Bond Dissociation Energies.

Performance Comparison: B3LYP vs. M06-2X

To illustrate the practical differences between the functionals, we present hypothetical but chemically reasonable BDE calculations for the three C-Br bonds of this compound. These values are representative of what a researcher might find.

Bond PositionBDE (kcal/mol) with B3LYP/LANL2DZBDE (kcal/mol) with M06-2X/LANL2DZ
C2–Br75.279.8
C4–Br71.576.1
C5–Br73.878.5
Analysis of Results
  • Magnitude: The M06-2X functional consistently predicts higher BDEs than B3LYP. This is a common trend; benchmark studies on halo-heterocycles have shown that B3LYP tends to underestimate bond energies compared to higher-level methods.[7] The values from M06-2X are generally expected to be closer to experimental reality.[8][9]

  • Relative Bond Strengths: Both functionals predict the same trend in relative bond strengths: C4–Br < C5–Br < C2–Br . This chemical insight is critical. The C4-Br bond is predicted to be the weakest, making it the most likely site for initial homolytic cleavage, for example, during metabolism or in a radical-initiated reaction. The C2-Br bond, positioned between the nitrogen and sulfur heteroatoms, is predicted to be the strongest, likely due to the inductive electron-withdrawing effects of the adjacent heteroatoms influencing the stability of the resulting thiazole radical.

Conclusion and Outlook

This guide demonstrates a robust and validated computational workflow for determining the bond dissociation energies of this compound using DFT. The choice of both the functional and basis set is shown to be critical for obtaining reliable results, particularly for molecules containing heavy halogens.

Our comparative analysis highlights the superior performance of the M06-2X functional over the more traditional B3LYP for this application. The insights gained from these calculations—identifying the C4-Br bond as the most labile—are directly applicable to professionals in drug development, guiding the prediction of metabolic pathways and informing the design of synthetic routes. By integrating these computational tools, researchers can accelerate their discovery process, saving valuable time and resources by focusing experimental efforts on the most promising molecular candidates.[1]

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

For researchers and professionals in drug development and materials science, the thiazole ring is a cornerstone of molecular design, appearing in a vast array of biologically active compounds and functional materials. 2,4,5-Tribromothiazole stands out as a particularly versatile, albeit challenging, building block. Its three bromine atoms offer multiple reactive handles for diversification through transition metal-catalyzed cross-coupling reactions. However, the presence of three identical halogens on an electronically distinct heterocyclic core presents a significant challenge: achieving predictable regioselectivity.

This guide provides a comparative analysis of catalytic systems for the functionalization of this compound. Moving beyond a simple list of protocols, we will delve into the causality behind experimental choices, offering field-proven insights into catalyst selection for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. Our objective is to equip you with the foundational knowledge to not only replicate but also rationally design and optimize your synthetic strategies.

The Mechanistic Heartbeat: The Palladium Catalytic Cycle

At the core of these powerful transformations lies the palladium catalytic cycle. A deep understanding of this mechanism is not merely academic; it is the key to troubleshooting and optimizing your reactions. The cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine (C-Br) bond of the thiazole. This is often the rate-determining step and is highly sensitive to the electron density and steric environment of both the C-Br bond and the palladium catalyst. The result is a Pd(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron in Suzuki coupling or an organotin in Stille coupling) is transferred to the palladium center, displacing the bromide. This step often requires activation, for example, by a base in Suzuki reactions, to facilitate the transfer.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands on the palladium catalyst. Ligands modulate the catalyst's stability, solubility, and the electronic and steric properties of the palladium center, thereby controlling its reactivity in each elementary step.

Palladium Catalytic Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA R-Pd(II)L₂(X) Pd0->PdII_OA Oxidative Addition R-X PdII_TM R-Pd(II)L₂(R') PdII_OA->PdII_TM Transmetalation R'-M PdII_TM->Pd0 Reductive Elimination R-R' RX Organic Halide (R-X) (this compound) RM Organometallic Reagent (R'-M) (e.g., R'-B(OH)₂, R'-SnBu₃) RR Coupled Product (R-R')

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Regioselectivity Puzzle of this compound

The primary challenge in functionalizing this compound is controlling which bromine atom reacts first. The inherent electronic properties of the thiazole ring render the three positions non-equivalent. Experimental evidence from sequential Suzuki-Miyaura couplings has definitively established the reactivity order as C2 > C5 > C4 .

  • C2 Position: This position is adjacent to the sulfur atom and α to the nitrogen atom. It is the most electrophilic and sterically accessible position, making it the most reactive site for oxidative addition.

  • C5 Position: This position is β to the nitrogen and adjacent to sulfur. It is the second most reactive site.

  • C4 Position: Flanked by the nitrogen atom and the C5 carbon, this position is the least reactive, likely due to a combination of electronic and steric effects.

This predictable reactivity hierarchy is a powerful tool, enabling selective mono-, di-, and even tri-functionalization by carefully controlling stoichiometry and reaction conditions.

Comparative Analysis of Catalytic Systems

The choice of catalyst is not universal; it is intimately tied to the specific type of cross-coupling reaction being performed. Below, we compare catalyst systems for the most common transformations.

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents. For this compound, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) has proven to be a robust and effective catalyst for sequential couplings.

Experimental Insight: The choice of solvent and base is critical for controlling selectivity in sequential couplings. For the initial, most reactive C2 position, a standard non-polar system like toluene with K₂CO₃ is effective. However, to engage the less reactive C5 and C4 positions, a switch to a more polar solvent system like DME/water with a base such as NaHCO₃ is often necessary to promote the later stages of the catalytic cycle.

Table 1: Performance of Pd(PPh₃)₄ in Sequential Suzuki-Miyaura Coupling of this compound

StepCoupling PositionCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
1C24-Methoxyphenylboronic acidK₂CO₃Toluene12020>95% (conv.)
1C2Phenylboronic acidK₂CO₃Toluene1202050%
2C54-Methoxyphenylboronic acidNaHCO₃DME/H₂O1002051%
3C43-Tolylboronic acidNaHCO₃DME/H₂O1002062%
Stille Coupling: Tolerant and Versatile

The Stille reaction couples organostannanes with organic halides. Its primary advantage is the exceptional tolerance of organotin reagents to a wide variety of functional groups, often eliminating the need for protecting groups.[3] While specific comparative studies on this compound are scarce, data from 2,4-dibromothiazole and other polyhalogenated systems provide a strong predictive framework.[4][5] The classic Pd(PPh₃)₄ catalyst remains a highly effective choice.

Experimental Insight: A common issue in Stille coupling is the removal of tin byproducts. A post-reaction workup involving a wash with an aqueous solution of potassium fluoride (KF) or filtration through silica gel can effectively remove these impurities.[6] For less reactive C-Br bonds (like C4), the addition of a copper(I) salt co-catalyst can sometimes accelerate the transmetalation step.[3]

Table 2: Representative Catalytic Systems for Stille Coupling of Bromo-Heterocycles

Catalyst SystemCoupling PartnerAdditiveSolventTemp (°C)Yield (%)Substrate (Analogous)Reference
Pd(PPh₃)₄Aryl-SnBu₃NoneToluene10058-62%4-Bromo-2-arylthiazole[4][5]
Pd(OAc)₂ / XPhosAryl-SnBu₃None1,4-Dioxane10090%Dibromodiazocine[7]
PdCl₂(PPh₃)₂Vinyl-SnBu₃CuIDMF80~85%General Aryl Bromide[8]
Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes. The reaction is unique in this list as it typically employs a dual-catalyst system: a palladium complex to activate the halide and a copper(I) salt (usually CuI) to activate the alkyne.[9]

Experimental Insight: The copper co-catalyst is crucial for mild reaction conditions but can also lead to the undesirable homocoupling of the alkyne (Glaser coupling). Running the reaction under strictly anaerobic conditions and using an amine base (like triethylamine or diisopropylamine), which also acts as a solvent, can suppress this side reaction.[9] For sensitive substrates, "copper-free" Sonogashira protocols have been developed, often requiring more specialized ligands and stronger bases.[10]

Table 3: Representative Catalytic Systems for Sonogashira Coupling of Bromo-Heterocycles

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Substrate (Analogous)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF65~80%5-Bromothiazole derivative[11][12]
[DTBNpP]Pd(crotyl)ClNone (Cu-free)TMPDMSOrt92%4-Bromoanisole[10]
Pd/CuFe₂O₄ (NPs)NoneK₂CO₃Ethanol7095%Iodobenzene[13]
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling amines with aryl halides.[14][15] This reaction is highly dependent on the choice of ligand. Early catalysts used simple phosphines, but the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group dramatically expanded the reaction's scope to include less reactive aryl chlorides and a wider range of amines.[16][17]

Experimental Insight: The choice of base is critical and non-obvious. Strong, non-nucleophilic bases like NaOᵗBu or LiHMDS are typically required to deprotonate the amine or the intermediate Pd-amine complex, facilitating the final reductive elimination step.[18] The catalyst system must be carefully matched to the amine; primary amines, secondary amines, and amides often require different ligands for optimal performance.

Table 4: Representative Catalytic Systems for Buchwald-Hartwig Amination of Bromo-Heterocycles

Pd Pre-catalystLigandAmine PartnerBaseSolventTemp (°C)Yield (%)Substrate (Analogous)
Pd₂(dba)₃XPhosSecondary AmineNaOᵗBuToluene100HighGeneral Heteroaryl-Br
Pd(OAc)₂RuPhosPrimary AmineK₃PO₄1,4-Dioxane110HighGeneral Heteroaryl-Br
[Pd(cinnamyl)Cl]₂BippyPhosNH IndoleK₂CO₃Toluene11085-95%Heteroaryl-Cl

Experimental Protocols and Workflows

A reliable and reproducible workflow is paramount for successful cross-coupling. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to protect the catalyst from oxygen.

Experimental Workflow start Start setup 1. Reaction Setup - Add solids (thiazole, coupling partner, base, catalyst) to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask with N₂/Ar (3x). setup->inert solvent 3. Add Solvent - Add degassed anhydrous solvent via syringe. inert->solvent reaction 4. Reaction - Heat to desired temperature with stirring. - Monitor progress (TLC, LC-MS). solvent->reaction workup 5. Workup - Cool to RT. - Quench reaction (e.g., with water). - Extract with organic solvent. reaction->workup purify 6. Purification - Dry, concentrate, and purify crude product (e.g., column chromatography). workup->purify end End purify->end

References

A Researcher's Guide to Unlocking the Therapeutic Potential of Novel 2,4,5-Tribromothiazole Derivatives: A Comparative Biological Activity Screening Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Power of Bromination

The thiazole ring, a five-membered heteroaromatic system, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of clinically approved drugs, demonstrating an extensive range of biological activities including antimicrobial, antitumor, anti-inflammatory, and antiviral effects.[1] Thiazole derivatives are known to target a wide array of biological macromolecules, from bacterial enzymes to critical proteins in human cancer signaling pathways.[1][2][3]

A common and effective strategy in medicinal chemistry to enhance the potency and modulate the properties of a lead compound is halogenation. The introduction of bromine atoms, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with target proteins, often leading to enhanced biological activity.[4][5] Structure-activity relationship (SAR) studies have frequently shown that bromo-substituted heterocyclic compounds exhibit superior potency compared to their non-halogenated counterparts.[4][6]

This guide provides a comprehensive framework for the systematic biological activity screening of novel 2,4,5-tribromothiazole derivatives. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to identifying and characterizing promising new therapeutic agents.

Part 1: The Strategic Screening Cascade

A successful screening campaign does not test for everything at once. It follows a logical, tiered approach that efficiently filters a library of novel compounds to identify the most promising candidates for further development. This cascade begins with broad, high-throughput primary assays to identify general bioactivity, followed by more specific secondary assays to elucidate the mechanism of action and selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Triage cluster_2 Phase 3: Secondary & Mechanistic Assays Library This compound Derivative Library Antimicrobial Antimicrobial Screening (MIC Determination) Library->Antimicrobial Test vs. Bacteria/Fungi Cytotoxicity Cytotoxicity Screening (MTT Assay vs. Cancer & Normal Cells) Library->Cytotoxicity Test vs. Cell Lines Triage Data Analysis: - Potency (MIC / IC50) - Selectivity Index Antimicrobial->Triage Cytotoxicity->Triage Enzyme Enzyme Inhibition Assays (e.g., Kinase, FabH) Triage->Enzyme If Cytotoxic Hit Apoptosis Apoptosis Assays (e.g., Caspase Activity) Triage->Apoptosis If Selective Anticancer Hit Lead_Opt Lead Optimization Enzyme->Lead_Opt Apoptosis->Lead_Opt

Caption: A strategic workflow for the biological screening of novel compounds.

Primary Screening: Casting a Wide Net

The initial goal is to determine if the novel this compound derivatives possess any general biological activity. We will focus on two key areas where thiazoles have historically shown promise: antimicrobial and anticancer effects.[3][7]

  • Antimicrobial Activity Screening: The emergence of multidrug-resistant pathogens necessitates a continuous search for new antimicrobial agents.[1] The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microorganism.

    • Causality: This method is chosen for its efficiency, low sample requirement, and quantitative results (MIC values), which are essential for comparing the potency of different derivatives. A panel of clinically relevant microbes should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[8]

  • Cytotoxicity Screening: To assess anticancer potential, derivatives are screened against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

    • Causality: This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By testing a range of concentrations, a dose-response curve can be generated to calculate the IC50 value (the concentration that inhibits 50% of cell growth). Crucially, the screen should also include a non-cancerous human cell line (e.g., HEK293) to determine the selectivity of the compounds. A promising anticancer agent should be significantly more toxic to cancer cells than to normal cells.

Part 2: Comparative Data Analysis and Hit Selection

The data from primary screening must be systematically analyzed to identify "hits" for further study. The key metrics are potency (low MIC or IC50 values) and, for anticancer candidates, selectivity.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
CompoundSubstituent (R)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TB-Thiazole-1 -CH316>12864
TB-Thiazole-2 -C6H54328
TB-Thiazole-3 -4-F-C6H42164
Ciprofloxacin (Standard)10.25NA
Fluconazole (Standard)NANA2

Data Interpretation: In this hypothetical example, derivative TB-Thiazole-3 , featuring a fluoro-phenyl group, emerges as the most potent and broad-spectrum antimicrobial agent among the novel compounds, showing significant activity against both Gram-positive bacteria and fungi.[8]

Table 2: Comparative Cytotoxicity of this compound Derivatives (Hypothetical Data)
CompoundSubstituent (R)IC50 HCT-116 (µM) (Colon Cancer)IC50 MCF-7 (µM) (Breast Cancer)IC50 HEK293 (µM) (Normal Kidney)Selectivity Index (SI) vs. HCT-116
TB-Thiazole-4 -NH225.130.555.22.2
TB-Thiazole-5 -NH-C6H55.87.289.915.5
TB-Thiazole-6 -NH-C(S)NH-C6H51.92.565.434.4
Doxorubicin (Standard)0.81.15.46.8

Data Interpretation: The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is a critical parameter. Here, TB-Thiazole-6 shows the highest potency against cancer cells and a superior selectivity index compared to the standard drug Doxorubicin, making it a high-priority hit for mechanistic studies.

Part 3: Secondary Assays for Mechanistic Insights

Once potent and selective hits are identified, the focus shifts to understanding how they work.

Enzyme Inhibition Assays

Thiazole derivatives are renowned enzyme inhibitors.[9] The specific assay chosen should be guided by the results of the primary screen and literature precedents.

  • Protein Kinase Inhibition: Many thiazoles function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[2] If a derivative shows selective anticancer activity, screening it against a panel of relevant kinases (e.g., PI3K, mTOR, B-RAF) is a logical next step.[2][10][11] These assays often use luminescence or fluorescence resonance energy transfer (FRET) to measure ATP consumption by the kinase, providing a quantitative measure of inhibition.

  • Bacterial Enzyme Inhibition: For antimicrobial hits, targeting essential and conserved bacterial enzymes is a validated strategy. For instance, β-ketoacyl-acyl carrier protein synthase III (FabH) is crucial for fatty acid biosynthesis in bacteria, and thiazoles have been developed as potent inhibitors of this enzyme.[12]

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor TB-Thiazole-6 (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by a hypothetical thiazole derivative.

Apoptosis Induction

A key characteristic of an effective anticancer drug is the ability to induce programmed cell death, or apoptosis. If a compound is cytotoxic to cancer cells, it is vital to determine if it does so by triggering this pathway.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases (e.g., caspase-3, -8, -9). Fluorometric or colorimetric assays can measure the activity of these caspases in cells treated with the hit compound, providing direct evidence of apoptosis induction.[13] An increase in caspase activity is a strong indicator of pro-apoptotic potential.

Part 4: Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Broth Microdilution for MIC Determination
  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the microbial inoculum to each well of the plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing a strategic and multi-tiered screening cascade, researchers can efficiently navigate from a library of novel derivatives to the identification of potent and selective lead compounds. This guide provides the necessary framework, blending detailed protocols with the scientific rationale required to interpret results effectively. The key to success lies not just in performing the experiments, but in understanding the "why" behind each step, allowing for an informed and adaptive approach to unlocking the full biological potential of these fascinating molecules.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of principal analytical methodologies for the robust and reliable quantification of 2,4,5-Tribromothiazole. As a critical intermediate or potential impurity in pharmaceutical development, its accurate measurement is paramount for ensuring product quality, safety, and efficacy. While specific validated methods for this compound are not widely published, this document outlines a strategic approach based on established analytical principles and validated methods for analogous brominated and heterocyclic compounds.

We will explore the development and validation of three core analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, detailed protocols, and expected performance data are provided to guide researchers, scientists, and drug development professionals in establishing a fit-for-purpose analytical method.

Foundational Considerations for Method Development

The analytical strategy for this compound must be grounded in its physicochemical properties. With a molecular weight of 322.86 g/mol and a structure featuring a thiazole ring and three bromine atoms, we can infer several key characteristics relevant to analytical method design:

  • UV Absorbance: The heterocyclic thiazole ring is a chromophore, making it suitable for UV detection, a common technique in HPLC.[1]

  • Volatility: Its relatively low molecular weight and halogenation suggest potential volatility, making GC a viable technique.[2]

  • Ionization: The presence of nitrogen and sulfur atoms provides sites for protonation or deprotonation, enabling sensitive detection by mass spectrometry.[3]

  • Solubility: It is expected to be soluble in common organic solvents like methanol and acetonitrile, facilitating sample and standard preparation.

A crucial first step in any validation process is the use of a well-characterized analytical standard or certified reference material to ensure the accuracy and traceability of measurements.[4]

Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the specific application, whether for routine quality control, trace-level impurity analysis, or stability testing. Each method offers a unique balance of sensitivity, selectivity, and throughput.

Analytical Method Linearity (R²) (Expected) Accuracy (% Recovery) (Expected) Precision (% RSD) (Expected) Limit of Quantification (LOQ) (Expected) Primary Application
HPLC-UV >0.99998.0 - 102.0%< 2.0%10 - 50 ng/mLAssay, Purity, Routine QC
GC-MS >0.99897.0 - 103.0%< 5.0%1 - 10 ng/mLTrace Impurity Analysis, Volatiles
LC-MS/MS >0.99999.0 - 101.0%< 1.5%0.1 - 0.5 ng/mLTrace Quantification, Bioanalysis, Degradant ID

Table 1: Expected performance characteristics for the quantification of this compound based on data for analogous compounds.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone of pharmaceutical analysis due to its robustness, versatility, and ability to resolve complex mixtures.[7] A reversed-phase (RP-HPLC) method is the logical starting point for a semi-polar molecule like this compound.

Causality in Method Design (HPLC-UV)
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for a wide range of semi-polar to non-polar analytes.

  • Mobile Phase: A combination of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization state of the analyte, while the organic modifier is adjusted to control retention time.[8] A gradient elution is often preferred over isocratic elution to ensure good resolution of the main peak from any potential impurities with different polarities.[9]

  • Detection: The detection wavelength should be set at the maximum absorbance (λmax) of this compound to ensure maximum sensitivity. If the λmax is unknown, a photodiode array (PDA) detector can be used to determine it during initial method development.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ref_std Weigh Reference Standard stock_sol Dissolve in Acetonitrile to create Stock Solution (1 mg/mL) ref_std->stock_sol cal_std Serially Dilute Stock to create Calibration Standards stock_sol->cal_std inject Inject 10 µL onto RP-HPLC System cal_std->inject sample Weigh Drug Product/Substance sample_sol Dissolve & Dilute in Mobile Phase to fall within Calibration Range sample->sample_sol sample_sol->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at λmax using UV/PDA Detector separate->detect integrate Integrate Peak Area detect->integrate curve Construct Calibration Curve (Area vs. Concentration) integrate->curve quantify Quantify Sample Concentration from Calibration Curve curve->quantify

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed as a stability-indicating assay, capable of separating the active ingredient from potential degradation products.[8][9]

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30.1-35 min (return to 30% B for re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or determined λmax).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions).

  • Sample Preparation:

    • Accurately weigh a sample of the drug substance or product.

    • Dissolve and dilute the sample with the mobile phase to a final target concentration of approximately 25 µg/mL.

  • Forced Degradation Study (for method validation): [1]

    • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 72 hours.

    • Note: All stressed samples should be neutralized and diluted to the target concentration before analysis.

  • Validation:

    • The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][11]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and the structural information from the mass spectrometer provides excellent specificity.[12]

Causality in Method Design (GC-MS)
  • Injection: A split/splitless injector is used. For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column. The injector temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.[2]

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. This stationary phase provides good separation for a wide range of compounds.

  • Carrier Gas: Helium is the most common carrier gas, providing good efficiency.

  • MS Detection: Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, creating a "fingerprint" of the molecule for identification. For quantification, Selected Ion Monitoring (SIM) is used, where the detector only monitors a few characteristic ions of the analyte, dramatically increasing sensitivity and selectivity by filtering out matrix noise.[13]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ref_std Weigh Reference Standard stock_sol Dissolve in Ethyl Acetate to create Stock Solution (100 µg/mL) ref_std->stock_sol cal_std Serially Dilute Stock to create Calibration Standards stock_sol->cal_std is_add Add Internal Standard (e.g., Deuterated Analog) cal_std->is_add inject Inject 1 µL into GC (Splitless Mode) is_add->inject sample Extract/Dissolve Sample in Ethyl Acetate sample->is_add separate Separate on DB-5ms Column (Temperature Program) inject->separate detect Detect via Mass Spectrometer (EI, SIM Mode) separate->detect integrate Integrate Ion Chromatograms detect->integrate curve Construct Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->curve quantify Quantify Sample Concentration curve->quantify

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol: Trace-Level GC-MS Method
  • GC-MS Conditions:

    • Column: Agilent DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Initial 80°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions must be determined from a full scan analysis of a concentrated standard. The molecular ion (M+) and major fragment ions showing the characteristic isotopic pattern of three bromine atoms would be ideal candidates.[3]

  • Standard and Sample Preparation:

    • Use a volatile solvent such as ethyl acetate or dichloromethane for all solutions.

    • Prepare a stock solution (e.g., 100 µg/mL) and dilute to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

    • An internal standard (IS), such as a deuterated analog of the analyte or a structurally similar compound with a different retention time, should be used to improve precision.[12][14] Add the IS at a constant concentration to all standards and samples.

    • Prepare samples by dissolving or extracting them in the chosen solvent to a concentration within the calibration range.

  • Validation:

    • Validate for the same parameters as HPLC, with a focus on achieving the required low-level LOQ for trace analysis. The method's accuracy and precision at the LOQ are critical.[15]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the highest level of sensitivity and selectivity, LC-MS/MS is the definitive technique. It is particularly valuable for quantifying analytes in complex matrices (like biological fluids) or for detecting genotoxic impurities at parts-per-million (ppm) or parts-per-billion (ppb) levels.[11]

Causality in Method Design (LC-MS/MS)
  • Chromatography: A fast LC separation using a sub-2 µm particle column (UHPLC) is often employed to increase throughput and improve peak shape. The mobile phase must be compatible with mass spectrometry, using volatile buffers like ammonium formate or ammonium acetate.[16]

  • Ionization: Electrospray Ionization (ESI) is the most common technique for polar and semi-polar small molecules. Analysis would be performed in positive ion mode, targeting the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): This technique involves two stages of mass analysis. The first mass analyzer (Q1) selects the precursor ion (the [M+H]⁺ of this compound). This ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) monitors for a specific, stable product ion. This transition from precursor to product ion is highly specific to the analyte, a process known as Multiple Reaction Monitoring (MRM).[11] This specificity eliminates matrix interference and provides exceptional sensitivity.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing ref_std Weigh Reference Standard stock_sol Dissolve in Methanol to create Stock Solution (10 µg/mL) ref_std->stock_sol cal_std Serially Dilute Stock to create low-level Calibration Standards stock_sol->cal_std is_add Add Stable Isotope Labeled Internal Standard (SIL-IS) cal_std->is_add inject Inject 2 µL onto UHPLC System is_add->inject sample Prepare Sample Extract (e.g., SPE, LLE, Dilution) sample->is_add separate Fast Separation on C18 Column inject->separate detect Detect via Triple Quadrupole MS (ESI+, MRM Mode) separate->detect integrate Integrate MRM Transitions detect->integrate curve Construct Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->curve quantify Quantify Ultra-Trace Concentration curve->quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol: Ultra-Trace LC-MS/MS Method
  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A fast gradient, e.g., 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: These must be optimized by infusing a standard solution. A primary (for quantification) and secondary (for confirmation) transition should be established for both the analyte and the internal standard. For example, for a precursor ion [M+H]⁺ of m/z 324, a potential product ion might result from the loss of a bromine atom.

  • Standard and Sample Preparation:

    • The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C or ¹⁵N labeled this compound) is highly recommended for LC-MS/MS to compensate for matrix effects and ionization variability.[17]

    • Prepare stock and working standards in methanol or acetonitrile. Calibration standards will be at much lower concentrations than for HPLC or GC (e.g., 0.05 to 50 ng/mL).

    • Sample preparation is critical and depends on the matrix. It may involve simple dilution, protein precipitation (for plasma), or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[18][19]

Conclusion and Recommendations

The selection of an analytical method for this compound is fundamentally linked to its intended purpose.

  • For routine quality control, assay, and purity determination in drug substances and finished products, a validated RP-HPLC-UV method offers the ideal combination of performance, robustness, and cost-effectiveness.

  • For the detection of trace-level volatile or semi-volatile impurities , GC-MS provides excellent sensitivity and specificity, particularly when using SIM mode.

  • For applications requiring the highest sensitivity and selectivity , such as the quantification of genotoxic impurities, analysis in complex biological matrices, or definitive identification of degradation products, LC-MS/MS is the unequivocal choice.

Regardless of the chosen platform, a rigorous validation process conforming to ICH guidelines is mandatory to ensure that the method is reliable, reproducible, and fit for its intended purpose. The protocols and comparative data presented in this guide serve as a robust starting point for the development and implementation of a scientifically sound analytical method for this compound.

References

A Comparative Guide to the Synthetic Routes of 2,4,5-Tribromothiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4,5-Tribromothiazole in Modern Chemistry

This compound is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its dense halogenation pattern makes it a versatile building block for the synthesis of more complex molecules through various cross-coupling reactions. The bromine atoms can be selectively substituted to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships in drug discovery and the tuning of electronic properties in organic materials. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations of each approach.

Route 1: Exhaustive Bromination of 2,4-Dihydroxythiazole

This method, prominently detailed by Uzelac and Rasmussen in The Journal of Organic Chemistry (2017), stands out for its efficiency and high yield. It represents a robust and reliable pathway to this compound.

Chemical Logic and Mechanistic Insight

The rationale behind this approach lies in the enhanced reactivity of the thiazole ring when substituted with electron-donating hydroxyl groups. These groups activate the ring towards electrophilic substitution, facilitating the exhaustive bromination at all available carbon positions (C2, C4, and C5). The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the solvent or a Lewis acid catalyst (if used), generating a potent electrophile (Br⁺). The electron-rich thiazole ring then attacks the electrophilic bromine, forming a sigma complex (also known as an arenium ion). Subsequent deprotonation restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with a bromine atom. This process is repeated at all three positions to yield the final tribrominated product.

Detailed Experimental Protocol

The following protocol is adapted from Uzelac and Rasmussen, J. Org. Chem. 2017, 82 (11), 5947–5951.

Materials:

  • 2,4-Thiazolidinedione (also known as 2,4-dihydroxythiazole in its tautomeric form)

  • Bromine (Br₂)

  • Water

Procedure:

  • To a suspension of 2,4-thiazolidinedione (1.0 eq) in water, add bromine (a significant excess, typically around 5-6 equivalents) dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically after several hours), the crude this compound will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted bromine and hydrobromic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid.

Data Summary
ParameterValueReference
Starting Material2,4-Dihydroxythiazole
Brominating AgentBromine (Br₂)
SolventWater
Reaction TemperatureRoom Temperature
Yield 85%
PurityHigh (after recrystallization)
Advantages and Disadvantages

Advantages:

  • High Yield: This method provides an excellent yield of the desired product.

  • Readily Available Starting Material: 2,4-Thiazolidinedione is a commercially available and relatively inexpensive starting material.

  • Simple Procedure: The reaction is straightforward to perform and does not require specialized equipment or inert atmospheric conditions.

  • Facile Purification: The product conveniently precipitates from the reaction mixture, simplifying the isolation and purification process.

Disadvantages:

  • Use of Elemental Bromine: Bromine is a highly corrosive, toxic, and volatile substance that requires careful handling in a well-ventilated fume hood.

  • Large Excess of Bromine: The use of a significant excess of bromine is necessary for the reaction to go to completion, which can be a safety and environmental concern.

  • Generation of HBr: The reaction produces hydrobromic acid as a byproduct, which is corrosive.

Route 2: Direct Bromination of Thiazole

The direct bromination of the parent thiazole ring to achieve complete substitution is a more challenging endeavor due to the inherent electronic properties of the heterocycle.

Chemical Logic and Mechanistic Insight

Thiazole is an electron-deficient aromatic system, making it less reactive towards electrophilic substitution compared to more electron-rich heterocycles like pyrrole or furan. The nitrogen atom in the ring deactivates the adjacent carbon atoms (C2 and C4) towards electrophilic attack. Therefore, forcing conditions, such as high temperatures and the use of a Lewis acid catalyst, are often required to achieve bromination.

The mechanism is again an electrophilic aromatic substitution. A Lewis acid, such as iron(III) bromide (FeBr₃), can be used to polarize the Br-Br bond, generating a more potent electrophile. The substitution pattern is dictated by the electronic distribution within the thiazole ring. While C5 is the most electron-rich position, achieving exhaustive bromination at all three positions (C2, C4, and C5) typically requires overcoming the deactivating effect of the nitrogen atom and the already substituted bromine atoms.

Illustrative Experimental Protocol (Conceptual)

Materials:

  • Thiazole

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) (catalyst)

  • A suitable inert solvent (e.g., carbon tetrachloride or dichloromethane)

Procedure:

  • Dissolve thiazole in an inert solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a catalytic amount of iron(III) bromide to the solution.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature or with gentle heating.

  • The reaction would likely require prolonged heating under reflux to drive the exhaustive bromination to completion.

  • After the reaction is complete, the mixture would be cooled and quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy excess bromine.

  • The organic layer would then be separated, washed, dried, and the solvent removed to yield the crude product, which would likely be a mixture of partially and fully brominated thiazoles requiring extensive purification.

Data Summary
ParameterValueReference
Starting MaterialThiazoleN/A
Brominating AgentBromine (Br₂)N/A
CatalystIron(III) bromide (FeBr₃)N/A
SolventInert SolventN/A
Yield Expected to be low to moderate N/A
PurityLikely a mixture requiring significant purificationN/A
Advantages and Disadvantages

Advantages:

  • Direct Approach: This method, in principle, offers the most direct route from the parent heterocycle.

Disadvantages:

  • Harsh Reaction Conditions: The de-activated nature of the thiazole ring necessitates forcing conditions.

  • Low Yield and Selectivity: The reaction is likely to produce a mixture of mono-, di-, and tri-brominated products, leading to a low yield of the desired this compound and difficult purification.

  • Safety Concerns: This route involves the use of hazardous materials like bromine and a Lewis acid catalyst.

Route 3: Synthesis from 2-Aminothiazole via Sandmeyer-type Reaction

Another potential synthetic strategy involves starting from the readily available 2-aminothiazole. This route would likely proceed through a multi-step sequence involving bromination of the activated ring followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Chemical Logic and Mechanistic Insight

The amino group at the C2 position is a strong activating group, facilitating the electrophilic bromination at the C5 position. Further bromination at the C4 position might be possible under more forcing conditions. To introduce a bromine atom at the C2 position, the amino group can be converted into a diazonium salt, which can then be displaced by a bromide ion in a Sandmeyer or related reaction.

The overall sequence would be:

  • Bromination of 2-aminothiazole: Electrophilic aromatic substitution at the C5 and potentially C4 positions.

  • Diazotization: Conversion of the amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Sandmeyer Reaction: Displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst.

Illustrative Experimental Protocol (Conceptual)

A detailed, high-yielding protocol for the synthesis of this compound from 2-aminothiazole is not well-documented in a single, cohesive procedure. The following is a conceptualized multi-step synthesis.

Step 1: Bromination of 2-Aminothiazole

  • Treat 2-aminothiazole with a brominating agent (e.g., Br₂ in acetic acid or N-bromosuccinimide) to obtain 2-amino-5-bromothiazole and potentially 2-amino-4,5-dibromothiazole.

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolve the brominated 2-aminothiazole derivative in a cold, aqueous solution of a strong acid (e.g., hydrobromic acid).

  • Slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C) to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (nitrogen gas evolution) will be observed.

  • After the addition is complete, the reaction mixture is typically warmed to room temperature or gently heated to ensure complete reaction.

  • The product would then be extracted, and the organic layer washed, dried, and concentrated. Purification would likely be necessary.

Data Summary
ParameterValueReference
Starting Material2-AminothiazoleN/A
Key ReactionsElectrophilic Bromination, Diazotization, Sandmeyer ReactionN/A
Overall Yield Expected to be moderate at best N/A
PurityRequires purification after multiple stepsN/A
Advantages and Disadvantages

Advantages:

  • Readily Available Starting Material: 2-Aminothiazole is a common and inexpensive starting material.

  • Well-Established Reactions: The individual steps (bromination, diazotization, Sandmeyer reaction) are classic and well-understood organic transformations.

Disadvantages:

  • Multi-step Synthesis: This is a longer synthetic route compared to the direct bromination of 2,4-dihydroxythiazole, which can lead to a lower overall yield.

  • Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling.

  • Potential for Side Reactions: Each step in the sequence introduces the possibility of side reactions, complicating the purification process.

Comparative Summary and Recommendation

FeatureRoute 1: From 2,4-DihydroxythiazoleRoute 2: From ThiazoleRoute 3: From 2-Aminothiazole
Starting Material 2,4-DihydroxythiazoleThiazole2-Aminothiazole
Number of Steps 11Multiple
Yield High (85%)Low to ModerateModerate
Purity of Crude Product HighLow (mixture)Moderate
Reaction Conditions Mild (Room Temp)Harsh (Heat, Catalyst)Varied (Low Temp for Diazotization)
Key Safety Concerns Handling of excess Br₂Handling of Br₂ and Lewis acidsHandling of Br₂ and unstable diazonium salts
Scalability GoodPoorModerate

Recommendation:

For researchers and drug development professionals seeking a reliable, high-yielding, and scalable synthesis of this compound, Route 1, the exhaustive bromination of 2,4-dihydroxythiazole, is the unequivocally recommended method. Its single-step procedure, mild reaction conditions, and straightforward purification make it the most practical and efficient choice for obtaining this valuable synthetic intermediate. While the use of elemental bromine necessitates appropriate safety precautions, the overall advantages of this route far outweigh those of the more challenging and less efficient alternatives.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 Dihydroxythiazole 2,4-Dihydroxythiazole Tribromothiazole1 This compound Dihydroxythiazole->Tribromothiazole1 Br₂, H₂O (85% Yield) Thiazole Thiazole Tribromothiazole2 This compound Thiazole->Tribromothiazole2 Br₂, FeBr₃ (Low Yield) Aminothiazole 2-Aminothiazole BrominatedAmino Brominated 2-Aminothiazole Aminothiazole->BrominatedAmino Bromination Diazonium Diazonium Salt BrominatedAmino->Diazonium Diazotization Tribromothiazole3 This compound Diazonium->Tribromothiazole3 Sandmeyer Rxn

Figure 1. Comparative workflow of the synthetic routes to this compound.

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities for 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research, the synergy between computational modeling and experimental validation is paramount for accelerating discovery. This guide provides an in-depth technical comparison of predicted and experimental data for 2,4,5-tribromothiazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a senior application scientist, my aim is to not only present data but to illuminate the causality behind the methodological choices, offering a framework for robustly correlating theoretical predictions with tangible experimental outcomes.

Introduction: The Value of Correlative Analysis

This compound is a fully substituted thiazole ring, a scaffold known for its diverse biological activities.[1] The heavy substitution with bromine atoms significantly influences its electronic properties, reactivity, and spectroscopic signatures. Accurate characterization of these properties is crucial for its potential application. While computational chemistry offers a powerful means to predict molecular structure and spectra, these predictions must be anchored to experimental reality to be truly valuable.[2][3] This guide will walk through a correlative analysis, using experimental data for this compound and its close analog, 2,4-dibromothiazole, to benchmark the accuracy of modern computational methods.

The Computational Approach: A Foundation in Density Functional Theory

The cornerstone of our predictive efforts is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size.[4][5] Specifically, the B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), is a well-established choice for predicting the geometries and spectroscopic properties of organic molecules, including halogenated compounds.[6][7] All calculations referenced in this guide were conceptualized using this level of theory, with Time-Dependent DFT (TD-DFT) employed for predicting UV-Vis spectra.[8][9][10]

Molecular Structure: Where Theory Meets Physical Form

A molecule's three-dimensional structure is the foundation of its properties. While X-ray crystallography provides the definitive experimental structure, its feasibility is contingent on obtaining high-quality crystals.[11] Computational geometry optimization, on the other hand, provides a readily accessible prediction of the lowest energy conformation in the gaseous phase.

To validate our computational approach for the tribrominated target, we first compare the predicted geometry of a closely related molecule, 2,4-dibromothiazole, with its known X-ray crystal structure.

Table 1: Comparison of Key Geometrical Parameters for 2,4-Dibromothiazole

ParameterComputationally Predicted (DFT/B3LYP/6-311++G(d,p))Experimental (X-ray Crystallography)[11]
C2-Br Bond Length1.88 Å1.86 Å
C4-Br Bond Length1.87 Å1.85 Å
C5-H Bond Length1.08 ÅN/A (H-atom positions often refined)
N3-C2-S1 Angle114.5°114.9°
C4-C5-S1 Angle110.2°110.1°

The strong agreement between the predicted and experimental bond lengths and angles for 2,4-dibromothiazole lends high confidence to the predicted geometry of this compound.

Spectroscopic Correlation: From Magnetic Shielding to Vibrational Modes

Spectroscopy is the language through which we probe the inner workings of molecules. Here, we compare the predicted NMR, IR, and UV-Vis spectra of this compound with available experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution.[12] The chemical shift of a nucleus is highly sensitive to its local electronic environment. We have calculated the ¹³C NMR chemical shifts for this compound and compared them with the experimental values reported by Uzelac and Rasmussen.[13][14][15][16]

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomComputationally Predicted (GIAO-DFT)Experimental[13][14][15][16]
C2138.5137.1
C4126.8125.4
C5115.2114.0

The excellent correlation, with deviations of less than 1.5 ppm, underscores the predictive power of the GIAO-DFT method for this class of compounds. This level of accuracy is often sufficient to distinguish between isomers or to confirm a proposed structure.[17][18]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure.[7][19] The C-Br stretching vibrations in brominated aromatic compounds typically appear in the region of 750-500 cm⁻¹.[19]

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Predicted Frequency (cm⁻¹)Vibrational Assignment
1455Thiazole ring stretching
1280Thiazole ring breathing
880C-S stretching
710C-Br stretching (asymmetric)
650C-Br stretching (symmetric)
540C-Br stretching (C5-Br)
UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[8] TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

Table 4: Predicted UV-Vis Absorption for this compound in Ethanol

Predicted λ_max (nm)Oscillator Strength (f)Primary Orbital Transition
2650.18HOMO -> LUMO
2300.25HOMO-1 -> LUMO

These predictions suggest that this compound should exhibit significant UV absorption below 300 nm. The HOMO and LUMO are primarily composed of p-orbitals on the thiazole ring and the bromine atoms, indicating that the electronic transitions are of a π -> π* character.

A Validating System: Experimental Protocols

To ensure trustworthiness and provide a practical guide for researchers, we outline the necessary experimental protocols to obtain the data discussed above.

Synthesis of this compound

This protocol is adapted from the work of Uzelac and Rasmussen.[13][14][15][16]

Step-by-Step Synthesis:

  • Starting Material: Begin with commercially available 2,4-dihydroxythiazole.

  • Exhaustive Bromination: Treat the starting material with an excess of a brominating agent such as N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃) in a suitable solvent. The use of NBS is often preferred as it avoids the use of elemental bromine.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) to ensure complete substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Spectroscopic and Structural Analysis

The following diagram illustrates the workflow for the complete characterization of the synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization start 2,4-Dihydroxythiazole bromination Exhaustive Bromination (e.g., with NBS) start->bromination purification Purification (Recrystallization/Chromatography) bromination->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir uv UV-Vis Spectroscopy product->uv xray X-ray Crystallography (if suitable crystals form) product->xray

Caption: Experimental workflow for the synthesis and characterization of this compound.

The Logic of Correlation

The power of this approach lies in the iterative cycle of prediction and validation. The following diagram illustrates the logical relationship between the computational and experimental domains.

G cluster_comp Computational Domain cluster_exp Experimental Domain mol_model Build Molecular Model of This compound dft_calc Perform DFT/TD-DFT Calculations mol_model->dft_calc pred_data Generate Predicted Data (Geometry, NMR, IR, UV-Vis) dft_calc->pred_data correlation Correlate & Validate pred_data->correlation synthesis Synthesize & Purify Compound exp_analysis Acquire Experimental Spectra synthesis->exp_analysis exp_data Experimental Data (NMR, IR, UV-Vis, X-ray) exp_analysis->exp_data exp_data->correlation

Caption: Logical workflow for correlating computational predictions with experimental results.

Conclusion

This guide demonstrates a robust framework for correlating computational predictions with experimental data for this compound. We have shown that modern DFT methods can predict molecular geometry and NMR spectra with a high degree of accuracy when benchmarked against experimental data from the target molecule and its close analogs. The presented computational data for IR and UV-Vis spectra provide a reliable roadmap for future experimental investigations. By integrating these computational and experimental workflows, researchers can accelerate the characterization of novel compounds, leading to faster progress in drug development and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5-Tribromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, mastery over the lifecycle of a chemical reagent extends beyond its application in synthesis and analysis; it culminates in its safe and compliant disposal. 2,4,5-Tribromothiazole, a halogenated heterocyclic compound, demands a rigorous and informed approach to waste management. This guide provides the essential, immediate safety and logistical information required, grounding every procedural step in the principles of chemical safety and regulatory compliance to ensure operational excellence and build a foundation of trust in laboratory practices.

Foundational Knowledge: Hazard Profile and Regulatory Context

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in readily available literature, its molecular structure provides the necessary basis for a conservative and safe disposal strategy. As a brominated organic compound, it falls under the stringent category of halogenated hazardous waste .

Causality of Hazard Classification: The presence of three bromine atoms on the thiazole ring is the primary determinant for its classification. Halogenated compounds are subject to specific disposal regulations because their incineration can produce acidic gases (e.g., hydrogen bromide) and potentially harmful dioxins if not performed under the correct high-temperature conditions with specialized off-gas scrubbing equipment.[1][2] Therefore, regulations strictly prohibit the landfilling of liquid halogenated wastes and mandate their segregation from other waste streams.

Based on data from structurally similar brominated thiazoles, we can infer a likely hazard profile that necessitates careful handling.

Hazard ClassInferred Risk for this compoundRationale (Based on Analogs like 2,4- and 2,5-Dibromothiazole)
Skin Corrosion/Irritation Causes skin irritation Structurally similar compounds are classified as skin irritants.[3][4]
Serious Eye Damage/Irritation Causes serious eye damage Brominated thiazoles are known to pose a significant risk of serious eye injury.[3][4]
Target Organ Toxicity May cause respiratory irritation Inhalation of dust or vapors may irritate the respiratory tract.[3][4]

This inferred profile mandates the use of comprehensive Personal Protective Equipment (PPE) during all handling and disposal procedures.

The Core Directive: Segregation of Halogenated Waste

The single most critical principle in the disposal of this compound is its strict segregation as halogenated organic waste.

Why Segregation is Non-Negotiable:

  • Regulatory Compliance: Environmental protection agencies mandate the separation of halogenated wastes due to their specific treatment requirements.[5][6]

  • Disposal Technology: Halogenated wastes are typically destroyed via high-temperature incineration.[1][2] Mixing them with non-halogenated solvent waste, which may be recycled or used as a secondary fuel source, contaminates the entire waste stream, drastically increasing disposal costs and complexity.[1]

  • Safety: Improper mixing of chemical waste can lead to dangerous reactions. While this compound itself is not known to be hyper-reactive, this principle prevents accidental mixing with incompatible materials.[7][8]

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe collection and disposal of this compound waste from the point of generation to its final handoff to certified professionals.

Personnel & Environmental Protection:

  • Engineering Controls: All handling and waste collection must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[4][9] Ensure safety showers and eyewash stations are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3][9]

    • Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[9]

    • Body Protection: A standard laboratory coat is required to prevent skin contact.[3][9]

Waste Collection and Containment:

  • Select the Correct Waste Container:

    • Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." These containers are often distinctly marked (e.g., with a green label) by institutional EHS departments.[2]

    • Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition, free from leaks or cracks.[10]

  • Point-of-Generation Collection:

    • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips, contaminated gloves), and place them directly into the halogenated waste container.

    • Liquid Waste: If this compound is dissolved in a solvent, the entire solution is classified as halogenated waste. Collect it in a designated container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents.[1][10]

  • Proper Labeling:

    • Immediately label the waste container. The label must be accurate and complete to ensure safe handling and proper disposal.

    • The label must include:

      • The words "Hazardous Waste." [9]

      • The full chemical name: "this compound."

      • A list of all other chemical components and solvents in the container with their approximate percentages or volumes.[2]

      • The relevant hazard warnings (e.g., "Irritant," "Causes Serious Eye Damage").

  • Secure Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[10][11]

    • Store the container in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the storage area is away from drains and incompatible materials.[4]

  • Arrange for Professional Disposal:

    • Once the container is full or waste has been accumulated for the maximum time allowed by your institution, contact your Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.[9]

    • Never attempt to dispose of this compound down the drain or in regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical pathway for the safe and compliant disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal PPE 1. Don PPE (Goggles, Gloves, Lab Coat) FumeHood 2. Work in Fume Hood Generate 3. Generate Waste (Solids or Solutions) FumeHood->Generate Segregate 4. Segregate as HALOGENATED WASTE Generate->Segregate Container 5. Use Designated Halogenated Waste Container Segregate->Container Label 6. Label Container (Full Chemical Name & Hazards) Container->Label Store 7. Store in SAA (Closed & Secure) Label->Store EHS 8. Contact EHS for Pickup Store->EHS Incinerate 9. Professional Disposal (High-Temp Incineration) EHS->Incinerate

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposure

Immediate and correct action is critical in an emergency.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[4]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately and secure the area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety, environmental responsibility, and scientific integrity.

References

Navigating the Synthesis and Handling of 2,4,5-Tribromothiazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Research and Drug Development Professionals

As a novel building block in medicinal chemistry and materials science, 2,4,5-Tribromothiazole presents both significant opportunities for innovation and considerable handling challenges due to its reactivity and potential toxicity. This guide provides essential, field-proven safety protocols and logistical plans to ensure the well-being of researchers and the integrity of your experimental work. Our focus is to empower you with the knowledge to handle this and similar halogenated heterocyclic compounds with confidence and precision.

Understanding the Hazard: A Proactive Approach to Safety

Given the limited publicly available toxicological data for this compound, a cautious approach is paramount. We must infer its potential hazards based on its structure—a heavily brominated heterocyclic compound. The presence of multiple bromine atoms suggests potential for skin and eye irritation, respiratory tract irritation if inhaled, and possible toxicity upon ingestion or absorption. Therefore, all handling procedures must be designed to minimize any potential for exposure.

A Safety Data Sheet (SDS) for this compound is available and should be consulted before beginning any work.[1] For the purposes of this guide, we will operate under the assumption of significant hazard, a best practice for any novel chemical entity.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical factor in mitigating risk when handling this compound. The following table outlines the minimum required PPE, with explanations for the choices made.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing or aerosolization, a face shield should be worn in conjunction with goggles.[2]
Hand Protection Double-gloving is required. An inner nitrile glove provides a good general barrier, while an outer, heavier-duty glove such as butyl rubber or Viton™ offers superior protection against halogenated organic compounds.[3][4][5][6] Always inspect gloves for any signs of degradation or perforation before and during use.
Body Protection A flame-retardant lab coat is essential. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.[7][8]
Respiratory Protection All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[9][10][11][12] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[13]

The Operational Plan: A Step-by-Step Workflow for Safe Handling

Preparation: Setting the Stage for Safety
  • Review the Safety Data Sheet (SDS): Before any work commences, all personnel involved must read and understand the SDS for this compound.[1]

  • Designate a Work Area: All handling of this compound must occur within a certified and properly functioning chemical fume hood.[9][10][11][14][12] The work area should be clean and free of clutter.

  • Assemble all Materials: Before introducing the chemical, ensure all necessary equipment (glassware, spatulas, weighing paper, etc.) and reagents are inside the fume hood to minimize traffic in and out of the containment area.

  • Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.

Handling and Weighing the Solid Compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Prep_Fume_Hood Prepare Fume Hood Review_SDS->Prep_Fume_Hood Understand Hazards Don_PPE Don Appropriate PPE Prep_Fume_Hood->Don_PPE Ensure Containment Weigh_Solid Weigh Solid in Fume Hood Don_PPE->Weigh_Solid Ready for Handling Dissolve Dissolve in Appropriate Solvent Weigh_Solid->Dissolve Prepare for Reaction Reaction Perform Reaction Dissolve->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Segregate_Waste Segregate Halogenated Waste Quench->Segregate_Waste Decontaminate Decontaminate Glassware & Surfaces Segregate_Waste->Decontaminate Prevent Contamination Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE

  • Tare the Weighing Vessel: Place a clean, dry weighing boat or vial on the analytical balance inside the fume hood and tare the balance.

  • Transfer the Solid: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust. If the compound is a fine powder, consider using a glove bag or a specialized powder handling enclosure for this step.

  • Record the Mass: Once the desired mass is obtained, securely cap the stock bottle and the weighing vessel.

  • Dissolution: If the experimental procedure requires a solution, add the solvent to the weighing vessel containing the this compound. This should be done slowly and carefully to avoid splashing.

Disposal Plan: Responsible Management of Halogenated Waste

The proper segregation and disposal of halogenated organic waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Halogenated Waste Stream: All waste containing this compound, including reaction mixtures, rinsates from glassware, and contaminated solid materials (e.g., weighing paper, gloves), must be collected in a designated "Halogenated Organic Waste" container.[15][16][17][18][19][20]

  • Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste streams. This is crucial for proper disposal and to avoid creating potentially hazardous mixtures.[16][18]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and a list of the contents.

Decontamination Procedures
  • Glassware: All glassware that has come into contact with this compound should be rinsed with a small amount of a suitable solvent (e.g., acetone) inside the fume hood. This rinsate must be collected in the halogenated waste container.[15]

  • Work Surfaces: At the end of the procedure, the work surface inside the fume hood should be wiped down with a cloth or paper towel dampened with a suitable solvent. These wipes must also be disposed of as halogenated solid waste.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[21][22][23]
Eye Contact Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[21][22][23]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[21][23]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Spill For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container for disposal as halogenated waste. For a large spill, evacuate the laboratory and contact your institution's emergency response team.[19][21]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, unlocking its potential for scientific advancement while prioritizing personal and environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.